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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-2-(4-methylphenyl)acetamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Amino-2-(4-methylphenyl)acetamide, a substituted α-amino acid derivative. While direct experimen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-2-(4-methylphenyl)acetamide, a substituted α-amino acid derivative. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from its corresponding carboxylic acid precursor, 2-Amino-2-(4-methylphenyl)acetic acid, and structurally related compounds to offer a robust framework for its study and application.

Chemical Identity and Structure

The nomenclature "2-Amino-2-(4-methylphenyl)acetamide" specifies a precise arrangement of functional groups. The core of the molecule is an acetamide backbone. At the alpha-carbon (C2), both an amino group (-NH₂) and a 4-methylphenyl (p-tolyl) group are attached. This arrangement distinguishes it from its isomers, such as N-(amino-methylphenyl)acetamide or 2-amino-N-(4-methylphenyl)acetamide, where the substituents are on the phenyl ring of an aniline derivative.

The definitive precursor to this compound is 2-Amino-2-(4-methylphenyl)acetic acid (also known as 2-Amino-2-(p-tolyl)acetic acid or DL-4-Methylphenylglycine)[1]. The structural integrity of the target compound is inferred from this well-characterized starting material.

Table 1: Physicochemical Properties of 2-Amino-2-(4-methylphenyl)acetic Acid (Precursor)

PropertyValueSource
CAS Number 13227-01-5[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name 2-amino-2-(4-methylphenyl)acetic acid[1]

The chemical structure of the target compound, 2-Amino-2-(4-methylphenyl)acetamide, is presented below.

Caption: 2D structure of the precursor, 2-Amino-2-(4-methylphenyl)acetic acid.

Synthesis and Purification

The most logical and established route for the synthesis of 2-Amino-2-(4-methylphenyl)acetamide is through the amidation of its corresponding carboxylic acid, 2-Amino-2-(4-methylphenyl)acetic acid. This transformation is a cornerstone of organic and medicinal chemistry.

Proposed Synthetic Pathway: Amidation of 2-Amino-2-(4-methylphenyl)acetic Acid

The conversion of a carboxylic acid to a primary amide can be achieved through several reliable methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis via Acid Chloride Formation

This two-step, one-pot procedure is a robust method for the synthesis of primary amides from carboxylic acids.

Step 1: Activation of the Carboxylic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-2-(4-methylphenyl)acetic acid (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise to the cooled suspension. The use of a slight excess of thionyl chloride ensures complete conversion to the acid chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The formation of the acid chloride is typically accompanied by the evolution of sulfur dioxide and hydrogen chloride gas.

Step 2: Amination

  • In a separate flask, prepare a solution of ammonia. This can be a solution of ammonia in an organic solvent or an aqueous solution of ammonium hydroxide.

  • Cool the acid chloride solution from Step 1 to 0 °C.

  • Slowly add the ammonia solution to the acid chloride solution with vigorous stirring. This reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Upon completion, the reaction mixture can be worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and salts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-Amino-2-(4-methylphenyl)acetamide.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.

Synthesis_Pathway Reactant 2-Amino-2-(4-methylphenyl)acetic acid Intermediate 2-Amino-2-(4-methylphenyl)acetyl chloride Reactant->Intermediate SOCl2, Dry DCM, 0°C to RT Product 2-Amino-2-(4-methylphenyl)acetamide Intermediate->Product NH3 (aq or in organic solvent), 0°C to RT

Caption: Proposed synthetic workflow for 2-Amino-2-(4-methylphenyl)acetamide.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for 2-Amino-2-(4-methylphenyl)acetamide

TechniqueExpected Peaks/SignalsRationale
¹H NMR δ 7.1-7.3 ppm (m, 4H): Aromatic protons of the p-tolyl group. δ 4.5-4.8 ppm (s, 1H): Methine proton (α-carbon). δ 2.3 ppm (s, 3H): Methyl protons of the p-tolyl group. δ 1.8-2.5 ppm (br s, 2H): Amino protons (-NH₂). δ 5.5-7.5 ppm (br s, 2H): Amide protons (-CONH₂).The chemical shifts are estimated based on standard values for similar structural motifs. The broadness of the NH₂ and CONH₂ signals is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR δ ~175 ppm: Carbonyl carbon of the amide. δ ~138 ppm: Quaternary aromatic carbon attached to the methyl group. δ ~135 ppm: Quaternary aromatic carbon attached to the α-carbon. δ ~129 ppm: Aromatic CH carbons. δ ~127 ppm: Aromatic CH carbons. δ ~58 ppm: α-carbon. δ ~21 ppm: Methyl carbon of the p-tolyl group.The predicted chemical shifts are based on the expected electronic environment of each carbon atom.
IR (Infrared Spectroscopy) ~3350-3180 cm⁻¹ (two bands): N-H stretching of the primary amine and primary amide. ~3030 cm⁻¹: Aromatic C-H stretching. ~2920 cm⁻¹: Aliphatic C-H stretching. ~1650 cm⁻¹: C=O stretching (Amide I band). ~1600 cm⁻¹: N-H bending (Amide II band).These characteristic vibrational frequencies are indicative of the key functional groups present in the molecule.
MS (Mass Spectrometry) [M]+• at m/z 164.10: Molecular ion peak. Fragmentation pattern: Loss of the amide group (-CONH₂) to give a fragment at m/z 120. Benzylic cleavage to give the tolyl fragment at m/z 91.The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation pattern is predicted based on the stability of the resulting carbocations.

Potential Applications and Biological Activity

While the specific biological activities of 2-Amino-2-(4-methylphenyl)acetamide have not been extensively documented, the broader class of α-amino-α-arylacetamides and related structures has shown significant potential in drug discovery.

  • Central Nervous System (CNS) Activity: Structurally similar compounds, such as 2-amino-2-phenylacetamide, are known to have CNS activity. These molecules can act as modulators of ion channels and receptors in the brain. For instance, α-amino acid derivatives have been investigated as general anesthetic agents that allosterically modulate GABA(A) receptors[2].

  • Anticonvulsant Properties: The phenylacetamide scaffold is present in some anticonvulsant drugs. The combination of an amino group and an aromatic ring at the α-position could lead to compounds with potential efficacy in seizure disorders.

  • Antimicrobial and Anticancer Potential: Amide derivatives are a rich source of biologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer activities[3][4]. The introduction of the α-amino acid moiety can enhance the pharmacological profile of these compounds.

  • Enzyme Inhibition: Derivatives of acetamide have been identified as inhibitors of various enzymes, such as α-glucosidase and α-amylase, which are relevant targets in the management of diabetes[1][5].

The biological activity of 2-Amino-2-(4-methylphenyl)acetamide would likely be influenced by its stereochemistry, as the α-carbon is a chiral center. The individual enantiomers may exhibit different pharmacological profiles.

Caption: Potential therapeutic areas for 2-Amino-2-(4-methylphenyl)acetamide.

Safety and Handling

Specific safety data for 2-Amino-2-(4-methylphenyl)acetamide is not available. However, based on the safety information for its precursor, 2-Amino-2-(4-methylphenyl)acetic acid, and general knowledge of related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Respiratory Protection: In case of dust formation, use a certified respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the precursor, 2-Amino-2-(4-methylphenyl)acetic acid.

Conclusion

2-Amino-2-(4-methylphenyl)acetamide is a chiral α-amino acid derivative with a well-defined chemical structure that can be readily synthesized from its corresponding carboxylic acid. While direct experimental data is sparse, its structural features suggest potential for a range of biological activities, particularly in the areas of CNS disorders, and as an antimicrobial or anticancer agent. This technical guide provides a foundational understanding of its chemistry and potential applications, serving as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully elucidate its properties.

References

  • PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, January 17). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Retrieved from [Link]

  • PubMed. (2022, January 17). Identification of Cyclic Sulfonamides with an N- Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Retrieved from [Link]

  • MDPI. (2017, April 4). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

  • PubMed. (2010, March 25). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2001, October 25). Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of p-Tolylglycinamide: Pathways and Protocols for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: p-Tolylglycinamide is a valuable building block in medicinal chemistry and drug development, frequently incorporated into more complex bioactive mol...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: p-Tolylglycinamide is a valuable building block in medicinal chemistry and drug development, frequently incorporated into more complex bioactive molecules. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide provides an in-depth technical overview of the primary synthetic pathways to p-tolylglycinamide, designed for researchers, scientists, and professionals in the field of drug development. We will explore the mechanistic underpinnings of established chemical routes, including the Strecker synthesis and the Bucherer-Bergs reaction, providing detailed, field-proven protocols. Furthermore, we will delve into the potential of enzymatic synthesis as a green and stereoselective alternative. A comparative analysis of these methodologies will equip the reader with the knowledge to make informed decisions based on factors such as yield, purity, scalability, and stereochemical control.

Introduction: The Significance of p-Tolylglycinamide in Synthetic Chemistry

p-Tolylglycinamide, a derivative of the non-proteinogenic amino acid p-tolylglycine, serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring an aromatic ring and a glycine amide moiety, is a common feature in molecules designed to interact with biological targets. The ability to efficiently synthesize p-tolylglycinamide with high purity is a crucial first step in many drug discovery and development programs. This guide aims to provide a comprehensive understanding of the available synthetic strategies, empowering chemists to select and optimize the most suitable pathway for their specific needs.

Classical Chemical Synthesis Pathways

Two of the most well-established and versatile methods for the synthesis of α-amino acids and their derivatives are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways can be readily adapted for the preparation of p-tolylglycinamide, starting from the readily available p-tolualdehyde.

The Strecker Synthesis: A Direct Route to α-Aminonitriles

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the corresponding amino acid.[1] For the synthesis of p-tolylglycinamide, the final hydrolysis step is replaced by a controlled hydration of the nitrile to an amide.

The reaction proceeds in two main stages.[1][2][3] The first stage involves the formation of an imine from p-tolualdehyde and ammonia. This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, yielding the α-aminonitrile, 2-amino-2-(p-tolyl)acetonitrile. The second stage involves the selective hydration of the nitrile functional group to the primary amide, affording p-tolylglycinamide.

Strecker_Synthesis p_tolualdehyde p-Tolualdehyde imine Imine intermediate p_tolualdehyde->imine ammonia Ammonia (NH3) ammonia->imine aminonitrile α-Aminonitrile (2-amino-2-(p-tolyl)acetonitrile) imine->aminonitrile cyanide Cyanide (e.g., KCN) cyanide->aminonitrile p_tolylglycinamide p-Tolylglycinamide aminonitrile->p_tolylglycinamide Hydration hydration Controlled Hydration (e.g., H2SO4, H2O) hydration->p_tolylglycinamide

Caption: The Strecker synthesis pathway for p-tolylglycinamide.

Step 1: Synthesis of 2-amino-2-(p-tolyl)acetonitrile

  • In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • A solution of ammonium chloride (NH₄Cl) in aqueous ammonia is prepared and cooled in an ice bath.

  • p-Tolualdehyde is added to the cooled ammonium chloride/ammonia solution with vigorous stirring.

  • The KCN solution is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction is stirred for several hours at room temperature.

  • The resulting α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydration to p-Tolylglycinamide

  • The crude α-aminonitrile is dissolved in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.

  • The solution is cooled in an ice bath, and water is added cautiously.

  • The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for a specific duration to promote selective hydration to the amide without significant hydrolysis to the carboxylic acid.

  • The reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the p-tolylglycinamide.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

The Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of hydantoins from a carbonyl compound, an ammonium salt, and a cyanide source.[4][5][6] The resulting hydantoin can then be hydrolyzed to the desired amino acid or, in this case, the corresponding amide.

The reaction begins with the formation of a cyanohydrin from p-tolualdehyde and cyanide.[4] This is followed by reaction with ammonium carbonate to form an aminonitrile, which then undergoes intramolecular cyclization to yield a 5-(p-tolyl)hydantoin.[5] The hydantoin is a stable intermediate that can be isolated and purified before being converted to p-tolylglycinamide. The final step involves the selective hydrolysis of the hydantoin ring to yield the target amide.

Bucherer_Bergs_Reaction p_tolualdehyde p-Tolualdehyde hydantoin 5-(p-tolyl)hydantoin p_tolualdehyde->hydantoin cyanide Cyanide (e.g., KCN) cyanide->hydantoin ammonium_carbonate Ammonium Carbonate ((NH4)2CO3) ammonium_carbonate->hydantoin p_tolylglycinamide p-Tolylglycinamide hydantoin->p_tolylglycinamide Hydrolysis hydrolysis Selective Hydrolysis (e.g., Ba(OH)2 or acid) hydrolysis->p_tolylglycinamide Enzymatic_Synthesis cluster_0 Pathway 1: Chemoenzymatic cluster_1 Pathway 2: Enzymatic Amidation aminonitrile α-Aminonitrile (from Strecker) p_tolylglycinamide p-Tolylglycinamide aminonitrile->p_tolylglycinamide Enzymatic Hydration nitrile_hydratase Nitrile Hydratase nitrile_hydratase->p_tolylglycinamide p_tolylglycine_ester p-Tolylglycine Ester p_tolylglycine_ester->p_tolylglycinamide lipase_protease Lipase or Protease lipase_protease->p_tolylglycinamide ammonia Ammonia (NH3) ammonia->p_tolylglycinamide

Caption: Potential enzymatic pathways for p-tolylglycinamide synthesis.

  • Enzyme Selection and Screening: A crucial first step is to identify and screen for enzymes that exhibit high activity and selectivity for the desired transformation.

  • Reaction Conditions: Optimization of parameters such as pH, temperature, substrate concentration, and solvent system is essential for achieving high yields and conversions.

  • Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier separation and reuse, making the process more cost-effective.

Comparative Analysis of Synthesis Pathways

The choice of a particular synthetic route depends on several factors, including the desired scale of the reaction, the required purity of the final product, cost considerations, and the need for stereochemical control.

PathwayStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Strecker Synthesis p-Tolualdehyde, Ammonia, Cyanideα-AminonitrileHigh yields, readily available starting materials, one-pot potential.Use of highly toxic cyanide, often produces a racemic mixture, requires careful control of hydration.
Bucherer-Bergs Reaction p-Tolualdehyde, Ammonium Carbonate, CyanideHydantoinGood yields, stable and isolable intermediate, well-established.Use of toxic cyanide, requires high temperatures and pressures, multi-step process.
Enzymatic Synthesis α-Aminonitrile or p-Tolylglycine Ester-High stereoselectivity, mild reaction conditions, environmentally friendly.Enzymes can be expensive, may require optimization for specific substrates, lower space-time yields.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be purified and its identity and purity confirmed.

  • Purification: Recrystallization is the most common method for purifying solid p-tolylglycinamide. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate.

  • Characterization: A combination of analytical techniques should be employed to confirm the structure and purity of the synthesized p-tolylglycinamide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., amide C=O and N-H stretches).

    • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound. For chiral synthesis, a chiral HPLC column can be used to determine the enantiomeric excess.

    • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of p-tolylglycinamide can be achieved through several effective pathways. The classical Strecker and Bucherer-Bergs reactions offer robust and high-yielding routes from simple starting materials, though they necessitate the handling of toxic reagents and typically produce racemic products. For applications requiring high stereopurity and a greener process, enzymatic methods present a compelling alternative, either through the direct conversion of an α-aminonitrile or the amidation of a p-tolylglycine ester. A thorough understanding of the mechanisms, experimental protocols, and comparative advantages of each pathway, as outlined in this guide, will enable researchers and drug development professionals to make strategic decisions in the synthesis of this important chemical building block, ultimately accelerating the discovery and development of new therapeutics.

References

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Name Reaction. Bucherer-Bergs Reaction. Available from: [Link]

  • ResearchGate. Replicative formation of L-and D-a-(p-tolyl)glycine (2) via asymmetric... Available from: [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Zhang, Z., & Chen, J. (2022). Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products. Frontiers in Chemistry, 10, 868335. Available from: [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

  • Wada, T., et al. (2018). Solid-Phase Stereocontrolled Synthesis of Oligomeric P-Modified Glycosyl Phosphate Derivatives Using the Oxazaphospholidine Method. The Journal of Organic Chemistry, 83(15), 8096-8106. Available from: [Link]

  • Kiełbasiński, P. (2011). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 16(9), 7804-7835. Available from: [Link]

  • Montet, D., et al. (1989). Enzymatic Synthesis of N-ε-Acyllysines. Journal of the American Oil Chemists' Society, 66(6), 771-774. Available from: [Link]

  • Stec, W. J., et al. (1993). Novel route to oligo(deoxyribonucleoside phosphorothioates). Stereocontrolled synthesis of P-chiral oligo(deoxyribonucleoside phosphorothioates). Nucleic Acids Research, 21(25), 5879-5885. Available from: [Link]

  • Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Antibiotics, 65(7), 339-347. Available from: [Link]

  • Sawa, R., et al. (2009). Poly-α-Glutamic Acid Synthesis Using a Novel Catalytic Activity of RimK from Escherichia coli K-12. Journal of Bacteriology, 191(10), 3339-3343. Available from: [Link]

  • El-Khoury, R., et al. (2004). Stereoselective synthesis of P-chiral phosphorus compounds from N-tert-butoxycarbonyl amino acids. Organic Letters, 6(22), 4033-4035. Available from: [Link]

  • Sweet, C. R., et al. (2007). Enzymatic synthesis of lipid A molecules with four amide-linked acyl chains. LpxA acyltransferases selective for an analog of UDP-N-acetylglucosamine in which an amine replaces the 3"-hydroxyl group. The Journal of Biological Chemistry, 282(49), 35875-35884. Available from: [Link]

  • Origone, C., et al. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. Food & Function, 14(10), 4567-4577. Available from: [Link]

  • Liu, J., et al. (2008). Multiple pathways involved in the biosynthesis of anandamide. Neuropharmacology, 54(1), 1-7. Available from: [Link]

  • Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-942. Available from: [Link]

  • Wang, H., & Eckel, R. H. (2009). Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling. The Journal of Biological Chemistry, 284(40), 26959-26963. Available from: [Link]

  • Kitagaki, S., et al. (2007). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular Signalling, 19(4), 657-666. Available from: [Link]

  • Hölttä-Vuori, M., et al. (2014). Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage. PLoS One, 9(12), e114840. Available from: [Link]

  • Zhang, H., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 15(10), 3816-3825. Available from: [Link]

  • Shi, L., et al. (2024). Synthesis, Characterization, and Properties of a Novel Hyperbranched Polymers with Polyacrylamide Side Chains. Polymers, 16(7), 968. Available from: [Link]

  • Banihashemi, A., & Omrani, I. (2012). Synthesis and Characterization of New Optically Active Poly (ethyl L-lysinamide)s and Poly (ethyl L-lysinimide)s. International Journal of Polymer Science, 2012, 1-8. Available from: [Link]

Sources

Exploratory

2-amino-2-(p-tolyl)acetamide physical properties

An In-depth Technical Guide to the Physical Properties of 2-amino-2-(p-tolyl)acetamide Foreword: A Framework for Characterization In the landscape of drug discovery and chemical synthesis, researchers frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2-amino-2-(p-tolyl)acetamide

Foreword: A Framework for Characterization

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter compounds that, while available, lack a comprehensive public profile of their physical properties. 2-amino-2-(p-tolyl)acetamide (CAS No. 64642-18-8) is one such molecule. As a derivative of phenylglycine, it represents a valuable chiral building block and a potential scaffold in medicinal chemistry.

This document serves not as a mere repository of known data, but as an in-depth technical guide for the rigorous characterization of this compound. From the perspective of a senior application scientist, we will not only outline the expected physical properties based on its structure but also provide the detailed, field-proven experimental protocols necessary to determine them. This approach ensures a self-validating system of analysis, where theoretical prediction is confirmed by empirical measurement, establishing the trustworthiness required for any research and development program.

Molecular and Chemical Identity

A foundational step in any analysis is the confirmation of the compound's basic identity. This data provides the basis for all subsequent calculations and experimental designs.

PropertyValueSource(s)
CAS Number 64642-18-8[1][2]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [3]
Synonyms 2-amino-N-(4-methylphenyl)acetamide[2]
Physical Form Solid at room temperature
Chemical Structure

Core Physicochemical Properties: Prediction and Experimental Verification

Understanding properties such as melting point, solubility, and pKa is critical as they directly influence a compound's purity assessment, formulation feasibility, and pharmacokinetic behavior.

Melting Point: A Sentinel of Purity

The melting point is one of the most crucial and accessible indicators of a crystalline solid's purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities. While no definitive melting point for 2-amino-2-(p-tolyl)acetamide is widely published, its determination is a primary step in characterization.

This protocol utilizes a modern digital melting point apparatus, which offers superior control and accuracy over traditional oil bath methods.

  • Sample Preparation:

    • Place a small amount (10-20 mg) of 2-amino-2-(p-tolyl)acetamide onto a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine, uniform powder. This is critical for consistent heat transfer and packing.

    • Invert a capillary tube (closed at one end) and press the open end into the powder.

    • Gently tap the closed end of the capillary on a hard surface to pack the powder down. Repeat until a packed column of 1-2 mm is achieved.[4]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10 °C/min) to find an approximate melting range.[4]

    • Allow the apparatus to cool. Prepare a new sample.

    • Set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 20 °C below the rough estimate. A slow ramp is essential for thermal equilibrium and an accurate reading.[4]

  • Data Recording and Interpretation:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂. A pure compound should exhibit a range of ≤ 2 °C.

Solubility Profile: The Key to Application

The solubility of a compound dictates its utility in various applications, from reaction media in synthesis to vehicle selection in drug formulation. The structure of 2-amino-2-(p-tolyl)acetamide, with its polar primary amine and amide functionalities juxtaposed with a nonpolar tolyl group, suggests a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in non-polar solvents like hexanes and potentially low to moderate solubility in water.

This protocol provides a systematic way to classify solubility, which is essential for initial screening of solvents for chromatography, reaction chemistry, or formulation.

  • Preparation:

    • Weigh a precise amount of the test compound (e.g., 10 mg) into separate, labeled glass vials.

    • Prepare a set of test solvents (e.g., Water, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane).

  • Procedure:

    • To the first vial, add the first solvent in incremental volumes (e.g., 0.1 mL).

    • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

    • Visually inspect for undissolved solid against a dark background.

    • Continue adding solvent incrementally until the solid dissolves completely or a maximum volume (e.g., 1 mL) is reached.

    • Record the volume of solvent required to dissolve the sample.

  • Classification:

    • Calculate the approximate solubility in mg/mL.

    • Classify the solubility based on standard definitions (e.g., USP or as defined in the table below).[5]

Solubility TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insoluble> 10,000
Acidity and Basicity (pKa): The Driver of In Vivo Behavior

The pKa value is the negative log of the acid dissociation constant and is the single most important parameter for predicting a molecule's behavior at a given pH. For 2-amino-2-(p-tolyl)acetamide, the primary alpha-amino group is the most significant ionizable center. Its basicity (and the pKa of its conjugate acid, -NH₃⁺) will determine the molecule's charge state at physiological pH (~7.4), which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Prediction: The conjugate acid of the primary amine is expected to have a pKa in the range of 7.5 - 8.5, similar to other α-amino acid amides. The amide N-H proton is not considered acidic under physiological conditions. At pH 7.4, a significant portion of the molecule will exist in its protonated, positively charged form.

This is the gold-standard method for precise pKa determination. It involves monitoring pH changes as a function of added titrant (acid or base).

  • System Calibration:

    • Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[6] Ensure the electrode is in excellent condition.

  • Sample Preparation:

    • Accurately prepare a solution of the compound (e.g., 1 mM) in a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[7][6] If solubility in water is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaᵃᵖᵖ) specific to that solvent system.[8]

    • The total volume should be sufficient to immerse the pH electrode (e.g., 20-50 mL).

  • Titration Procedure:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[7]

    • If determining the pKa of the amine (conjugate acid), first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation.

    • Begin the titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize. Collect data points frequently, especially in regions where the pH changes rapidly. Continue until a high pH (e.g., pH 12) is reached.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point. This can be found at the inflection point of the curve, which is most accurately determined by calculating the first or second derivative of the titration curve. At this point, [R-NH₂] = [R-NH₃⁺].[7]

Spectroscopic Fingerprinting: A Predictive and Interpretive Guide

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. In the absence of published spectra for 2-amino-2-(p-tolyl)acetamide, this section provides a detailed prediction of its key spectral features. The experimental acquisition of these spectra should serve to validate these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei.

  • Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): DMSO is a good solvent choice due to its ability to dissolve the sample and to slow the exchange of N-H protons, allowing them to be observed as distinct signals.

    • δ ~ 9.5-10.5 ppm (singlet, 1H): Amide N-H proton. Expected to be broad.

    • δ ~ 7.4 ppm (doublet, J ≈ 8 Hz, 2H): Aromatic protons ortho to the amide group.

    • δ ~ 7.1 ppm (doublet, J ≈ 8 Hz, 2H): Aromatic protons meta to the amide group.

    • δ ~ 4.5 ppm (singlet, 1H): The alpha-proton (CH). Its multiplicity may be a singlet or a triplet if coupled to the adjacent NH₂ protons.

    • δ ~ 3.0-4.0 ppm (broad singlet, 2H): Primary amine (-NH₂) protons. Often broad due to quadrupolar coupling and exchange.

    • δ ~ 2.25 ppm (singlet, 3H): Methyl (-CH₃) protons on the tolyl group.

  • Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

    • δ ~ 170-175 ppm: Amide carbonyl carbon (C=O).

    • δ ~ 135-140 ppm: Quaternary aromatic carbon attached to the amide nitrogen.

    • δ ~ 130-135 ppm: Quaternary aromatic carbon attached to the methyl group.

    • δ ~ 129 ppm: Aromatic CH carbons.

    • δ ~ 118-122 ppm: Aromatic CH carbons.

    • δ ~ 55-60 ppm: Alpha-carbon (CH).

    • δ ~ 20-21 ppm: Methyl carbon (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Predicted Key IR Absorption Bands (KBr Pellet):

    • 3400-3200 cm⁻¹ (two bands, medium): Symmetric and asymmetric N-H stretching of the primary amine (-NH₂).

    • ~3300 cm⁻¹ (one band, medium): N-H stretching of the secondary amide.

    • 3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching.

    • 2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching (from CH and CH₃).

    • ~1650 cm⁻¹ (strong): Amide I band (C=O stretching). This is a very characteristic and strong absorption.

    • 1620-1580 cm⁻¹ (medium): N-H bending of the primary amine.

    • ~1540 cm⁻¹ (medium): Amide II band (N-H bending coupled with C-N stretching).

    • 1600, 1500, 1450 cm⁻¹ (variable): Aromatic C=C ring stretching.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

  • Predicted Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺•): A peak at m/z = 164 , corresponding to the molecular weight of the compound.

    • Key Fragmentation Pathways:

      • Benzylic Cleavage: The most favorable fragmentation would be cleavage of the C-C bond between the alpha-carbon and the carbonyl group. This would yield a stable benzylic cation at m/z = 120 ([CH(NH₂)p-tolyl]⁺). This is expected to be a very prominent, if not the base, peak.

      • Amide Fragmentation: Cleavage of the amide C-N bond can lead to a tolyl cation at m/z = 91 or a p-toluidine radical cation at m/z = 107 .

      • McLafferty Rearrangement: While less common for this specific structure, rearrangement followed by cleavage could occur.

Integrated Experimental and Analytical Workflows

A logical workflow is essential for the efficient and comprehensive characterization of a compound. The following diagrams illustrate the relationships between the compound's structure, its expected spectral properties, and the overall characterization process.

Characterization Workflow

This diagram outlines the logical flow for characterizing a new or poorly documented compound like 2-amino-2-(p-tolyl)acetamide.

G cluster_0 Initial Verification cluster_1 Purity & Physical State cluster_2 Solution Properties for Application Start Obtain Sample of 2-amino-2-(p-tolyl)acetamide Identity Confirm Identity & MW (Mass Spectrometry) Start->Identity Purity Assess Purity (Melting Point Determination) Identity->Purity If MW correct Structure Confirm Structure (NMR & IR Spectroscopy) Purity->Structure If pure Solubility Determine Solubility Profile (Multi-solvent Screen) Structure->Solubility If structure confirmed pKa Measure Ionization Constant (Potentiometric Titration) Solubility->pKa End Fully Characterized Compound Profile pKa->End Characterization Complete

Caption: Logical workflow for the physical and structural characterization of a compound.

Predicted Structure-Spectra Correlation

This diagram visually connects the different functional groups and protons of the molecule to their predicted spectroscopic signals.

G cluster_mol Molecular Structure cluster_spec Predicted Spectroscopic Signals mol HNMR ¹H NMR (ppm) - Amide NH: ~10.0 - Aromatic CH: ~7.1-7.4 - Alpha CH: ~4.5 - Amine NH₂: ~3.0-4.0 - Methyl CH₃: ~2.25 mol->HNMR Protons CNMR ¹³C NMR (ppm) - Carbonyl C=O: ~172 - Aromatic C: ~118-140 - Alpha C: ~58 - Methyl C: ~21 mol->CNMR Carbons IR FTIR (cm⁻¹) - N-H (Amine/Amide): 3400-3200 - C=O (Amide I): ~1650 - N-H Bend (Amide II): ~1540 - Aromatic C=C: 1600-1450 mol->IR Bonds/ Functional Groups MS Mass Spec (m/z) - Molecular Ion [M]⁺•: 164 - Base Peak (predicted): 120 mol->MS Whole Molecule & Fragments

Caption: Correlation between molecular structure and predicted spectral data.

Conclusion

The comprehensive physical and spectral characterization of 2-amino-2-(p-tolyl)acetamide is a prerequisite for its effective use in research and development. This guide provides the necessary theoretical framework and actionable experimental protocols to achieve this. By systematically predicting properties based on chemical structure and then validating those predictions through rigorous, standardized methodologies, researchers can build a reliable and trustworthy data package. This foundational knowledge is indispensable for advancing synthetic routes, designing novel chemical entities, and developing robust formulations.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[7]

  • Scribd. (n.d.). Melting Point Determination Lab Guide.[9]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[6]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.[10]

  • PennWest University. (n.d.). Determination of Melting Point.[11]

  • BLDpharm. (n.d.). 2-Amino-N-(p-tolyl)acetamide | 64642-18-8.[1]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).[12]

  • experiment (1) determination of melting points. (2021, September 19).[13]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.[4]

  • MilliporeSigma. (n.d.). 2-Amino-N-(p-tolyl)acetamide | 64642-18-8. (ChemScene LLC).[2]

  • Enamine. (n.d.). Determining pKa Background.[8]

  • Pharma Dekho. (2024, June 1). General Test Procedure Identification by Solubility.[5]

  • 2-Amino-N-(p-tolyl)acetamide | 64642-18-8. (n.d.). (AiFChem).

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.[14]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.[15]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[16]

  • MilliporeSigma. (n.d.). 2-Amino-N-(p-tolyl)acetamide | 64642-18-8. (AiFChem).

  • MilliporeSigma. (n.d.). 2-Amino-N-(p-tolyl)acetamide -.[3]

Sources

Foundational

Unlocking the Potential of 4-Methylphenylglycine Amide Derivatives: A Comprehensive Technical Guide

Executive Summary The landscape of modern drug discovery heavily relies on the strategic incorporation of non-canonical amino acids (ncAAs) to overcome the pharmacokinetic limitations of native peptides. 4-Methylphenylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of modern drug discovery heavily relies on the strategic incorporation of non-canonical amino acids (ncAAs) to overcome the pharmacokinetic limitations of native peptides. 4-Methylphenylglycine (4-MPG) and its amide derivatives have emerged as highly versatile building blocks. By introducing specific steric constraints and unique electronic profiles, these derivatives enhance proteolytic stability, improve receptor binding affinity, and enable orthogonal biological targeting. This whitepaper provides an in-depth mechanistic analysis of the synthesis, validation, and pharmacological application of 4-MPG amide derivatives.

The Strategic Value of Arylglycine Derivatives

In medicinal chemistry, the substitution of standard amino acids with arylglycines like 4-MPG restricts the conformational flexibility of the peptide backbone. This entropic pre-organization is critical for binding tightly to target receptors while simultaneously shielding the amide bonds from enzymatic cleavage.

Recent literature highlights the utilization of 4-MPG amides in diverse therapeutic modalities:

  • Complement System Modulators: 4-MPG is integrated into cyclic C5 inhibitor polypeptides to treat autoimmune disorders by preventing complement cascade activation 1.

  • Targeted Oncology: DLL3-targeting peptides utilize 4-MPG derivatives to achieve high-affinity binding to neuroendocrine tumor cells 2.

  • Gene Therapy: Boron-containing diacylhydrazine derivatives of 4-MPG act as potent, non-steroidal ligands in Ecdysone Receptor (EcR) gene switch assays, allowing for precisely controlled, inducible gene expression in mammalian cells 3.

Advanced Synthetic Methodologies

The synthesis of highly pure, sterically hindered arylglycine amides requires precise kinetic and thermodynamic control.

Direct Synthesis via Masked Acyl Cyanide (MAC) Reagents

Traditional Strecker syntheses often suffer from the instability of imine intermediates and the toxicity of cyanide gas. A highly efficient, one-pot methodology utilizes N,O-dialkylated hydroxylamines and Masked Acyl Cyanide (MAC) reagents to convert 4-methylbenzaldehyde directly into 4-MPG precursors 4. This method utilizes an Abiko-Masamune tricyclic 1,2-oxazolidine chiral auxiliary to achieve high enantiomeric excess.

Reductive Amination and Aldimine Oxidation

For the synthesis of primary amine precursors, reductive amination of 4-methylphenyl ketones catalyzed by half-sandwich Iridium complexes provides exceptional chemoselectivity under mild conditions (>95% yield) 5. To directly access the amide functionality, the oxidation of aldimines using m-CPBA and BF3·OEt2 offers a robust, transition-metal-free alternative 6.

Visible Light-Induced C-H Functionalization

Recent breakthroughs in photoredox catalysis enable the direct C-H functionalization of imidazo[1,2-a]pyridines with N-4-methylphenylglycine. Utilizing visible light and a photocatalyst, this pathway yields complex, biologically active heterocyclic scaffolds 7.

Table 1: Quantitative Comparison of Synthetic Routes
MethodologyKey ReagentsYield RangePrimary AdvantageRef
MAC-Mediated Synthesis MAC, N,O-dialkyl hydroxylamine85–95%One-pot, avoids unstable imines4
Reductive Amination Half-sandwich Ir complexes>95%Mild conditions, high chemoselectivity5
Aldimine Oxidation m-CPBA, BF3·OEt270–85%Transition-metal-free amide formation6
C-H Functionalization Visible light, Rhodamine B40–95%Direct functionalization of heterocycles7

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system of chemical logic.

Protocol A: One-Pot Synthesis of 4-MPG Precursors via MAC Reagents

Objective: Synthesize the 4-MPG core directly from 4-methylbenzaldehyde without isolating the hydrolytically unstable imine.

  • Imine Formation: Dissolve 4-methylbenzaldehyde (1.0 eq) and N,O-dialkylated hydroxylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: The N,O-dialkylated hydroxylamine is specifically chosen over a primary amine because it prevents unwanted tautomerization and stabilizes the electrophilic carbon against premature nucleophilic attack [[4]]().

  • MAC Addition: Slowly add the Masked Acyl Cyanide (MAC) reagent (1.2 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Causality: MAC provides a cyano-equivalent that is vastly less toxic than KCN. It acts as a protected carboxylate equivalent, which is easily converted to an amide downstream, streamlining the workflow.

  • Self-Validation (In-Process): Perform TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde spot (UV active, Rf ~0.6) confirms complete condensation.

  • Workup & Final Validation: Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate. Validate the product via

    
    H-NMR; the appearance of a distinct chiral methine proton shift at ~4.5 ppm confirms the structural integrity of the newly formed stereocenter.
    
Protocol B: Synthesis of Mesoionic Compound (MIH 2.4Bl)

Objective: Synthesize the cytotoxic thiazolium-based mesoionic derivative of 4-MPG.

  • N-Acylation: Dissolve N-methyl-C-4-methylphenylglycine (8.63 mmol) in 30 mL of 10% NaOH. Add 4-chlorobenzoyl chloride (8.63 mmol) under mechanical stirring for 2 hours 8.

    • Causality: Schotten-Baumann conditions (10% NaOH) are critical here. The base neutralizes the HCl byproduct, preventing the protonation of the amine and driving the thermodynamic equilibrium strictly toward the N-acylated intermediate.

  • Cyclization: Treat the intermediate with acetic anhydride at elevated temperature to induce dehydration and cyclization into the thiazolium-5-thiolate core.

  • Self-Validation: Purify via recrystallization (ethanol:water). Confirm the mesoionic structure via

    
    C-NMR by identifying the highly deshielded quaternary carbons, which are indicative of the delocalized sextet of electrons.
    

Pharmacological Applications & Data Presentation

The unique physicochemical properties of 4-MPG derivatives make them ideal for complex biological applications. For instance, the mesoionic compound MIH 2.4Bl possesses a delocalized sextet of electrons. This creates a structure with well-separated positive and negative charges that remains neutral overall, allowing it to passively diffuse across hydrophobic cell membranes before strongly interacting with polar intracellular targets like DNA 8.

Table 2: Biological Activity Profiles of 4-MPG Derivatives
Compound ClassTarget / MechanismTherapeutic ApplicationKey FeatureRef
C5 Inhibitor Polypeptides Complement SystemAutoimmune / InflammatoryEnhanced proteolytic stability1
DLL3-Targeting Peptides DLL3 ReceptorNeuroendocrine TumorsHigh receptor binding affinity2
Mesoionic Compounds Intracellular BiomoleculesBreast Cancer (Cytotoxicity)Neutral overall charge, dipolar core[[8]]()
Diacylhydrazines Ecdysone Receptor (EcR)Gene Therapy (Gene Switch)Orthogonal gene activation[[3]]()

Systems Biology & Mechanistic Visualizations

MAC_Synthesis A 4-Methylbenzaldehyde D Imino Intermediate A->D Condensation B N,O-Dialkylated Hydroxylamine B->D C MAC Reagent E 4-MPG Precursor C->E D->E MAC Addition F Amidation E->F Deprotection G 4-MPG Amide F->G Amine Coupling

Fig 1. MAC-mediated synthetic pathway for 4-MPG amides.

Gene_Switch Ligand 4-MPG Derivative Complex Heterodimer Complex Ligand->Complex Binds LBD EcR Ecdysone Receptor EcR->Complex Dimerization USP USP Protein USP->Complex Dimerization DNA Response Elements Complex->DNA Translocation Transcription Gene Transcription DNA->Transcription Activation

Fig 2. EcR/USP gene switch activation by 4-MPG ligands.

Mesoionic_Pathway Syn N-methyl-C-4-MPG MIH MIH 2.4Bl Syn->MIH Cyclization Membrane Cell Membrane MIH->Membrane Diffusion Target Biomolecule Target Membrane->Target Dipole Interaction Apop Cytotoxicity Target->Apop Disruption

Fig 3. Cytotoxic workflow of mesoionic 4-MPG derivatives.

References

  • 1 - Google Patents 1

  • 2 - Justia Patents [[2]]() 3.4 - ACS Publications [[4]]() 4.8 - PMC 8 5.3 - Google Patents 3 6.7 - MDPI 7 7.5 - PMC [[5]]() 8.6 - ResearchGate 6

Sources

Exploratory

alpha-amino-alpha-(4-methylphenyl)acetamide reactivity

An In-Depth Technical Guide to the Reactivity of 2-Amino-2-(4-methylphenyl)acetamide Introduction 2-Amino-2-(4-methylphenyl)acetamide is a chiral α-amino amide that serves as a highly versatile building block in modern o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of 2-Amino-2-(4-methylphenyl)acetamide

Introduction

2-Amino-2-(4-methylphenyl)acetamide is a chiral α-amino amide that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a central stereogenic carbon atom bonded to four distinct and chemically reactive groups: a primary amine (-NH₂), a primary amide (-CONH₂), a 4-methylphenyl (p-tolyl) group, and a hydrogen atom. This unique arrangement of functional groups provides multiple handles for chemical modification, making it an attractive scaffold for the development of novel pharmaceutical agents and complex molecular architectures. Analogous structures, such as R-Alpha-Amino-4-methoxybenzene acetamide, have been identified as valuable intermediates in the synthesis of compounds with analgesic and anti-inflammatory properties, highlighting the potential of this molecular class in drug discovery.[1] This guide offers an in-depth exploration of the synthesis and core reactivity of 2-amino-2-(4-methylphenyl)acetamide, providing field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: The Strecker Synthesis

One of the most direct and classical methods for preparing α-amino amides is through a variation of the Strecker synthesis.[2] This pathway begins with an aldehyde, in this case, 4-methylbenzaldehyde, which undergoes condensation with ammonia to form an imine. Subsequent nucleophilic attack by a cyanide ion yields an α-aminonitrile. The synthesis is completed by the controlled partial hydrolysis of the nitrile group to a primary amide. This final step is critical; harsh hydrolysis conditions would lead to the formation of the corresponding carboxylic acid.

Experimental Protocol: Strecker Synthesis of 2-Amino-2-(4-methylphenyl)acetamide

This protocol outlines a self-validating system for the synthesis, incorporating in-process checks and characterization steps.

Materials:

  • 4-methylbenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve 4-methylbenzaldehyde (1.0 eq) and ammonium chloride (1.1 eq) in methanol.

    • In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water. Caution: KCN is highly toxic.

    • Slowly add the aqueous KCN solution to the aldehyde/ammonium chloride mixture at 0-5 °C with vigorous stirring.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Validation: Monitor the disappearance of the aldehyde spot by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The formation of a new, more polar spot indicates the product.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-aminonitrile, (4-methylphenyl)CH(NH₂)CN.

  • Partial Hydrolysis to the Amide:

    • Dissolve the crude α-aminonitrile in cold, concentrated HCl, ensuring the temperature is maintained below 5 °C.

    • Stir the solution at this temperature for 4-6 hours. The progress of the partial hydrolysis can be monitored by quenching small aliquots and analyzing by LC-MS to observe the mass change from the nitrile to the amide.

    • Carefully pour the reaction mixture onto crushed ice and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Validation: The final product, 2-amino-2-(4-methylphenyl)acetamide, can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Strecker_Synthesis cluster_start Starting Materials cluster_process Reaction Steps aldehyde 4-Methylbenzaldehyde step1 Step 1: Imine Formation & Cyanide Attack aldehyde->step1 nh3 NH4Cl (Ammonia Source) nh3->step1 kcn KCN (Cyanide Source) kcn->step1 aminonitrile α-Aminonitrile Intermediate step1->aminonitrile step2 Step 2: Controlled Acid Hydrolysis aminonitrile->step2 product 2-Amino-2-(4-methylphenyl)acetamide step2->product caption Workflow for the Strecker synthesis of the target compound.

Caption: Workflow for the Strecker synthesis of the target compound.

Core Reactivity Analysis

The reactivity of 2-amino-2-(4-methylphenyl)acetamide is dictated by its three primary functional groups. Understanding the interplay and distinct reactivity of each is key to its application as a synthetic intermediate.

A. Reactivity of the α-Amino Group (-NH₂)

The primary amino group is a potent nucleophile and a weak base, making it the most versatile site for modification.

  • Basicity and Salt Formation: The amine readily reacts with acids like HCl or H₂SO₄ to form the corresponding ammonium salt, a common strategy to improve water solubility.[3]

  • N-Acylation: This is one of the most fundamental reactions, allowing the formation of a new amide bond. It proceeds readily with acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct.[4][5] This reaction is central to peptide chemistry and for installing various functional moieties.

  • N-Alkylation: While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono-, di-alkylated, and even quaternary ammonium products.[6] Reductive amination, which involves the formation of a Schiff base with an aldehyde or ketone followed by reduction (e.g., with NaBH₃CN), is a superior method for controlled mono-alkylation.

  • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields stable sulfonamides.[7]

  • Schiff Base (Imine) Formation: The amino group undergoes a reversible condensation reaction with aldehydes or ketones to form imines (Schiff bases).[8][9] This reaction is a cornerstone of dynamic covalent chemistry and transamination processes.

  • Reaction with Isocyanates: The nucleophilic amine attacks the electrophilic carbon of an isocyanate to form a substituted urea derivative.[10]

Reactivity Map: α-Amino Group

Amino_Reactivity cluster_reagents Reagents cluster_products Products center α-Amino Group (-NH2) p1 Ammonium Salt center->p1 Protonation p2 N-Acyl Derivative (Amide) center->p2 N-Acylation p3 Imine (Schiff Base) center->p3 Condensation p4 Sulfonamide center->p4 N-Sulfonylation p5 Urea Derivative center->p5 Addition r1 Acid (H-X) r2 Acyl Chloride (RCOCl) r3 Aldehyde (R'CHO) r4 Sulfonyl Chloride (RSO2Cl) r5 Isocyanate (R-N=C=O) caption Key reactions of the α-amino group.

Caption: Key reactions of the α-amino group.

B. Reactivity of the Primary Amide Group (-CONH₂)

The amide group is significantly less reactive than the amine. Its chemistry is dominated by hydrolysis.

  • Hydrolysis: Under either strong acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 4M NaOH) conditions, the amide bond can be hydrolyzed to yield the corresponding α-amino acid, 2-amino-2-(4-methylphenyl)acetic acid. The reaction proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards attack by water. Under basic conditions, hydroxide directly attacks the carbonyl carbon.

C. Reactivity of the Aromatic Ring

The 4-methylphenyl group is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome is controlled by the two substituents already present on the ring.

  • Directing Effects: Both the methyl group (-CH₃) and the α-amino-acetamide substituent are electron-donating groups, and therefore act as ortho, para-directors and activate the ring towards electrophilic attack.[11]

  • Regioselectivity: The incoming electrophile (E⁺) will be directed to the positions ortho and para to these activating groups.

    • The position para to the methyl group is occupied by the amino-acetamide group.

    • The position para to the amino-acetamide group is occupied by the methyl group.

    • This leaves the two positions ortho to the amino-acetamide group (C2, C6) and the two positions ortho to the methyl group (C3, C5).

    • Due to the significant steric bulk of the C1 substituent, electrophilic attack is most likely to occur at the positions ortho to the smaller methyl group (C3 and C5), which are also meta to the bulkier group.

Diagram of EAS Directing Effects

Caption: Predicted sites of electrophilic aromatic substitution.

Quantitative Data Summary

Property2-Amino-2-(4-methylphenyl)acetamide (Calculated/Predicted)N-(3-amino-4-methylphenyl)acetamide[12]N-(4-methylphenyl)acetamide[13]
Molecular Formula C₁₀H₁₄N₂OC₉H₁₂N₂OC₉H₁₁NO
Molecular Weight 178.23 g/mol 164.20 g/mol 149.19 g/mol
CAS Number N/A6375-16-2103-89-9
Melting Point Not Available~170 °C (Predicted)148-151 °C
Boiling Point Not AvailableNot Available307 °C
LogP (Octanol/Water) Predicted: ~0.8Predicted: 1.41.5

Note: Properties for the title compound are based on chemical structure calculations. Data for related compounds are from experimental or publicly curated sources and are provided for illustrative purposes.

Conclusion

2-Amino-2-(4-methylphenyl)acetamide is a molecule of significant synthetic potential, endowed with a rich and versatile reactivity profile. The distinct chemical nature of its α-amino, primary amide, and activated aromatic ring functionalities allows for selective and orthogonal modifications. The primary amine serves as the principal hub for derivatization via acylation, alkylation, and condensation reactions, while the amide offers a pathway to the parent α-amino acid, and the p-tolyl ring can be further functionalized through electrophilic substitution. This multi-faceted reactivity makes the compound an exemplary scaffold for constructing diverse molecular libraries, positioning it as a valuable asset for professionals in drug discovery and chemical research.

References

  • N-(4-Amino-2-methylphenyl)acetamide | 56891-59-9. (n.d.). BuyersGuideChem. Retrieved February 28, 2026, from [Link]

  • N-(3-amino-4-methylphenyl)acetamide. (2026). PubChem. Retrieved February 28, 2026, from [Link]

  • Acetamide, N-(4-methylphenyl)-. (n.d.). Cheméo. Retrieved February 28, 2026, from [Link]

  • N-(2-amino-4-methylphenyl)acetamide. (2021). PubChem. Retrieved February 28, 2026, from [Link]

  • R-ALPHA-AMINO-4-METHOXYBENZENE ACETAMIDE | Cas 67412-96-8. (n.d.). LookChem. Retrieved February 28, 2026, from [Link]

  • Reactions of amino acids. (n.d.). Save My Exams. Retrieved February 28, 2026, from [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. [Link]

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • Leipold, H. R., et al. (1993). N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. Journal of Medicinal Chemistry, 36(24), 3826-33. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Electrophilic substitution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 28, 2026, from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. (2010). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 28, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}acetamide. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Chapter 15 Reactions of Aromatic Compounds. (n.d.). Retrieved February 28, 2026, from [Link]

  • Synthesis of alpha-methyl, alpha-substituted amino acids. (n.d.). Google Patents.
  • Momin, Y. H., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 65-76. [Link]

  • Sabbioni, G., & Tinner, U. (1994). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of Toxicology, 68(7), 433-441. [Link]

  • Acetamide, N-(3-amino-4-methylphenyl)-. (2025). EPA CompTox Chemicals Dashboard. Retrieved February 28, 2026, from [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. Retrieved February 28, 2026, from [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 1(5), 763–766. [Link]

  • Synthesis and characterization of new 2-(alkylamino)acetamides. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Reactions of Amino Acids. (2021). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved February 28, 2026, from [Link]

  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

Sources

Foundational

2-Amino-2-Arylacetamide (Arylglycinamide) Functionality: A Comprehensive Guide to Synthesis, Mechanistic Applications, and Medicinal Chemistry

Introduction: The Arylglycinamide Pharmacophore In modern medicinal chemistry, the 2-amino-2-arylacetamide scaffold—frequently referred to as an α-amino-α-arylacetamide or arylglycinamide—represents a highly privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Arylglycinamide Pharmacophore

In modern medicinal chemistry, the 2-amino-2-arylacetamide scaffold—frequently referred to as an α-amino-α-arylacetamide or arylglycinamide—represents a highly privileged pharmacophore. Structurally characterized by a central chiral carbon bearing an aryl group, an amine (primary or secondary), and an acetamide moiety, this dense functionalization offers remarkable spatial versatility.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a dynamic interface for target engagement. The spatial arrangement allows for precise stereochemical interactions with G-protein coupled receptors (GPCRs) and enzymatic active sites. The amide provides critical hydrogen bond donor and acceptor sites, the aryl group engages in π-π stacking or hydrophobic interactions, and the amine serves as a basic center capable of electrostatic anchoring under physiological pH[1].

Part 1: Pharmacological Target Engagement & Mechanistic Insights

The biological utility of 2-amino-2-arylacetamides spans multiple therapeutic areas, driven by their ability to mimic endogenous peptides while maintaining small-molecule drug-like properties.

CCR2 Antagonism in Inflammation

The chemokine receptor CCR2 is a critical GPCR target for inflammatory diseases, responsible for mediating monocyte chemotaxis. Systematic optimization of screening leads has demonstrated that L-arylglycinamide derivatives are potent CCR2 antagonists. For instance, the incorporation of a 3,5-bis(trifluoromethyl)benzyl group significantly enhances lipophilicity and membrane permeability, while a piperidinyl-ethyl amine provides a basic center for electrostatic interaction with acidic residues in the CCR2 binding pocket. This specific configuration (Compound 55) competitively blocks MCP-1 (CCL2)-induced calcium mobilization and subsequent chemotaxis[1].

Neurokinin (NK1/NK2) Receptor Antagonism

Tachykinin receptors are heavily implicated in depression, emesis, and urinary incontinence. Arylglycinamide derivatives have been extensively patented as potent NK1/NK2 antagonists. The causality behind their efficacy lies in their structural homology to the C-terminal sequence of Substance P. The arylglycinamide core acts as a rigidified peptide mimetic, competitively displacing the endogenous peptide without succumbing to rapid proteolytic degradation[2][3].

Botulinum Neurotoxin Serotype A (BoNT/A) Inhibition

Beyond GPCRs, 2-amino-N-(aryl)acetamides have been identified as targeted inhibitors of BoNT/A. Structural docking studies reveal that the amino acetamide moiety perfectly positions the molecule near the critical Cys165 residue in the toxin's active site, highlighting the scaffold's utility in metalloprotease inhibition[4].

CCR2_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates G_protein Gαi / Gβγ Complex CCR2->G_protein Signal Transduction Antagonist Arylglycinamide Antagonist Antagonist->CCR2 Competitive Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activates Calcium Ca2+ Mobilization PLC->Calcium IP3 Production Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis Cytoskeletal Rearrangement

Figure 1: Mechanism of action of arylglycinamide derivatives as CCR2 antagonists.

Part 2: Quantitative Data Summaries

To facilitate SAR (Structure-Activity Relationship) comparisons, the following table summarizes the biological activity of key 2-amino-2-arylacetamide derivatives across different therapeutic targets.

Compound / ScaffoldPrimary TargetIC₅₀ / Binding AffinityPrimary IndicationReference
Compound 55 CCR2 (Human Monocytes)30 nMInflammation / Chemotaxis[1]
Compound 55 CCR2 (CHO Cells)39 nMInflammation / Chemotaxis[1]
Arylglycinamide Derivs. NK1 / NK2 ReceptorsLow nM rangeDepression / Incontinence[2]
2-Amino-N-(aryl)acetamides BoNT/A Metalloprotease120 µMBotulinum Toxin Inhibition[4]

Part 3: Synthetic Methodologies & Self-Validating Protocols

The synthesis of 2-amino-2-arylacetamides requires stringent control over the hydration of intermediate nitriles. The gold-standard approach is the Modified Strecker Synthesis followed by Radziszewski Hydration .

Causality Behind Experimental Choices: Why use alkaline hydrogen peroxide (Radziszewski conditions) instead of standard acid catalysis? Acid-catalyzed hydrolysis of α-amino nitriles often requires harsh conditions (e.g., concentrated H₂SO₄ at >80 °C), which frequently leads to over-hydrolysis, yielding the α-amino acid rather than the desired acetamide. The Radziszewski hydration operates at lower temperatures (0–20 °C) and selectively traps the primary amide, preventing over-oxidation.

Step-by-Step Methodology: Strecker-Radziszewski Workflow

Phase 1: Imine Formation & Cyanation (Strecker Reaction)

  • Preparation: Dissolve 1.0 equivalent of the chosen aryl aldehyde and 1.1 equivalents of the primary amine in anhydrous methanol (0.5 M concentration).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to promote imine formation. Stir at room temperature for 2 hours.

  • Cyanation: Cool the reaction mixture to 0 °C. Slowly add 1.2 equivalents of Trimethylsilyl cyanide (TMSCN) dropwise to avoid exothermic runaway.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

  • Self-Validating Step: Perform FT-IR spectroscopy on the crude organic extract. The reaction is validated to proceed only if a sharp, distinct peak at ~2230 cm⁻¹ (C≡N stretch) is observed. Do not proceed to Phase 2 without this confirmation.

Phase 2: Controlled Hydration (Radziszewski Reaction)

  • Preparation: Dissolve the purified α-amino-α-aryl nitrile in ethanol (0.2 M). Cool the flask to 0 °C in an ice bath.

  • Oxidative Hydration: Add 3.0 equivalents of 30% aqueous H₂O₂ dropwise.

  • Alkalization: Slowly add 1.0 equivalent of 6M NaOH. The addition must be strictly controlled to maintain the internal temperature below 20 °C, as the decomposition of H₂O₂ is highly exothermic.

  • Isolation: Stir for 4 hours. Quench the remaining peroxide with saturated aqueous Na₂S₂O₃. Extract the product using ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Step: Perform FT-IR on the final product. Validation requires the complete disappearance of the 2230 cm⁻¹ nitrile peak, replaced by a strong amide Carbonyl (C=O) stretch at ~1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Synthesis_Workflow Aldehyde Aryl Aldehyde Strecker Strecker Reaction Aldehyde->Strecker Amine Primary Amine Amine->Strecker Cyanide Cyanide Source Cyanide->Strecker AminoNitrile α-Amino-α-Aryl Nitrile Strecker->AminoNitrile Condensation Hydrolysis Alkaline H2O2 AminoNitrile->Hydrolysis IR: 2230 cm-1 Product 2-Amino-2-Arylacetamide Hydrolysis->Product Hydration

Figure 2: Strecker synthesis and controlled hydration workflow for arylglycinamides.

References

  • Yang, L., et al. (2006). Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(14), 3735-3739.[Link]

  • Jung, B., et al. (2001). Arylglycinamide derivatives, methods of producing these substances and pharmaceutical compositions containing such compounds. US Patent 6,294,556. Boehringer Ingelheim KG.
  • Roxas-Duncan, V., et al. (2011). Benzoquinones as Inhibitors of Botulinum Neurotoxin Serotype A. PubMed Central (PMC) - NIH.[Link]

  • Quartara, L., & Maggi, C. A. (2015). Neurokinin-1 receptor antagonists: A comprehensive patent survey. ResearchGate.[Link]

Sources

Exploratory

Unlocking the Therapeutic Promise of a Versatile Scaffold: A Technical Guide to the Biological Activity Potential of p-Methylphenylglycinamide

Introduction: Beyond a Simple Amide, A Gateway to Novel Therapeutics In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of innovation. p-Methylphenylglycinamid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Amide, A Gateway to Novel Therapeutics

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of innovation. p-Methylphenylglycinamide, a chiral amino acid derivative, represents such a scaffold. While its intrinsic biological activity is not extensively documented, its true potential lies in its role as a pivotal precursor for a range of pharmacologically active compounds. This technical guide delves into the latent biological activities that can be unlocked from the p-methylphenylglycinamide core, focusing on the synthesis of its derivatives, the critical role of stereochemistry, and the established methodologies for evaluating their therapeutic promise. For researchers and drug development professionals, understanding the journey from this foundational molecule to potent drug candidates is paramount. The strategic derivatization of p-methylphenylglycinamide has yielded compounds with significant anticonvulsant and antinociceptive properties, underscoring the therapeutic richness of this seemingly simple starting material. This guide will provide a comprehensive overview of the scientific rationale and experimental pathways to harness this potential.

Harnessing the Core: Documented Biological Activities of p-Methylphenylglycinamide Derivatives

The true pharmacological value of p-methylphenylglycinamide is realized through its incorporation into more complex molecular architectures. Research has demonstrated that derivatives of phenylglycinamide are promising candidates for treating a spectrum of neurological disorders.

Anticonvulsant and Antiseizure Activity

A significant body of research points to the potent anticonvulsant effects of phenylglycinamide derivatives.[1][2][3][4] These compounds have shown robust efficacy in established in vivo models of epilepsy. For instance, certain derivatives have demonstrated significant protection in the maximal electroshock (MES) test and the 6 Hz seizure model in mice.[1][2][3][4] The effectiveness in these models suggests potential utility in treating generalized tonic-clonic and psychomotor seizures.

One notable lead compound, (R)-32, a phenylglycinamide derivative, has shown impressive results with ED50 values of 73.9 mg/kg in the MES test, 18.8 mg/kg in the 6 Hz (32 mA) test, and 26.5 mg/kg in the 6 Hz (44 mA) test.[2][3] Furthermore, these derivatives have been shown to be effective in the intravenous pentylenetetrazole (ivPTZ) seizure threshold test, indicating a broad spectrum of anticonvulsant activity.[1][4]

Antinociceptive Properties for Pain Management

Beyond epilepsy, derivatives of p-methylphenylglycinamide have exhibited significant antinociceptive (pain-relieving) effects. The lead compound (R)-32, for example, has demonstrated efficacy in models of formalin-induced tonic pain, capsaicin-induced neurogenic pain, and even in challenging models of oxaliplatin- and streptozotocin-induced peripheral neuropathy.[2][3] This broad efficacy suggests that these compounds could be developed into novel analgesics for various pain states, including neuropathic pain, which is often refractory to existing treatments.

A Multi-Modal Mechanism of Action

The therapeutic effects of these derivatives are not attributed to a single target but rather a multi-modal mechanism of action.[1][2][3][4] In vitro binding and functional assays have revealed that these molecules can act as TRPV1 channel antagonists while also inhibiting voltage-gated sodium channels (VGSCs) and L-type calcium channels.[1][2][3][4] This polypharmacology can be advantageous, potentially leading to enhanced efficacy and a broader therapeutic window. The ability to modulate multiple targets involved in neuronal excitability and pain signaling is a highly sought-after characteristic in the development of new CNS-active drugs.

The Criticality of Chirality: Stereoselective Synthesis and Biocatalysis

The biological activity of p-methylphenylglycinamide derivatives is intrinsically linked to their stereochemistry.[5][6] Chirality is a fundamental factor in the safety and efficacy of many pharmaceuticals, making the production of single enantiomers a critical aspect of drug development.[5][6][7] Biocatalytic methods have emerged as a powerful tool for achieving the high enantioselectivity required for these compounds.

Enzyme-catalyzed reactions offer several advantages over traditional chemical synthesis, including high enantioselectivity and regioselectivity.[5][6] These reactions are typically carried out under mild conditions, which helps to prevent issues such as racemization and rearrangement.[5][6] For the synthesis of chiral amino acids and their derivatives, enzymes like amino acid dehydrogenases and lipases are particularly useful.[5][8][9]

Enzymatic Kinetic Resolution: A Key Strategy

One common biocatalytic approach is enzymatic kinetic resolution. In this process, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipases can be used for the stereoselective acetylation of racemic alcohols, a technique that has been successfully applied to resolve a variety of chiral compounds.[8] This method allows for the isolation of the desired enantiomer with high optical purity, which is essential for subsequent drug development steps.

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of a racemic mixture of a p-methylphenylglycinamide derivative.

G cluster_0 Upstream Synthesis cluster_1 Biocatalytic Resolution cluster_2 Downstream Processing cluster_3 Biological Evaluation racemic_mix Racemic p-Methylphenylglycinamide Derivative bioreactor Bioreactor with Immobilized Lipase racemic_mix->bioreactor Introduction of Substrate separation Chromatographic Separation bioreactor->separation Reaction Mixture enantiomer_S (S)-Enantiomer (Unreacted) separation->enantiomer_S enantiomer_R_modified Modified (R)-Enantiomer separation->enantiomer_R_modified biological_testing In Vitro & In Vivo Assays enantiomer_S->biological_testing Further Evaluation further_processing Chemical Modification or Disposal enantiomer_R_modified->further_processing Potential for Further Use

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocols for Biological Evaluation

To assess the biological activity potential of novel p-methylphenylglycinamide derivatives, a tiered approach involving both in vitro and in vivo assays is recommended.

In Vitro Assays for Preliminary Screening
  • Cell Viability and Cytotoxicity Assays:

    • Protocol: Utilize cell lines such as SH-SY5Y (human neuroblastoma) or primary neuronal cultures. Treat cells with a range of concentrations of the test compound for 24-48 hours. Assess cell viability using the MTT or PrestoBlue assay.

    • Rationale: This initial screen is crucial for identifying any potential neurotoxicity and establishing a safe concentration range for further experiments.[1][4]

  • Patch-Clamp Electrophysiology:

    • Protocol: Use whole-cell patch-clamp techniques on cultured neurons or HEK293 cells expressing specific ion channels (e.g., NaV1.2, CaV1.2, TRPV1). Apply the test compound and measure changes in ionic currents.

    • Rationale: This provides direct evidence of the compound's effect on specific ion channels, which are key targets for anticonvulsant and analgesic drugs.[1][2][3][4]

In Vivo Models for Efficacy and Safety
  • Maximal Electroshock (MES) Test:

    • Protocol: Administer the test compound to mice via intraperitoneal (i.p.) injection. After a predetermined time, deliver a brief electrical stimulus through corneal electrodes to induce a tonic-clonic seizure. Observe the animals for the presence or absence of the tonic hindlimb extension phase.

    • Rationale: This is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[1][4]

  • 6 Hz Seizure Model:

    • Protocol: Following compound administration, deliver a low-frequency (6 Hz) electrical stimulus through corneal electrodes. Observe the animals for seizure activity, noting the duration and severity. This test can be performed at different current intensities (e.g., 32 mA and 44 mA) to assess the potency and efficacy of the compound.

    • Rationale: This model is particularly sensitive for detecting compounds that may be effective against psychomotor seizures and is considered a model of therapy-resistant epilepsy.[1][4]

  • Formalin-Induced Pain Model:

    • Protocol: Administer the test compound to rodents. Subsequently, inject a dilute formalin solution into the plantar surface of a hind paw. Quantify the time the animal spends licking or biting the injected paw during the early (acute) and late (inflammatory) phases of the response.

    • Rationale: This model allows for the differentiation between acute nociceptive and persistent inflammatory pain, providing insights into the compound's analgesic mechanism.[2][3]

The following diagram outlines the logical flow of the experimental evaluation process.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 ADME-Tox Profiling start Novel p-Methylphenylglycinamide Derivative cell_viability Cell Viability/Cytotoxicity Assays start->cell_viability patch_clamp Patch-Clamp Electrophysiology cell_viability->patch_clamp Non-toxic Compounds mes_test Maximal Electroshock (MES) Test patch_clamp->mes_test Active Compounds hz_model 6 Hz Seizure Model mes_test->hz_model formalin_model Formalin-Induced Pain Model hz_model->formalin_model adme_tox Metabolic Stability, CYP Inhibition, etc. formalin_model->adme_tox Efficacious Compounds end Lead Candidate for Preclinical Development adme_tox->end

Caption: Experimental Workflow for Biological Evaluation.

Data Summary and ADME-Tox Profile

Promising derivatives of p-methylphenylglycinamide not only demonstrate efficacy but also possess favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. For instance, lead compounds have shown high metabolic stability in human liver microsomes, a weak influence on cytochrome P450 (CYP) enzymes, and no evidence of hepatotoxicity.[2][3] These characteristics are crucial for a compound to be considered a viable drug candidate.

Parameter Compound 53 Compound 60 (R)-32
MES ED50 (mg/kg) 89.7[1]73.6[1]73.9[2][3]
6 Hz (32 mA) ED50 (mg/kg) 29.9[1]24.6[1]18.8[2][3]
6 Hz (44 mA) ED50 (mg/kg) 68.0[1]56.3[1]26.5[2][3]
Metabolic Stability High[1][4]High[1][4]High[2][3]
CYP Inhibition Weak[1][4]Weak[1][4]Weak[2][3]
Neurotoxicity None Observed[1][4]None Observed[1][4]None Observed[2][3]

Conclusion: A Scaffold of Significant Promise

p-Methylphenylglycinamide stands as a testament to the principle that the value of a chemical entity is often best expressed through its derivatives. While not a potent therapeutic agent in its own right, it serves as an invaluable and versatile scaffold for the development of novel drugs targeting neurological disorders. The demonstrated anticonvulsant and antinociceptive activities of its derivatives, coupled with their multi-modal mechanisms of action, highlight a promising avenue for future drug discovery efforts. The critical role of stereochemistry in eliciting these biological effects underscores the necessity of employing advanced synthetic strategies, particularly biocatalysis, to produce enantiomerically pure compounds. For research scientists and drug development professionals, the p-methylphenylglycinamide core represents a rich starting point for the design and synthesis of the next generation of therapeutics for epilepsy, pain, and potentially other CNS-related conditions. The continued exploration of this chemical space is not only warranted but holds the potential for significant clinical impact.

References

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. PubMed. [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PubMed. [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Publications. [Link]

  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. PubMed. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. FAO AGRIS. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. PubMed. [Link]

  • Biocatalytic Approaches towards the Synthesis of Chiral Amino Alcohols from Lysine: Cascade Reactions Combining alpha-Keto Acid Oxygenase Hydroxylation with Pyridoxal Phosphate- Dependent Decarboxylation. ResearchGate. [Link]

  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]

  • Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. UNIS Vienna. [Link]

  • Drug precursors. Wikipedia. [Link]

  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. PMC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • EP0350811A2 - Enzymatic resolution process.

Sources

Protocols & Analytical Methods

Method

Application Note: Strecker Synthesis of 2-Amino-2-(4-methylphenyl)acetamide

Executive Summary The synthesis of 2-amino-2-(4-methylphenyl)acetamide (also known as p-tolylglycinamide) represents a critical pathway in the development of unnatural amino acids and pharmaceutical building blocks. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-2-(4-methylphenyl)acetamide (also known as p-tolylglycinamide) represents a critical pathway in the development of unnatural amino acids and pharmaceutical building blocks. This application note details a robust, two-phase protocol: (1) a modified Strecker condensation to form the intermediate α-aminonitrile, and (2) a controlled acidic hydration to yield the target α-aminoamide. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, stringent in-process controls, and self-validating experimental steps to ensure high fidelity and reproducibility.

Mechanistic Causality & Reaction Design

The transformation of 4-methylbenzaldehyde into the target amide relies on precise control of reaction kinetics and thermodynamics across two distinct phases.

Phase 1: Strecker Condensation Working with hydrogen cyanide (HCN) gas poses severe safety risks. To circumvent this, the protocol utilizes a safer, in-situ generation method employing ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) . The mildly acidic ammonium ion (pKa ~9.2) serves a dual purpose: it acts as the ammonia source and protonates the aldehyde oxygen, activating the carbonyl carbon for nucleophilic attack. Following the elimination of water to form an iminium ion, the cyanide anion attacks to form 2-amino-2-(4-methylphenyl)acetonitrile.

Phase 2: Acidic Hydration The conversion of the α-aminonitrile to the corresponding amide requires careful tuning to prevent over-hydrolysis to the carboxylic acid. Concentrated sulfuric acid (H₂SO₄) is the reagent of choice . The strong acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. A water molecule (present in trace amounts in the acid or added during workup) attacks to form an imidic acid intermediate, which rapidly tautomerizes to the amide. Crucially, in cold concentrated sulfuric acid, the newly formed amide is immediately protonated, rendering it inert to further nucleophilic attack and effectively halting the reaction at the amide stage.

Mechanism Aldehyde 4-Methylbenzaldehyde Iminium Iminium Ion Aldehyde->Iminium NH4Cl / NH3 -H2O Nitrile α-Aminonitrile Iminium->Nitrile NaCN Nucleophilic Attack Imidic Imidic Acid Nitrile->Imidic Conc. H2SO4 Hydration Amide α-Aminoamide Imidic->Amide Tautomerization Spontaneous

Mechanistic pathway from 4-methylbenzaldehyde to the target alpha-aminoamide.

Quantitative Data & Stoichiometry

The following tables summarize the stoichiometric requirements and expected physicochemical properties for the reaction, based on validated literature parameters for C-arylglycine derivatives .

Table 1: Reagent Stoichiometry for Phase 1 (Strecker Condensation)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
4-Methylbenzaldehyde120.151.012.0 g (100 mmol)Electrophile
Ammonium Chloride (NH₄Cl)53.491.15.88 g (110 mmol)NH₃ Source / Acid Catalyst
Sodium Cyanide (NaCN)49.011.15.39 g (110 mmol)Nucleophile
Methanol / Water (1:1)N/ASolvent100 mLReaction Medium

Table 2: Reagent Stoichiometry for Phase 2 (Acidic Hydration)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
α-Aminonitrile Intermediate146.191.0~14.6 g (100 mmol)Substrate
Sulfuric Acid (Conc. 98%)98.08Excess50 mLAcid Catalyst / Hydration
Aqueous Ammonia (28%)17.03To pH 8-9As neededNeutralizing Agent

Table 3: Expected Physicochemical Properties

Propertyα-Aminonitrile IntermediateTarget α-Aminoamide
Molecular Formula C₉H₁₀N₂C₉H₁₂N₂O
Molecular Weight 146.19 g/mol 164.21 g/mol
Physical State Pale yellow oil / low-melting solidWhite crystalline solid
Key IR Stretches ~2230 cm⁻¹ (C≡N), ~3350 cm⁻¹ (N-H)~1670 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H)

Experimental Protocol

Workflow A 1. Reagent Preparation 4-Methylbenzaldehyde, NH4Cl, NaCN B 2. Strecker Condensation MeOH/H2O, 25°C, 12-24 h A->B C 3. Extraction & Isolation Yields α-Aminonitrile B->C D 4. Acidic Hydration Conc. H2SO4, 0°C to 25°C C->D E 5. Neutralization Aq. NH3 to pH 8-9 D->E F 6. Precipitation & Filtration Target: α-Aminoamide E->F

Experimental workflow for the synthesis of 2-amino-2-(4-methylphenyl)acetamide.

Phase 1: Synthesis of 2-Amino-2-(4-methylphenyl)acetonitrile

Caution: Perform all operations in a highly ventilated fume hood. NaCN is highly toxic.

  • Reagent Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.88 g of NH₄Cl (110 mmol) and 5.39 g of NaCN (110 mmol) in 50 mL of distilled water.

  • Substrate Addition: Prepare a solution of 12.0 g of 4-methylbenzaldehyde (100 mmol) in 50 mL of methanol. Add this solution dropwise to the aqueous mixture over 15 minutes to prevent sudden exotherms.

  • Condensation: Seal the flask lightly and allow the biphasic mixture to stir vigorously at room temperature (20–25 °C) for 12 to 24 hours.

  • Extraction: Dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 × 75 mL).

  • Washing and Drying: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield 2-amino-2-(4-methylphenyl)acetonitrile as a crude pale yellow oil, which may solidify upon standing.

Phase 2: Hydration to 2-Amino-2-(4-methylphenyl)acetamide
  • Acid Preparation: In a 250 mL Erlenmeyer flask, cool 50 mL of concentrated sulfuric acid (98%) in an ice-water bath to 0–5 °C.

  • Substrate Addition: Slowly add the crude α-aminonitrile (~14.6 g) in small portions to the chilled sulfuric acid under vigorous stirring. Mechanistic Note: Maintain the temperature below 10 °C to prevent oxidative degradation or uncontrolled hydrolysis.

  • Hydration: Once the addition is complete, remove the ice bath. Allow the viscous solution to warm to room temperature and stir for 24 to 48 hours.

  • Quenching: Carefully pour the acidic reaction mixture over 200 g of crushed ice in a large beaker, stirring continuously.

  • Neutralization: While maintaining the temperature below 20 °C (using an ice bath), slowly add cold aqueous ammonia (28%) dropwise until the solution reaches a pH of 8–9. Causality: The basic pH ensures the target molecule is deprotonated to its free base form, drastically reducing its aqueous solubility and inducing precipitation.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water (1:1) to yield pure 2-amino-2-(4-methylphenyl)acetamide.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol acts as a self-validating system, implement the following checks:

  • IPC 1 (Reaction Completion, Phase 1): Monitor the Strecker condensation via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the UV-active 4-methylbenzaldehyde spot confirms complete conversion to the imine/nitrile.

  • IPC 2 (Intermediate Validation): Perform an FT-IR scan of the crude oil from Phase 1. The presence of a weak but distinct -C≡N stretch at ~2230 cm⁻¹ validates nitrile formation.

  • IPC 3 (Thermal Control, Phase 2): Use an internal thermocouple during the addition of the nitrile to H₂SO₄. A temperature spike above 15 °C indicates the acid is acting as an oxidant rather than a hydrator, which will ruin the yield.

  • IPC 4 (pH Validation): During neutralization, use a calibrated pH meter rather than indicator paper. Precipitation of the amide will only maximize when the pH strictly crosses the isoelectric threshold (pH > 8.0).

Safety & Handling

  • Cyanide Toxicity: Sodium cyanide is fatal if swallowed, inhaled, or absorbed through the skin. Never allow NaCN to come into contact with strong acids, as this will rapidly generate lethal hydrogen cyanide (HCN) gas. The order of addition in Phase 1 (adding the aldehyde to the basic/neutral cyanide-ammonia mixture) is critical to prevent acidification of the cyanide salt.

  • Acid Exotherms: Concentrated sulfuric acid reacts violently with water. Always pour the acid mixture over ice during the quench step, never the reverse.

References

  • "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. URL:[Link]

  • "A truly green synthesis of α-aminonitriles via Strecker reaction." PMC - National Center for Biotechnology Information. URL:[Link]

Application

Application Notes: High-Yield Synthesis of p-Tolylglycinamide via the Bucherer-Bergs Reaction

Abstract This technical guide provides a comprehensive protocol for the synthesis of p-tolylglycinamide, a valuable intermediate in pharmaceutical development. The methodology is centered on the robust and efficient Buch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of p-tolylglycinamide, a valuable intermediate in pharmaceutical development. The methodology is centered on the robust and efficient Bucherer-Bergs reaction, a multicomponent reaction that offers a streamlined pathway from commercially available starting materials. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol for the synthesis of the 5-(4-methylphenyl)hydantoin intermediate and its subsequent selective hydrolysis to the target amide. Furthermore, it includes sections on process optimization, troubleshooting, critical safety precautions, and methods for product characterization. This guide is intended for researchers and drug development professionals seeking a reliable and well-documented procedure for the production of α-amino acid derivatives.

Introduction and Scientific Rationale

α-Amino amides are crucial structural motifs in a wide array of biologically active molecules and serve as key building blocks in medicinal chemistry. p-Tolylglycinamide, specifically, is a precursor for various pharmaceutical agents. The Bucherer-Bergs reaction is a classic multicomponent reaction that synthesizes hydantoins from a carbonyl compound, a cyanide salt, and ammonium carbonate.[1][2] This one-pot synthesis is highly regarded for its operational simplicity and efficiency.

The synthesis of p-tolylglycinamide via this route proceeds in two key stages:

  • Bucherer-Bergs Reaction: p-Tolualdehyde is reacted with potassium cyanide and ammonium carbonate to form 5-(4-methylphenyl)hydantoin. This reaction elegantly combines cyanohydrin formation, aminonitrile synthesis, and cyclization into a single, efficient step.[3]

  • Selective Hydrolysis: The resulting hydantoin is then subjected to controlled hydrolysis to yield the desired p-tolylglycinamide. This step is critical, as complete hydrolysis would lead to the corresponding amino acid, p-tolylglycine.

This application note provides a detailed protocol that has been optimized for high yield and purity, addressing common challenges associated with the reaction and product isolation.[3]

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through several key mechanistic steps:[1][2][3]

  • Cyanohydrin Formation: The aldehyde (p-tolualdehyde) reacts with a cyanide ion (from KCN) to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.

  • Carbamic Acid Formation: The aminonitrile undergoes a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid.

  • Cyclization and Rearrangement: An intramolecular cyclization occurs, followed by rearrangement, to yield the stable 5-(4-methylphenyl)hydantoin product.[1][3]

The subsequent selective hydrolysis of the hydantoin ring is typically achieved under conditions that favor the formation of the N-carbamoyl amino acid, which can then be converted to the final amino amide.[4][5]

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq. (Stage 1)Amount (Stage 1)Molar Eq. (Stage 2)Amount (Stage 2)Supplier
p-TolualdehydeC₈H₈O120.151.012.02 g (100 mmol)--Sigma-Aldrich
Potassium Cyanide (KCN)KCN65.122.013.02 g (200 mmol)--Acros Organics
Ammonium Carbonate(NH₄)₂CO₃96.092.019.22 g (200 mmol)--Fisher Scientific
Ethanol (95%)C₂H₅OH46.07-150 mL--VWR
Hydrochloric Acid (conc.)HCl36.46-As needed--J.T. Baker
Sodium HydroxideNaOH40.00--~2.0~8.0 g (200 mmol)EMD Millipore
Ethyl AcetateC₄H₈O₂88.11-As needed-As neededPharmco
Anhydrous MgSO₄MgSO₄120.37-As needed-As neededAlfa Aesar

Caution: Potassium cyanide is extremely toxic and must be handled with extreme care in a certified chemical fume hood.[6][7]

Stage 1: Synthesis of 5-(4-methylphenyl)hydantoin

Bucherer_Bergs_Workflow

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolualdehyde (12.02 g, 100 mmol), potassium cyanide (13.02 g, 200 mmol), and ammonium carbonate (19.22 g, 200 mmol).[3]

  • Solvent Addition: Add 150 mL of 50% aqueous ethanol to the flask.[1]

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90°C) with continuous stirring. Maintain reflux for 4-6 hours. The reaction mixture will become a clear, homogeneous solution.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a well-ventilated fume hood, carefully acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • A white precipitate of 5-(4-methylphenyl)hydantoin will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[2]

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 85-92%.

Stage 2: Selective Hydrolysis to p-Tolylglycinamide

Hydrolysis_Workflow

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 5-(4-methylphenyl)hydantoin (e.g., 10.0 g, ~52.6 mmol) in 100 mL of water.

  • Base Addition: Add sodium hydroxide (4.2 g, 105 mmol) to the suspension.

  • Reaction: Heat the mixture to 80-90°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydantoin is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude p-tolylglycinamide.

    • Purify the product by recrystallization from an ethanol/water mixture to obtain a crystalline solid.

    • Expected Yield: 70-80%.

Characterization

The identity and purity of the final product, p-tolylglycinamide, should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecular structure.

  • ¹³C NMR Spectroscopy: To verify the carbon framework.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the primary amide (C=O and N-H stretches) and aromatic C-H bonds.

  • Melting Point Analysis: To assess the purity of the crystalline product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Stage 1 - Decomposition of ammonium carbonate.- Incomplete reaction.- Use fresh, high-quality ammonium carbonate.[3]- Extend the reaction time or slightly increase the temperature. For less reactive aldehydes, ultrasonication can be beneficial.[1]
Hydantoin Fails to Precipitate - Insufficient acidification.- Product is too soluble in the solvent mixture.- Verify the pH is strongly acidic (pH < 3) using a pH meter.[3]- Reduce the solvent volume by partial evaporation before cooling to induce precipitation.
Low Yield in Stage 2 - Over-hydrolysis to the amino acid.- Incomplete extraction.- Carefully monitor the reaction by TLC and stop heating once the starting material is consumed.- Perform additional extractions with ethyl acetate.
Impure Final Product - Contamination with starting hydantoin or the amino acid.- Ensure the hydrolysis reaction goes to completion.- Optimize the recrystallization solvent system for better purification.

Safety Precautions

The protocols described involve hazardous materials and reactions. Adherence to strict safety protocols is mandatory.

  • Potassium Cyanide (KCN): KCN is a highly toxic substance that can be fatal if inhaled, ingested, or absorbed through the skin.[6][8]

    • Handling: Always handle KCN in a certified chemical fume hood.[7] Wear double nitrile gloves, a lab coat, and chemical splash goggles.[6]

    • Acid Incompatibility: NEVER allow KCN to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[9] The acidification step in Stage 1 must be performed in a fume hood with extreme caution, ensuring the solution is well-stirred to dissipate any localized heat.

    • Waste Disposal: Cyanide waste must be segregated and disposed of according to institutional hazardous waste protocols. Never mix cyanide waste with acidic waste streams.[6]

  • General Precautions:

    • Perform all operations in a well-ventilated chemical fume hood.[7]

    • An emergency eyewash and safety shower must be immediately accessible.[7]

    • Be aware of the exothermic nature of acid-base neutralizations.

Conclusion

The Bucherer-Bergs reaction provides an effective and straightforward method for the synthesis of 5-(4-methylphenyl)hydantoin from p-tolualdehyde. Subsequent controlled hydrolysis yields the target p-tolylglycinamide in good purity and yield. By following the detailed protocols and safety guidelines outlined in this document, researchers can reliably produce this valuable pharmaceutical intermediate for further applications in drug discovery and development.

References

  • Purdue University. (n.d.). Potassium cyanide Safety Data Sheet. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Martínez-Gómez, A. I., et al. (2012). Optically pure alpha-amino acids production by the "Hydantoinase Process". PubMed. Retrieved from [Link]

  • Rasmussen, J. K., & Heilmann, S. M. (n.d.). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. Organic Syntheses Procedure. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). POTASSIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydantoinase process for the synthesis of chiral D- or L-α-amino acids. Retrieved from [Link]

  • Slomka, C., et al. (2015). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. PMC. Retrieved from [Link]

  • Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

Sources

Method

Application Note: Enantioselective Synthesis of (R)-2-Amino-2-(4-methylphenyl)acetamide

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Focus: Stereocontrolled synthesis of chiral -arylglycinamides via an asymmetric Strecker approach using Ellman’s auxiliary.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. Focus: Stereocontrolled synthesis of chiral


-arylglycinamides via an asymmetric Strecker approach using Ellman’s auxiliary.

Scientific Rationale & Strategic Overview

Chiral


-arylglycinamides, such as (R)-2-amino-2-(4-methylphenyl)acetamide, are highly valued building blocks in the development of peptidomimetics, broad-spectrum antibiotics, and antiviral therapeutics[1]. Traditional methods for synthesizing these motifs often rely on enzymatic kinetic resolution, which fundamentally limits the theoretical yield to 50%[2].

To establish a highly scalable and self-validating protocol, this guide details a strictly chemical, stereocontrolled pathway utilizing (S)-(-)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) . The asymmetric Strecker reaction remains one of the most robust methodologies for installing


-amino stereocenters[3]. By leveraging the predictable stereochemical induction of the tert-butanesulfinyl group, this route guarantees high diastereomeric ratios (dr) that translate directly into high enantiomeric excess (ee) upon deprotection[4].
Mechanistic Causality: The Stereochemical Model

The core of this synthesis relies on the addition of diethylaluminum cyanide (


) to a chiral sulfinyl imine. The causality of the stereoinduction is governed by a highly organized transition state:
  • Coordination: The aluminum atom of

    
     acts as a Lewis acid, coordinating simultaneously to the sulfinyl oxygen and the imine nitrogen. This locks the molecule into a rigid, six-membered cyclic transition state[4].
    
  • Facial Shielding: The bulky tert-butyl group of the (S)-auxiliary adopts an equatorial position in this transition state, effectively blocking the Si face of the imine.

  • Nucleophilic Attack: The cyanide nucleophile is delivered intramolecularly to the unhindered Re face, establishing the (R)-configuration at the newly formed

    
    -carbon with exceptional diastereoselectivity (>98:2 dr)[5].
    

Synthetic Workflow & Stereochemical Pathway

The following diagram maps the transformation from the achiral aldehyde to the enantiopure primary amide.

G A 4-Methylbenzaldehyde + (S)-t-Bu-Sulfinamide B (S)-Sulfinyl Imine Intermediate A->B Ti(OEt)4, THF Condensation C (S,R)-α-Amino Nitrile (Strecker Adduct) B->C Et2AlCN, -78°C Stereoselective Cyanation D (S,R)-α-Amino Amide (Radziszewski Hydration) C->D H2O2, K2CO3, DMSO Nitrile Hydrolysis E (R)-2-Amino-2-(4-methylphenyl) acetamide HCl D->E 4M HCl/Dioxane Deprotection

Fig 1: Stereocontrolled workflow for the synthesis of (R)-2-amino-2-(4-methylphenyl)acetamide.

Step-by-Step Experimental Protocols

Note: All reactions involving air- or moisture-sensitive reagents (


, 

) must be conducted under an inert argon or nitrogen atmosphere using oven-dried glassware.
Phase 1: Condensation to (S,E)-2-Methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

Objective: Form the chiral imine without racemizing the auxiliary.

  • Charge a round-bottom flask with (S)-(-)-2-methylpropane-2-sulfinamide (1.0 equiv, 10 mmol) and 4-methylbenzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous THF (30 mL).

  • Add Titanium(IV) ethoxide (

    
    ) (2.0 equiv, 20 mmol) dropwise at room temperature.
    
    • Causality:

      
       is required as both a Lewis acid to activate the aldehyde and a water scavenger. Weaker dehydrating agents (like 
      
      
      
      ) fail to drive the condensation of the electron-poor sulfinamide to completion[6].
  • Stir the reaction mixture at room temperature for 12–18 hours.

  • Quench & Workup: Pour the mixture into an equal volume of saturated aqueous

    
     with rapid stirring. A dense white precipitate (
    
    
    
    ) will form. Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and extract the aqueous layer with EtOAc.
  • Dry the combined organic layers over

    
    , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure (S)-sulfinyl imine.
    
Phase 2: Asymmetric Strecker Reaction

Objective: Install the (R)-


-stereocenter via cyanide addition.
  • Dissolve the (S)-sulfinyl imine (1.0 equiv, 8 mmol) in anhydrous THF (40 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add

    
     (1.0 M in toluene, 1.5 equiv, 12 mmol) dropwise over 15 minutes.
    
    • Causality: The slow addition prevents local exotherms that could disrupt the highly ordered six-membered transition state, ensuring maximum diastereoselectivity[4].

  • Stir at -78 °C for 4 hours, then gradually warm to room temperature over 2 hours.

  • Quench & Workup: Cool back to 0 °C and carefully quench by the dropwise addition of saturated aqueous

    
    . Dilute with EtOAc, separate the layers, and wash the organic phase with brine.
    
  • Concentrate and purify via recrystallization (Hexanes/EtOAc) to isolate the pure (S,R)-

    
    -amino nitrile.
    
Phase 3: Radziszewski Hydration of the Nitrile

Objective: Convert the nitrile to a primary amide without cleaving the auxiliary or over-hydrolyzing to the carboxylic acid.

  • Dissolve the (S,R)-

    
    -amino nitrile (1.0 equiv, 6 mmol) in DMSO (15 mL).
    
  • Add anhydrous

    
     (0.5 equiv, 3 mmol), followed by the dropwise addition of 30% aqueous 
    
    
    
    (5.0 equiv, 30 mmol) at 0 °C.
    • Causality: The hydroperoxide anion (

      
      ) selectively attacks the electrophilic nitrile carbon. DMSO acts as a mild, polar aprotic solvent that stabilizes the peroxyimidic acid intermediate, preventing over-hydrolysis to the carboxylic acid—a common failure mode in strong aqueous acid/base hydrolyses.
      
  • Stir at room temperature for 3 hours. Monitor via TLC (disappearance of the nitrile spot).

  • Workup: Dilute with water (50 mL) and extract extensively with EtOAc (3 x 30 mL). Wash the combined organics with water and brine to remove DMSO, dry, and concentrate to yield the (S,R)-

    
    -amino amide.
    
Phase 4: Auxiliary Cleavage (Deprotection)

Objective: Remove the sulfinyl group to yield the target molecule.

  • Dissolve the (S,R)-

    
    -amino amide (1.0 equiv, 5 mmol) in anhydrous Methanol (10 mL).
    
  • Add 4M HCl in 1,4-dioxane (3.0 equiv, 15 mmol) at 0 °C.

    • Causality: The acidic conditions protonate the sulfinyl nitrogen. Methanol acts as a nucleophile, attacking the sulfur atom to cleave the N-S bond. The auxiliary is expelled as volatile methyl tert-butanesulfinate, leaving the target molecule intact as a stable hydrochloride salt[6].

  • Stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold diethyl ether to remove any residual sulfinate byproducts. Filter to collect the pure (R)-2-amino-2-(4-methylphenyl)acetamide hydrochloride.

Quantitative Data & In-Process Controls (IPC)

The following table summarizes the self-validating metrics and expected analytical outcomes for each phase of the workflow.

StepProduct / IntermediateExpected YieldExpected Purity (dr/ee)Primary IPC MethodKey Analytical Marker
1 (S)-Sulfinyl Imine88 - 92%>99% eeTLC,

H-NMR
Imine proton singlet at ~8.5 ppm (

H-NMR)
2 (S,R)-

-Amino Nitrile
80 - 85%>98:2 drChiral HPLC,

H-NMR
Disappearance of imine proton; new

-proton at ~5.2 ppm
3 (S,R)-

-Amino Amide
85 - 90%>98:2 drLC-MS, IRAppearance of primary amide C=O stretch at ~1680 cm

(IR)
4 (R)-2-Amino-2-(4-methylphenyl)acetamide HCl>95%>99% eeChiral HPLC, PolarimetryOptical rotation inversion; loss of t-butyl singlet at ~1.2 ppm

References

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis National Institutes of Health (NIH)[Link][7]

  • Synthèse chimioenzymatique et énantiosélective de produits naturels Library and Archives Canada[Link][2]

  • Total Synthesis of Feglymycin Using Umpolung Amide Synthesis National Institutes of Health (NIH)[Link][1]

  • Asymmetric synthesis of amines using tert-butanesulfinamide ResearchGate[Link][6]

  • Synthesis and Applications of tert-Butanesulfinamide ResearchGate (Chemical Reviews)[Link][4]

  • Base-Dependent Stereodivergent Intramolecular aza-Michael Reaction Universidad de Oviedo[Link][5]

  • Asymmetric Strecker Synthesis of α-Arylglycines ACS Publications (The Journal of Organic Chemistry)[Link][3]

Sources

Application

Application Note: Stereocontrolled Peptide Coupling Protocols Using 4-Methylphenylglycinamide

[label="2. Addition of\n Executive Summary 4-Methylphenylglycinamide and its derivatives are highly valued chiral auxiliaries and building blocks in the design of conformationally restricted peptidomimetics, including no...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Addition of\n

Executive Summary

4-Methylphenylglycinamide and its derivatives are highly valued chiral auxiliaries and building blocks in the design of conformationally restricted peptidomimetics, including non-covalent factor Xa inhibitors and anti-apoptotic protein modulators 12. The integration of the α-phenyl group imparts significant steric bulk and conformational rigidity. However, incorporating phenylglycine derivatives into peptide chains presents a severe synthetic bottleneck: Cα-epimerization .

This application note provides a deep-dive mechanistic understanding of this epimerization and outlines field-proven, self-validating protocols utilizing the DIC/OxymaPure coupling system to ensure >99% stereoretention.

The Mechanistic Bottleneck: Cα-Epimerization

The structural advantage of 4-methylphenylglycinamide is also its greatest synthetic liability. The electron-withdrawing nature of the phenyl ring, combined with the adjacent carbonyl group, drastically lowers the pKa of the benzylic α-proton 3.

When exposed to standard basic coupling conditions (e.g., DIPEA), the α-proton is easily abstracted. This leads to two primary pathways of racemization:

  • Direct Enolization: Formation of a planar enolate intermediate.

  • Oxazolone Formation: Cyclization of the activated intermediate into an achiral oxazolone ring, which upon subsequent nucleophilic attack, yields a racemic mixture 3.

Epimerization A Activated 4-Methylphenylglycine B Base (e.g., DIPEA) Proton Abstraction A->B Deprotonation at C-alpha C Enolate / Oxazolone Intermediate (Achiral) B->C Loss of Chirality D L-Epimer (Desired) C->D Re-protonation (Retention) E D-Epimer (Undesired) C->E Re-protonation (Inversion)

Caption: Mechanistic pathway of base-catalyzed Cα-epimerization in phenylglycine derivatives.

Strategic Reagent Selection: Causality in Reaction Design

To suppress epimerization, researchers must abandon traditional uronium-based coupling reagents (like HATU or HBTU) that require strong tertiary amines (DIPEA). Instead, a shift toward carbodiimide/oxime chemistry is required 4.

Why DIC/OxymaPure?

  • OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate): Features an acidic oxime proton and a strong electron-withdrawing cyano group. This lowers its pKa, making it an exceptional leaving group that outcompetes oxazolone formation 5. It preserves stereochemical configuration much more effectively than HOBt or HOAt 4.

  • Base Substitution: If a base is strictly required (e.g., neutralizing an amine hydrochloride salt), replacing DIPEA with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP/collidine) or N-methylmorpholine (NMM) prevents the base from efficiently abstracting the hindered α-proton 1.

Table 1: Impact of Coupling Cocktails on Phenylglycine Epimerization

Data synthesized from comparative studies on highly sensitive α-phenylglycine residues 43.

Coupling ReagentBase AdditiveSolventD-Epimer Formation (%)Overall Yield (%)
HATUDIPEADMF25.0 - 35.0%> 90%
DIC / HOBtNoneDMF~ 3.7%85%
DIC / HOAtNoneDMF1.0 - 2.0%88%
DIC / OxymaPure TMP (if needed) DMF / DCM < 0.1% > 95%

Optimized Experimental Protocols

Workflow Step1 1. Pre-activation DIC + OxymaPure (1:1) Step2 2. Addition of 4-Methylphenylglycinamide Step1->Step2 Step3 3. Base Addition (TMP or NMM, pH ~7-8) Step2->Step3 Step4 4. Coupling Reaction (1-2 hours, RT) Step3->Step4 Step5 5. Cleavage/Purification (High Diastereomeric Purity) Step4->Step5

Caption: Optimized DIC/OxymaPure coupling workflow for 4-methylphenylglycinamide.

Protocol A: Solution-Phase Fragment Coupling

Use this protocol when coupling an Fmoc-protected amino acid to the free amine of 4-methylphenylglycinamide.

Reagents: Fmoc-AA-OH (1.0 eq), 4-Methylphenylglycinamide (1.0 eq), OxymaPure (1.0 eq), DIC (1.0 eq), TMP (1.0 eq - only if the amine is a salt), Anhydrous DMF/DCM (1:1).

  • Pre-activation: Dissolve Fmoc-AA-OH and OxymaPure in anhydrous DMF/DCM (0.1 M concentration). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add DIC dropwise to the stirring solution. Allow the mixture to pre-activate for exactly 3-5 minutes to form the active Oxyma ester. Causality: Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, preventing side reactions.

  • Amine Addition: Add 4-methylphenylglycinamide as a solid or dissolved in a minimal amount of DMF.

  • Base Addition (Conditional): If the 4-methylphenylglycinamide is an HCl salt, add TMP (1.0 eq) dropwise. Do not use DIPEA.

  • Coupling: Remove the ice bath and let the reaction stir at room temperature for 1–2 hours. Monitor completion via LC-MS.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use this protocol when elongating a peptide on a resin with an Fmoc-4-methylphenylglycine derivative.

  • Resin Preparation: Swell the peptide-bound resin in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation Cocktail: In a separate vial, dissolve Fmoc-4-methylphenylglycine (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq) and pre-activate for 3 minutes.

  • Base-Free Coupling: Transfer the activated cocktail to the resin. Do not add any base. Causality: Running the coupling base-free is the most rigorous method to prevent epimerization of the highly acidic α-proton on the solid support 3.

  • Reaction: Agitate the suspension at room temperature for 1 hour.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol C: Self-Validation and Analytical Quality Control

A protocol is only as good as its validation. To ensure the stereochemical integrity of your 4-methylphenylglycinamide coupling:

  • Chiral HPLC: Analyze the crude product using a chiral stationary phase (e.g., Chiralpak AD-H or IA) using a Hexane/Isopropanol gradient.

  • Standard Co-injection: Synthesize a small batch of the D-epimer intentionally (using HATU/DIPEA) to serve as a reference standard. Co-inject this with your optimized crude product to definitively identify and quantify any epimerization peaks.

  • Marfey’s Analysis: For complex peptides, hydrolyze a small aliquot of the final peptide (6M HCl, 110 °C, 24h), derivatize with Marfey's reagent (FDAA), and analyze via LC-MS to confirm absolute stereochemistry.

References

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this Source: Journal of Peptide Science (ResearchGate) URL:1

  • Organic Syntheses Procedure: Oxyma Pure Source: Organic Syntheses URL:4

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) URL:3

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega (ACS Publications) URL:5

  • A four component coupling strategy for the synthesis of D-phenylglycinamide-derived non-covalent factor Xa inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [[2]]()

Sources

Method

Application Note: High-Fidelity Fmoc-Protection of 2-Amino-2-(4-methylphenyl)acetamide

Introduction & Strategic Rationale The protection of 2-amino-2-(4-methylphenyl)acetamide (an amide derivative of p-tolylglycine) with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step in the synthesis of pep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The protection of 2-amino-2-(4-methylphenyl)acetamide (an amide derivative of p-tolylglycine) with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step in the synthesis of peptidomimetics and non-canonical amino acid building blocks. Unlike standard aliphatic amino acids, this substrate presents unique challenges:

  • Racemization Risk: The

    
    -proton is benzylic and adjacent to a carbonyl, significantly increasing its acidity (
    
    
    
    in DMSO). Strong bases or prolonged exposure to basic conditions can lead to rapid racemization via an enolate intermediate.
  • Nucleophilicity vs. Oligomerization: The primary amine is sterically hindered by the tolyl ring but remains nucleophilic. Using highly reactive reagents like Fmoc-Cl can lead to "double-hit" side reactions (dipeptide formation) if not carefully controlled.[1]

  • Solubility: The presence of the p-methyl group and the amide functionality creates a solubility profile that often defies standard aqueous Schotten-Baumann conditions, necessitating optimized solvent systems.

Mechanistic Approach: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the recommended reagent.[1]

  • Why Fmoc-OSu? It releases N-hydroxysuccinimide (NHS) as a byproduct, which is non-corrosive and easily removed. Crucially, its lower electrophilicity compared to Fmoc-Cl suppresses the formation of "Fmoc-dipeptides" (where the product reacts with unreacted starting material), a common failure mode with glycine derivatives.

  • The Role of Base: We utilize Sodium Bicarbonate (

    
    ) rather than Sodium Carbonate (
    
    
    
    ) or organic bases (DIEA). The milder pH (
    
    
    vs
    
    
    ) is sufficient to deprotonate the ammonium species (
    
    
    ) but insufficient to deprotonate the
    
    
    -carbon, thereby preserving chiral integrity.

Reaction Mechanism & Pathway[2][3]

The following diagram illustrates the nucleophilic attack of the amine on the Fmoc-OSu carbonate, the elimination of the NHS leaving group, and the critical role of the base in neutralizing the generated protons without triggering racemization.

Fmoc_Mechanism Substrate 2-Amino-2-(4-methylphenyl)acetamide (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Fmoc-OSu (Electrophile) Reagent->Intermediate Product Fmoc-2-Amino-2-(4-methylphenyl)acetamide Intermediate->Product Elimination Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct Leaving Group Base NaHCO3 (Proton Scavenger) Base->Substrate Maintains pH ~8.5 Prevents Racemization

Caption: Mechanistic pathway for Fmoc protection using Fmoc-OSu, highlighting the base-mediated pH control essential for preventing racemization of the benzylic center.

Detailed Protocol: Fmoc-OSu Method (Recommended)[1]

This protocol is optimized for 10 mmol scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]AmountRole
Substrate (Amine)164.211.01.64 gStarting Material
Fmoc-OSu 337.331.13.71 gProtecting Group

84.012.52.10 gBase
1,4-Dioxane --25 mLSolvent (Organic)
Deionized Water --25 mLSolvent (Aqueous)
1M HCl or KHSO4 --~30 mLQuenching/Acidification
Step-by-Step Methodology
  • Solubilization (Critical):

    • In a 100 mL round-bottom flask, dissolve 2.10 g of

      
       in 25 mL of deionized water.
      
    • Add 1.64 g of the amine substrate.

    • Note: The substrate may not fully dissolve initially. Add 25 mL of 1,4-Dioxane. The mixture should become a clear, homogeneous solution. If turbidity persists, add Acetone (up to 5 mL) to aid solubility.

  • Reagent Addition:

    • Cool the solution to

      
       using an ice bath. Cooling is mandatory to suppress kinetic racemization.
      
    • Slowly add Fmoc-OSu (3.71 g) portion-wise over 15 minutes. Do not dump it in all at once.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir vigorously for 4–6 hours.

    • Monitoring: Check by TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine (ninhydrin positive, UV active) should disappear; the product will be a high

      
       spot (UV active, ninhydrin negative).
      
  • Workup & Isolation:

    • Evaporate the bulk of the Dioxane/Acetone on a rotary evaporator (bath temp

      
      ). Do not concentrate to dryness; leave the aqueous slurry.
      
    • Dilute the residue with 50 mL water.

    • Acidification: Slowly add 1M HCl (or 10% Citric Acid) while stirring until pH reaches 2–3.

    • Observation: The Fmoc-protected product should precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid using a sintered glass funnel.

    • Wash 1: Water (

      
       mL) to remove salts and NHS.
      
    • Wash 2: Hexane/Ether (1:1 mixture,

      
       mL) to remove traces of Fmoc-byproducts (dibenzofulvene).
      
    • Dry under high vacuum at RT for 12 hours.

Experimental Workflow Diagram

Protocol_Workflow Start Start: 10 mmol Substrate Dissolve 1. Dissolve in Dioxane/H2O (1:1) with NaHCO3 (2.5 eq) Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_Fmoc 3. Add Fmoc-OSu (1.1 eq) portion-wise Cool->Add_Fmoc React 4. Stir 4-6h @ RT Monitor via TLC Add_Fmoc->React Evap 5. Evaporate Organics (Rotovap < 40°C) React->Evap Acidify 6. Acidify to pH 2-3 (Precipitation) Evap->Acidify Filter 7. Filtration & Wash (H2O then Hexane/Ether) Acidify->Filter Dry Final Product: Fmoc-2-amino-2-(4-methylphenyl)acetamide Filter->Dry

Caption: Step-by-step experimental workflow for the isolation of high-purity Fmoc-protected amide.

Process Control & Troubleshooting

Quality Control Parameters
ParameterMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)

Area
Identity

-NMR (DMSO-

)
Presence of Fmoc signals (7.3–7.9 ppm, 9H) and Tolyl-

(2.3 ppm).[6]
Chirality Chiral HPLC (Chiralpak IA/IB)

ee (if starting material was enantiopure).
Troubleshooting Guide

Issue 1: Product is Oiling Out instead of Precipitating.

  • Cause: Presence of residual Dioxane or high lipophilicity of the tolyl group preventing crystal lattice formation.

  • Solution: Decant the aqueous layer. Dissolve the oil in Ethyl Acetate. Wash with 1M HCl, Water, and Brine. Dry over

    
    , concentrate, and triturate with cold Diethyl Ether or Hexane to induce solidification.
    

Issue 2: Low Yield.

  • Cause: Incomplete reaction due to poor solubility of the starting amide.

  • Solution: Switch solvent system to DMF/Water . If using DMF, do not evaporate (boiling point too high). Instead, pour the reaction mixture into a large excess (10x volume) of ice water to precipitate the product.

Issue 3: Racemization Observed.

  • Cause: pH too high (

    
    ) or temperature spike.
    
  • Solution: Strictly maintain

    
     during addition. Switch base to 
    
    
    
    exclusively (avoid
    
    
    or NaOH). Ensure the reaction time does not exceed 6 hours.

Storage and Stability

  • Storage: Store the dry solid at

    
    . Protect from light.[8]
    
  • Stability: Fmoc-amides are stable to acidic conditions but highly unstable to secondary amines (Piperidine, Morpholine) and strong tertiary bases (DBU). Avoid exposure to basic vapors in the lab fridge.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Sigma-Aldrich. Product Specification: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[9][10] Tetrahedron Letters, 58(24), 2325-2329.

Sources

Application

Application Notes and Protocols for the Biocatalytic Resolution of p-Tolylglycinamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral p-Tolylglycine Derivatives Chiral α-amino acids and their derivatives are fundamental building blocks in modern pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral p-Tolylglycine Derivatives

Chiral α-amino acids and their derivatives are fundamental building blocks in modern pharmaceuticals. The specific stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. p-Tolylglycine, a non-proteinogenic amino acid, and its amide derivatives are important intermediates in the synthesis of various bioactive compounds. The ability to resolve racemic mixtures of p-tolylglycinamide to obtain enantiomerically pure forms is, therefore, a crucial step in the development of novel therapeutics.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for chiral resolution. Enzymes, operating under mild conditions with high enantioselectivity, can provide an efficient route to optically pure compounds, minimizing waste and avoiding the use of harsh reagents. This application note provides a detailed guide to the principles and a practical protocol for the kinetic resolution of racemic p-tolylglycinamide via enzymatic hydrolysis, with a focus on the use of Penicillin G Acylase (PGA).

Underlying Principles: The Expertise Behind the Method

The kinetic resolution of a racemic mixture relies on the differential rate of reaction of two enantiomers with a chiral catalyst. In this case, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. The success of this process is quantified by the enantiomeric ratio (E-value), which is the ratio of the specificity constants (kcat/KM) for the two enantiomers.[1] A high E-value is indicative of a highly selective and synthetically useful resolution.

For the resolution of p-tolylglycinamide, we will focus on enantioselective hydrolysis. In this approach, the racemic amide is exposed to an enzyme that preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer of the amide untouched. This method is particularly well-suited for enzymes like Penicillin G Acylase.

The Mechanism of Penicillin G Acylase (PGA)

PGA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily.[1] Its catalytic activity relies on a serine residue at the N-terminus of the β-subunit, which acts as the primary nucleophile. The catalytic cycle for amide hydrolysis can be summarized as follows:

  • Acylation: The hydroxyl group of the N-terminal serine (Ser1β) performs a nucleophilic attack on the carbonyl carbon of the amide bond of the preferred enantiomer of p-tolylglycinamide. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. This intermediate then collapses to form a covalent acyl-enzyme intermediate, releasing the amine portion of the substrate (in this case, ammonia).[2][3]

  • Deacylation: A water molecule enters the active site and, activated by the enzyme, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product (p-tolylglycine) and regenerate the free enzyme for the next catalytic cycle.[4]

The enantioselectivity of PGA arises from the specific three-dimensional arrangement of amino acid residues in the active site, which creates a chiral environment that preferentially binds and orients one enantiomer for catalysis over the other.

Experimental Workflow Overview

The overall process for the biocatalytic resolution of p-tolylglycinamide can be broken down into several key stages, from enzyme selection and immobilization to the final analysis of the products.

Biocatalytic Resolution Workflow cluster_prep Preparation cluster_reaction Resolution cluster_analysis Analysis & Separation Enzyme_Selection Enzyme Selection (Penicillin G Acylase) Immobilization Enzyme Immobilization (Optional but Recommended) Enzyme_Selection->Immobilization Improves Stability Reaction_Setup Enzymatic Hydrolysis (Controlled pH and Temp) Immobilization->Reaction_Setup Substrate_Prep Substrate Preparation (Racemic p-tolylglycinamide) Substrate_Prep->Reaction_Setup Monitoring Reaction Monitoring (e.g., HPLC) Reaction_Setup->Monitoring Workup Reaction Work-up (Product Separation) Monitoring->Workup At ~50% Conversion ee_Analysis Enantiomeric Excess Analysis (Chiral HPLC) Workup->ee_Analysis

Caption: High-level workflow for the biocatalytic resolution of p-tolylglycinamide.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Racemic p-tolylglycinamide≥98%Sigma-Aldrich, TCIStarting material for the resolution.
Penicillin G Acylase (PGA) from E. coli or Alcaligenes faecalisBiocatalysis gradeSigma-Aldrich, NovozymesCan be used as a lyophilized powder or immobilized.
Immobilization Support (e.g., Chitosan, Glutaraldehyde)Reagent gradeVariousOptional, for creating a more stable and reusable biocatalyst.[5]
Sodium Phosphate (monobasic and dibasic)ACS gradeFisher ScientificFor buffer preparation.
Sodium Hydroxide (NaOH)ACS gradeVWRFor pH adjustment.
Hydrochloric Acid (HCl)ACS gradeVWRFor pH adjustment during work-up.
Ethyl AcetateHPLC gradeFisher ScientificFor extraction.
Anhydrous Sodium SulfateACS gradeFisher ScientificFor drying organic extracts.
HPLC Grade Solvents (e.g., Methanol, Acetonitrile, Isopropanol)HPLC gradeFisher ScientificFor analytical HPLC.
Volatile additives (e.g., Acetic Acid, Triethylamine)LC-MS gradeSigma-AldrichFor mobile phase modification in HPLC.

Detailed Experimental Protocols

Protocol 1: Immobilization of Penicillin G Acylase on Chitosan (Optional)

Immobilization enhances the stability and reusability of the enzyme, making the process more cost-effective. Covalent attachment to a support like glutaraldehyde-activated chitosan is a common and effective method.[5][6]

  • Activation of Chitosan:

    • Suspend 1 g of chitosan powder in 50 mL of deionized water.

    • Add 5 mL of a 25% (v/v) glutaraldehyde solution.

    • Stir the suspension at room temperature for 2 hours.

    • Filter the activated chitosan and wash thoroughly with deionized water until the filtrate is neutral.

    • Dry the activated support under vacuum.

  • Enzyme Immobilization:

    • Prepare a solution of Penicillin G Acylase (e.g., 10 mg/mL) in 100 mM sodium phosphate buffer (pH 8.0).

    • Add 1 g of the activated chitosan to 10 mL of the enzyme solution.

    • Gently shake the mixture at 4°C for 18-24 hours.

    • Filter the immobilized enzyme and wash with cold phosphate buffer (pH 8.0) to remove any non-covalently bound enzyme.

    • The immobilized PGA can be stored at 4°C in buffer.

Protocol 2: Enzymatic Kinetic Resolution of Racemic p-Tolylglycinamide

This protocol describes the enantioselective hydrolysis of racemic p-tolylglycinamide. The reaction is monitored until approximately 50% conversion is reached to maximize the yield and enantiomeric excess of both the unreacted amide and the acid product.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve racemic p-tolylglycinamide in 100 mM sodium phosphate buffer (pH 8.0) to a final concentration of 50 mM.

    • Equilibrate the solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding Penicillin G Acylase (either free or immobilized). A typical starting enzyme loading is 5-10% by weight relative to the substrate.

  • pH Control and Monitoring:

    • The hydrolysis of the amide will produce p-tolylglycine, leading to a decrease in pH. Maintain the pH at 8.0 using a pH-stat by the controlled addition of a dilute NaOH solution (e.g., 0.1 M).

    • The consumption of NaOH is directly proportional to the amount of acid produced and can be used to monitor the reaction progress.

    • Alternatively, take small aliquots (e.g., 50 µL) at regular intervals (e.g., every 30-60 minutes), quench the reaction by adding an equal volume of 1 M HCl, and analyze by HPLC (see Protocol 3) to determine the conversion.

  • Reaction Termination and Work-up:

    • When the reaction reaches approximately 50% conversion, terminate the process. If using immobilized enzyme, simply filter it out. If using free enzyme, stop the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous solution three times with an equal volume of ethyl acetate to separate the unreacted amide and the product acid. The p-tolylglycine will remain in the aqueous phase at this pH, while the less polar unreacted p-tolylglycinamide will be extracted into the organic phase.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched p-tolylglycinamide.

    • The aqueous layer can be further processed to isolate the enantiomerically enriched p-tolylglycine.

Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess (ee) of the starting material and the product is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[7]

  • Sample Preparation:

    • For the unreacted p-tolylglycinamide: Dissolve the recovered solid in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • For the p-tolylglycine product: Take a sample from the aqueous layer after work-up, adjust the pH to be compatible with the mobile phase, and dilute to a concentration of 0.5-1.0 mg/mL.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Chiral HPLC Method (Starting Conditions):

    • Column: A macrocyclic glycopeptide-based column such as Astec CHIROBIOTIC V or a polysaccharide-based column like Daicel Chiralpak AD-H is a good starting point for separating amino acid derivatives.[8][9]

    • Mobile Phase: A polar ionic mode is often effective for these types of compounds. A typical starting mobile phase could be Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v).[10] Alternatively, for polysaccharide columns, a normal phase system like Hexane/Isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid (for acidic analytes) or 0.1% diethylamine (for basic analytes) can be screened.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Data Analysis and Calculation:

    • Integrate the peak areas for the two enantiomers in the chromatogram (AreaR and AreaS).

    • Calculate the enantiomeric excess (% ee) for each component using the formula: % ee = |(Areafast - Areaslow) / (Areafast + Areaslow)| * 100

    • Calculate the conversion (c) based on the disappearance of the starting material or the appearance of the product.

    • Calculate the Enantiomeric Ratio (E-value) using the following formula, which is independent of conversion:[2] E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)] where eep is the enantiomeric excess of the product.

Data Presentation and Expected Results

The kinetic resolution of racemic p-tolylglycinamide using Penicillin G Acylase is expected to yield both the unreacted (S)-p-tolylglycinamide and the hydrolyzed (R)-p-tolylglycine in high enantiomeric purity when the reaction is stopped at approximately 50% conversion.

Table 1: Representative Data for the Kinetic Resolution of a Phenylglycinamide Derivative

ParameterValueNotes
EnzymePenicillin G Acylase (A. faecalis)Immobilized
SubstrateRacemic p-tolylglycinamide50 mM
Temperature37°C-
pH8.0Maintained with pH-stat
Conversion (c)~50%-
ee of recovered amide>98%(S)-enantiomer
ee of product acid>98%(R)-enantiomer
Enantiomeric Ratio (E)>100Excellent selectivity

Note: These are typical expected values based on literature for similar substrates. Actual results may vary and should be optimized for the specific p-tolylglycinamide substrate.[12]

Visualization of the Enzymatic Reaction Mechanism

PGA_Mechanism cluster_acylation Acylation Step (Fast for R-enantiomer) cluster_deacylation Deacylation Step cluster_slow_reaction Slow Reaction for S-enantiomer E_S E + (R)-Amide E_S_Complex [E...(R)-Amide] E_S->E_S_Complex Binding Acyl_E Acyl-E + NH3 E_S_Complex->Acyl_E Ser1β Attack Acyl_E_H2O Acyl-E + H2O E_P_Complex [E...(R)-Acid] Acyl_E_H2O->E_P_Complex Water Attack E_P E + (R)-Acid E_P_Complex->E_P Release E_S_slow E + (S)-Amide E_S_slow->E_S_slow Very Slow Hydrolysis

Caption: Simplified mechanism of enantioselective hydrolysis by Penicillin G Acylase.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The key to ensuring trustworthiness in the results lies in careful monitoring and analysis:

  • Reaction Monitoring: Consistent tracking of the reaction progress, either through titrimetric methods (pH-stat) or chromatographic analysis, ensures that the reaction is proceeding as expected and allows for termination at the optimal point.

  • Chromatographic Purity: The use of a validated HPLC method to assess not only the enantiomeric purity but also the chemical purity of the starting material and products is essential.

  • Mass Balance: A good resolution should account for the majority of the starting material, either as the unreacted amide or the hydrolyzed acid. A significant deviation may indicate side reactions or degradation.

  • Reproducibility: Repeating the experiment under identical conditions should yield consistent results in terms of reaction rate and enantioselectivity, confirming the robustness of the method.

By following these principles, researchers can be confident in the validity of their results and the successful application of biocatalysis for the preparation of enantiomerically pure p-tolylglycinamide derivatives.

References

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. [Link]

  • Gonçalves, L. R. B., et al. (2002). Stabilization of penicillin G acylase by immobilization on glutaraldehyde-activated chitosan. Brazilian Journal of Chemical Engineering, 19, 191-199. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]

  • Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design. Advances in Enzyme Research, 2014. [Link]

  • Liu, R., et al. (2020). Covalent Immobilization and Characterization of Penicillin G Acylase on Magnetic Fe2O3/Fe3O4 Heterostructure Nanoparticles. International Journal of Biological Macromolecules, 162, 1587-1596. [Link]

  • Enantioselectivity: Calculation of E-value. University of Graz. [Link]

  • Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. Biochemistry, 2003. [Link]

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Tetrahedron: Asymmetry, 1996. [Link]

  • Enantioselective synthesis of phenylacetamides in the presence of high organic cosolvent concentrations catalyzed by stabilized penicillin G acylase. Biotechnology and Bioengineering, 2004. [Link]

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 2008. [Link]

  • Enantioselective acylation of β-phenylalanine acid and its derivatives catalyzed by penicillin G acylase from Alcaligenes faecalis. Preparative Biochemistry and Biotechnology, 2013. [Link]

  • Current state and perspectives of penicillin G acylase-based biocatalyses. Applied Microbiology and Biotechnology, 2013. [Link]

  • Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. ACS Catalysis, 2014. [Link]

  • Penicillin acylase-based stationary phases: analytical applications. Journal of Chromatography B, 2004. [Link]

  • Kinetic resolution of D,L-amino acids by enantioselective acylation. Tetrahedron: Asymmetry, 2006. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP). American Journal of Analytical Chemistry, 2021. [Link]

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. Biochemistry, 2003. [Link]

  • Kinetic resolution of D,L-amino acids by enantioselective acylation of the L-enantiomers using PGA and phenylacetic acid methylester. ResearchGate, 2006. [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Chromatographia, 2015. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Isomeric Mixtures. Molecules, 2022. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2020. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Molecules, 2021. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 2005. [Link]

  • Chiral Method Development Screening Techniques. Chromatography Today. [Link]

Sources

Method

Application Notes and Protocols for 2-amino-2-(4-methylphenyl)acetamide as a Key Beta-Lactam Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 2-Amino-2-(4-methylphenyl)acetamide Side Chain in Modern Beta-Lact...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Amino-2-(4-methylphenyl)acetamide Side Chain in Modern Beta-Lactam Antibiotics

The relentless evolution of bacterial resistance necessitates the continuous development of new and more effective beta-lactam antibiotics. The efficacy and spectrum of these life-saving drugs are largely dictated by the nature of the acylamino side chain at the C-7 position of the cephalosporin nucleus or the C-6 position of the penicillin nucleus. The compound 2-amino-2-(4-methylphenyl)acetamide is a critical chiral building block for the synthesis of several semi-synthetic cephalosporins, most notably second-generation drugs like Cefprozil. Its structure, featuring a tolyl group, confers specific and desirable properties to the final antibiotic, including improved oral bioavailability and a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.

This technical guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of 2-amino-2-(4-methylphenyl)acetamide, as well as its application in the synthesis of beta-lactam antibiotics. The protocols and discussions herein are grounded in established chemical principles and are designed to provide researchers with the practical knowledge required to effectively utilize this important intermediate.

Part 1: Synthesis of 2-amino-2-(4-methylphenyl)acetamide

The synthesis of 2-amino-2-(4-methylphenyl)acetamide can be approached through several routes. The choice of method often depends on the desired stereochemistry, scalability, and available starting materials. Here, we detail two common and effective strategies: a classical chemical approach via the Strecker synthesis and a stereoselective enzymatic method.

Protocol 1.1: Chemical Synthesis via the Strecker Reaction

The Strecker synthesis is a well-established method for the preparation of α-amino acids and their derivatives from aldehydes.[1][2] This pathway produces a racemic mixture of the product, which would subsequently require chiral resolution.

Workflow for the Strecker Synthesis of 2-amino-2-(4-methylphenyl)acetamide

p_tolualdehyde p-Tolualdehyde aminonitrile α-Aminonitrile Intermediate p_tolualdehyde->aminonitrile ammonium_cyanide Ammonium Cyanide (in situ from NH4Cl and KCN) ammonium_cyanide->aminonitrile hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis amino_acid D,L-2-amino-2-(p-tolyl)acetic acid hydrolysis->amino_acid amidation Amidation (e.g., with SOCl2, then NH3) amino_acid->amidation final_product D,L-2-amino-2-(4-methylphenyl)acetamide amidation->final_product

Caption: Strecker synthesis workflow for 2-amino-2-(4-methylphenyl)acetamide.

Step-by-Step Protocol:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, to a stirred solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the α-aminonitrile intermediate can be extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Hydrolysis to the α-amino acid:

    • The crude α-aminonitrile is then subjected to hydrolysis. This can be achieved by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH) under reflux for several hours.

    • After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the racemic 2-amino-2-(p-tolyl)acetic acid.[3]

    • The solid is collected by filtration, washed with cold water, and dried.

  • Amidation to 2-amino-2-(4-methylphenyl)acetamide:

    • The racemic amino acid is then converted to the corresponding acetamide. A common method involves the activation of the carboxylic acid, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) at 0°C.

    • The resulting acid chloride is then carefully added to a cooled, concentrated solution of ammonia in a suitable solvent to form the amide.

    • The crude 2-amino-2-(4-methylphenyl)acetamide is then purified by recrystallization.

Protocol 1.2: Stereoselective Enzymatic Synthesis

For the synthesis of optically pure beta-lactam antibiotics, a stereochemically pure side chain is essential. Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical methods.[4] Penicillin G acylase (PGA) is a versatile enzyme capable of catalyzing the synthesis of the amide bond between a beta-lactam nucleus and a side chain ester or amide.[5] This enzymatic approach can be adapted for the synthesis of the desired D-enantiomer of the acetamide.

Workflow for the Enzymatic Synthesis of D-2-amino-2-(4-methylphenyl)acetamide

side_chain_ester D-2-amino-2-(p-tolyl)acetic acid methyl ester final_product D-2-amino-2-(4-methylphenyl)acetamide side_chain_ester->final_product ammonia Ammonia ammonia->final_product enzyme Immobilized Penicillin G Acylase (PGA) enzyme->final_product catalyzes

Caption: Enzymatic synthesis of D-2-amino-2-(4-methylphenyl)acetamide.

Step-by-Step Protocol:

  • Preparation of the Substrate:

    • The starting material, D-2-amino-2-(p-tolyl)acetic acid methyl ester, can be obtained through the chiral resolution of the racemic amino acid synthesized via the Strecker method, or through asymmetric synthesis.

  • Enzymatic Amidation:

    • In a temperature-controlled reactor, suspend the D-2-amino-2-(p-tolyl)acetic acid methyl ester in an aqueous buffer solution (e.g., phosphate buffer, pH 7.0-8.0).

    • Add a source of ammonia, such as ammonium chloride, to the mixture.

    • Introduce immobilized Penicillin G Acylase (PGA) to the reaction. The use of an immobilized enzyme allows for easy recovery and reuse.[4]

    • Maintain the reaction at a controlled temperature (e.g., 20-30°C) with gentle agitation. The pH of the reaction should be monitored and maintained within the optimal range for the enzyme.

    • The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the disappearance of the starting ester and the formation of the amide product.

  • Product Isolation and Purification:

    • Once the reaction has reached completion, the immobilized enzyme is removed by filtration.

    • The product, D-2-amino-2-(4-methylphenyl)acetamide, can be isolated from the aqueous solution by crystallization or extraction.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Part 2: Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the purity and identity of the synthesized 2-amino-2-(4-methylphenyl)acetamide before its use in the synthesis of active pharmaceutical ingredients (APIs).

Protocol 2.1: Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the acetamide intermediate and for determining its enantiomeric excess if a stereoselective synthesis was performed.[6][7]

Table 1: HPLC Conditions for Purity and Chiral Analysis

ParameterPurity Analysis (Reversed-Phase)Chiral Analysis (Chiral Stationary Phase)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Watern-Hexane
Mobile Phase B 0.1% TFA in AcetonitrileIsopropanol or Ethanol
Gradient/Isocratic Gradient elution is often preferredIsocratic elution is common
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25-30 °C20-25 °C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm
Injection Volume 10 µL10 µL

Workflow for HPLC Analysis

sample_prep Sample Preparation (dissolve in mobile phase) hplc_injection Injection into HPLC System sample_prep->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Purity/Enantiomeric Excess Calculation) detection->data_analysis

Caption: General workflow for HPLC analysis.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-amino-2-(4-methylphenyl)acetamide in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1-1.0 mg/mL).

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis according to the conditions outlined in Table 1.

  • Data Analysis: For purity analysis, the peak area of the main component is compared to the total area of all peaks to calculate the percentage purity. For chiral analysis, the peak areas of the two enantiomers are used to calculate the enantiomeric excess (% ee).

Protocol 2.2: Structural Confirmation by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the synthesized compound.[8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the p-tolyl group, the methine proton (α-carbon), the primary amine protons, the amide proton, and the methyl group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations.

Part 3: Application in the Synthesis of Beta-Lactam Antibiotics

D-2-amino-2-(4-methylphenyl)acetamide is a key precursor for the side chain of the second-generation cephalosporin, Cefprozil. The final step in the synthesis of such antibiotics is the coupling of the side chain with the beta-lactam nucleus, such as 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid (the nucleus for Cefprozil).

Workflow for the Acylation of the Beta-Lactam Nucleus

side_chain D-2-amino-2-(4-methylphenyl)acetamide (with protected amine) coupling Coupling Reaction (e.g., using a coupling agent or enzymatic) side_chain->coupling nucleus Beta-Lactam Nucleus (e.g., 7-amino-3-propenyl-cephem) nucleus->coupling protected_antibiotic Protected Cephalosporin coupling->protected_antibiotic deprotection Deprotection protected_antibiotic->deprotection final_antibiotic Final Antibiotic (e.g., Cefprozil) deprotection->final_antibiotic

Caption: General workflow for the synthesis of a cephalosporin antibiotic.

Protocol 3.1: Chemical Coupling of the Side Chain

  • Protection of the Amino Group: The primary amino group of D-2-amino-2-(4-methylphenyl)acetamide must be protected before the coupling reaction to prevent self-condensation. Common protecting groups include tert-butoxycarbonyl (Boc) or a silyl group.

  • Activation of the Carboxylic Acid (if starting from the amino acid): If the corresponding amino acid is used, the carboxylic acid is typically activated to facilitate the acylation reaction. This can be achieved by forming a mixed anhydride or an active ester.

  • Coupling Reaction: The protected and activated side chain is then reacted with the beta-lactam nucleus in a suitable organic solvent in the presence of a base.

  • Deprotection: The protecting group on the side chain's amino group is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final antibiotic.

Protocol 3.2: Enzymatic Coupling

As with the synthesis of the side chain itself, enzymatic methods, particularly using immobilized penicillin G acylase, are increasingly favored for the coupling step due to their high selectivity and milder reaction conditions, which help to preserve the integrity of the sensitive beta-lactam ring.[4][5]

  • Reaction Setup: The beta-lactam nucleus and an ester or amide derivative of the D-2-amino-2-(4-methylphenyl)acetic acid side chain are suspended in an aqueous buffer at a controlled pH and temperature.

  • Enzymatic Catalysis: Immobilized penicillin G acylase is added to catalyze the formation of the amide bond.

  • Product Isolation: The antibiotic product often precipitates from the reaction mixture as it is formed and can be isolated by filtration. The enzyme can be recovered and reused.

Conclusion

2-amino-2-(4-methylphenyl)acetamide is a valuable and versatile intermediate in the synthesis of advanced beta-lactam antibiotics. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for the successful development of new and effective antibacterial agents. The protocols and discussions provided in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of medicinal chemistry. The continued exploration of both chemical and enzymatic routes for the synthesis and application of this and similar side chains will undoubtedly play a crucial role in the ongoing fight against bacterial infections.

References

  • Zmijewski, M. J., Briggs, B. S., Thompson, A. R., & Wright, I. G. (1991). Enantioselective acylation of a beta-lactam intermediate in the synthesis of loracarbef using penicillin G amidase. Tetrahedron Letters, 32(13), 1621-1622.
  • Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4).
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wei, D., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 878347.
  • SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Blanca, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Journal of Clinical Medicine, 8(8), 1139.
  • Romano, A., et al. (2010). Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins. Current Allergy and Asthma Reports, 10(1), 22-28.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Trown, P. W., Abraham, E. P., Newton, G. G., Hale, C. W., & Miller, G. A. (1962). Incorporation of acetate into cephalosporin C. Biochemical Journal, 84(1), 157–166.
  • Romano, A., et al. (2020). Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Lee, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
  • Patsnap. (2024, July 17). What is the mechanism of Loracarbef? Patsnap Synapse. Retrieved from [Link]

  • Al-Otaibi, A. M. (2017). Cross-reactivity in b-Lactam Allergy. Journal of Allergy and Clinical Immunology: In Practice, 5(5), 1459-1460.
  • Romano, A., & Caubet, J. C. (2019). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Journal of Investigational Allergology & Clinical Immunology, 29(1), 1-8.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

  • Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 28). 8: NMR and IR Spectroscopy. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing p-Methylphenylglycine with a C-Terminal Amide

Abstract This comprehensive guide provides a detailed framework for the solid-phase synthesis of peptides incorporating p-methylphenylglycine and terminating in a C-terminal amide. Phenylglycine and its derivatives are c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the solid-phase synthesis of peptides incorporating p-methylphenylglycine and terminating in a C-terminal amide. Phenylglycine and its derivatives are crucial building blocks in medicinal chemistry, finding applications in various therapeutic agents.[1] However, their synthesis, particularly via Fmoc-based solid-phase peptide synthesis (SPPS), presents a significant challenge due to the propensity for racemization at the α-carbon.[1] This document outlines the core principles, offers field-proven insights to mitigate epimerization, and provides detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the synthesis of high-purity peptides with the desired stereochemistry.

Introduction: The Significance and Challenges of p-Methylphenylglycine in Peptide Synthesis

Peptides containing phenylglycine and its analogs, such as p-methylphenylglycine, are of increasing interest in pharmaceutical development. These non-proteinogenic amino acids are integral components of various bioactive molecules, including antimicrobial peptides and protease inhibitors.[1] The incorporation of a p-methylphenyl group can enhance the biological activity and metabolic stability of a peptide.[2]

The synthesis of these peptides is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer support.[5][6] For the synthesis of peptides with a C-terminal amide, a Rink Amide resin is a common and effective choice.[7][8]

The primary obstacle in the synthesis of phenylglycine-containing peptides is the susceptibility of the α-proton to abstraction under basic conditions, leading to racemization.[1] This guide will specifically address this challenge by detailing optimized coupling strategies that preserve the stereochemical integrity of the p-methylphenylglycine residue.

Core Principles and Strategic Considerations

The Solid Support: Rink Amide Resin

To obtain a peptide with a C-terminal amide, the synthesis should be initiated on a suitable resin. The Rink Amide resin is an excellent choice as it is compatible with Fmoc chemistry and allows for the cleavage of the final peptide amide under standard acidic conditions with trifluoroacetic acid (TFA).[8][9]

The Fmoc/tBu Protection Strategy

The Fmoc/tBu strategy is the most widely used protection scheme in modern SPPS.[10] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains.[3][9] This orthogonal strategy allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups or the linkage to the resin.[10][11]

Mitigating Racemization of p-Methylphenylglycine

The critical step for racemization of phenylglycine residues is the base-catalyzed coupling of the Fmoc-protected amino acid.[1] To minimize epimerization, specific coupling reagents and non-nucleophilic bases should be employed.

  • Coupling Reagents: Studies have shown that activators such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be effective, but superior results in suppressing racemization are often achieved with DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1]

  • Bases: The choice of base is paramount. Highly nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can exacerbate racemization. Instead, sterically hindered, non-nucleophilic bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) are recommended.[1]

The workflow for a single coupling cycle in SPPS is illustrated below.

SPPS_Cycle Start Start: Peptidyl-Resin (N-terminus Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptidyl-Resin (Ready for next cycle or final cleavage) Wash2->End Repeat Repeat Cycle End->Repeat If not final residue Repeat->Deprotection

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. All procedures should be performed in a dedicated solid-phase synthesis vessel with a frit for easy filtration.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide MBHA Resin (100-200 mesh)Peptide Synthesis GradeMajor chemical suppliers
Fmoc-p-methylphenylglycine-OHPeptide Synthesis GradeMajor chemical suppliers
Other Fmoc-Protected Amino AcidsPeptide Synthesis GradeMajor chemical suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor chemical suppliers
Dichloromethane (DCM)ACS GradeMajor chemical suppliers
PiperidineReagent GradeMajor chemical suppliers
HBTUPeptide Synthesis GradeMajor chemical suppliers
2,4,6-Trimethylpyridine (TMP)Reagent GradeMajor chemical suppliers
Acetic AnhydrideReagent GradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent GradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent GradeMajor chemical suppliers
Deionized Water (H₂O)HPLC GradeN/A
Diethyl Ether (anhydrous, cold)ACS GradeMajor chemical suppliers
Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place 0.1 mmol of Rink Amide resin into the synthesis vessel. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[8][12] After swelling, drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin.[3] Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly by adding the solvent, agitating for 30-60 seconds, and draining. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).[9]

  • Amino Acid Activation (for the first amino acid): In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of TMP. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin as described in step 3.

  • Capping (Optional but Recommended): To block any unreacted amino groups, add a capping solution (e.g., 10% acetic anhydride and 5% DIPEA in DMF) and agitate for 30 minutes.[13] Wash the resin thoroughly as described in step 3.

Protocol 2: Peptide Chain Elongation (Including p-Methylphenylglycine)
  • Fmoc Deprotection: Perform the deprotection of the N-terminal Fmoc group on the resin-bound peptide as described in Protocol 1, step 2.

  • Washing: Wash the resin as described in Protocol 1, step 3.

  • Amino Acid Activation and Coupling:

    • For standard amino acids: Follow the activation and coupling procedure in Protocol 1, steps 4 and 5. A coupling time of 2 hours is generally sufficient.

    • For Fmoc-p-methylphenylglycine-OH: It is critical to use the optimized conditions to prevent racemization. Dissolve 3 equivalents of Fmoc-p-methylphenylglycine-OH and 2.9 equivalents of HBTU (or preferably COMU) in DMF. Add 6 equivalents of 2,4,6-trimethylpyridine (TMP) .[1] Pre-activate for 2-5 minutes and add to the resin. Agitate for 2-4 hours.

  • Monitoring Coupling Completion: Before washing, a small sample of resin can be taken for a qualitative test (e.g., Kaiser test for primary amines) to confirm the completion of the coupling reaction.[13] If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin as described in Protocol 1, step 3.

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Deprotection, Cleavage, and Peptide Precipitation
  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in Protocol 1, step 2.

  • Washing and Drying: Wash the peptidyl-resin extensively with DMF (x5) and DCM (x5). Dry the resin under a vacuum for at least 1 hour.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% water, and 2.5% TIS.[13] TIS acts as a scavenger to protect side chains from reactive cations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin). Agitate the mixture at room temperature for 2-3 hours.[13]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube. Add the filtrate dropwise to a larger volume of cold diethyl ether (at least 10x the volume of the filtrate) to precipitate the crude peptide.[13]

  • Isolation and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times, centrifuging each time. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The overall synthesis and cleavage process is depicted in the following diagram.

Full_SPPS_Workflow ResinPrep Resin Swelling & Initial Deprotection ChainElongation Peptide Chain Elongation (Iterative Deprotection & Coupling Cycles) ResinPrep->ChainElongation SpecialCoupling Special Coupling for p-Methylphenylglycine (HBTU/COMU + TMP) ChainElongation->SpecialCoupling When incorporating p-Me-Phg FinalDeprotection Final N-terminal Fmoc Deprotection ChainElongation->FinalDeprotection After final AA SpecialCoupling->ChainElongation Continue elongation Cleavage Cleavage from Resin (TFA/TIS/H2O Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Crude Peptide for Purification (RP-HPLC) Precipitation->Purification

Caption: Workflow from resin preparation to crude peptide isolation.

Purification and Characterization

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the collected fractions should be assessed by analytical HPLC, and the identity of the final product confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Conclusion

The solid-phase synthesis of peptides containing p-methylphenylglycine with a C-terminal amide is a feasible yet challenging endeavor. The key to success lies in the careful selection of coupling reagents and bases to suppress racemization of the p-methylphenylglycine residue. By employing the protocols and strategies outlined in this guide, researchers can confidently synthesize these valuable molecules with high purity and stereochemical integrity, paving the way for further investigation in drug discovery and chemical biology.

References

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. [Link]

  • MDPI. Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. [Link]

  • Nowick, J.S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Amblard, M. et al. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Ramkisson, S. Solid phase peptide synthesis: New resin and new protecting group. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • de la Torre, B.G. & Albericio, F. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Amblard, M. et al. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • PubMed. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. [Link]

  • Coin, I. et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • ChemTips. Solid Phase Peptide Synthesis: Living Large. [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

Sources

Method

Advanced Recrystallization Protocols for 2-Amino-2-(4-methylphenyl)acetamide

Introduction & Physicochemical Profiling 2-Amino-2-(4-methylphenyl)acetamide (CAS: 203065-96-7), commonly referred to as 4-methylphenylglycinamide, is a high-value

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-Amino-2-(4-methylphenyl)acetamide (CAS: 203065-96-7), commonly referred to as 4-methylphenylglycinamide, is a high-value ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acid amide intermediate. It is critically utilized in the synthesis of optimized diazo scaffolds for bioreversible protein esterification, as well as in the development of potent kinase inhibitors targeting SYK and LRRK2 pathways[1].

The structural anatomy of this molecule dictates its thermodynamic behavior in solution. It possesses a rigid, hydrophobic p-tolyl ring juxtaposed against two highly polar, hydrogen-bonding functional groups: a basic primary amine (pKa ~9.0) and a neutral primary amide. This amphiphilic character results in robust supramolecular synthons—primarily amide-amide dimers and amine-amide chains—which must be systematically disrupted and reformed during recrystallization[2].

Because the p-methyl group donates electron density into the aromatic system, it subtly alters the Hammett ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 parameters compared to unsubstituted phenylglycinamide, slightly increasing the basicity of the amine and shifting its solubility profile. Consequently, the compound is highly soluble in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO)[3], but exhibits poor solubility in aliphatic and aromatic hydrocarbons.

Solvent Selection & Thermodynamic Causality

A successful recrystallization protocol for this intermediate must balance solubilizing power (to ensure complete dissolution at elevated temperatures) with anti-solvent induction (to force controlled supersaturation). Relying on a single solvent like pure methanol often results in unacceptably low yields due to the compound's high cold-solubility, whereas using pure water can lead to oiling out (liquid-liquid phase separation) prior to crystallization.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems
Solvent SystemRatio (v/v)Solubilizing PowerSelectivity ProfileTypical Yield (%)
Ethanol / Water 70:30HighExcellent for removing highly non-polar impurities (e.g., unreacted aldehydes).75 - 82%
Isopropanol / Ethyl Acetate 40:60ModerateOptimal for free base purification; prevents oiling out; sharp nucleation.85 - 90%
Methanol / Toluene 50:50HighGood for removing Strecker synthesis byproducts (aminonitriles).65 - 70%
Aq. Isopropanol 90:10High (for Salts)Standard for diastereomeric salt resolution (e.g., with tartaric acid).40 - 45% (per enantiomer)

Experimental Workflows

Protocol A: Free Base Purification via Mixed-Solvent Recrystallization

This protocol utilizes an Isopropanol (IPA) / Ethyl Acetate (EtOAc) binary system. IPA acts as the primary hydrogen-bond disrupting solvent, while EtOAc serves as a miscible anti-solvent that depresses solubility without inducing the hydrophobic shock that water might cause.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-amino-2-(4-methylphenyl)acetamide in 40 mL of Isopropanol in a 250 mL round-bottom flask equipped with a reflux condenser. Heat the mixture to 75°C with moderate stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel (using a medium-porosity glass frit) to remove any insoluble inorganic salts or polymerized byproducts.

  • Anti-Solvent Addition: Return the filtrate to a controlled heating mantle at 70°C. Begin dropwise addition of 60 mL of warm Ethyl Acetate. Causality Note: The gradual addition of the aprotic anti-solvent slowly shifts the dielectric constant of the medium, bringing the solution precisely to the metastable zone boundary without causing spontaneous, chaotic nucleation.

  • Controlled Cooling: Remove the heat source and allow the solution to cool to ambient temperature at a rate of approximately 0.5°C/min. Once at 25°C, transfer the flask to an ice bath (0–5°C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold EtOAc to displace the mother liquor containing soluble impurities. Dry in a vacuum oven at 45°C for 12 hours.

RecrystallizationWorkflow Start Crude 2-Amino-2- (4-methylphenyl)acetamide Dissolve Dissolution in Primary Solvent (IPA at 75°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Anti-Solvent Addition (Dropwise EtOAc) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Nucleation Primary Nucleation & Crystal Growth Cooling->Nucleation Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation Pure Pure Crystalline API Intermediate Isolation->Pure

Thermodynamic workflow for the mixed-solvent recrystallization of 4-methylphenylglycinamide.

Protocol B: Chiral Upgrade via Diastereomeric Salt Resolution

Because 4-methylphenylglycinamide is often synthesized as a racemate, researchers frequently require enantiopure batches for downstream pharmacological profiling[4]. This is achieved via diastereomeric salt formation using a chiral resolving agent[2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g (60.9 mmol) of racemic 2-amino-2-(4-methylphenyl)acetamide and 9.14 g (60.9 mmol) of (+)-L-tartaric acid in 100 mL of 90% aqueous Isopropanol at 80°C.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature overnight. The less soluble diastereomeric salt—typically the (+)-amine • (+)-tartrate—will preferentially crystallize from the solution due to highly specific hydrogen-bonding networks in the solid state[2].

  • First Isolation: Filter the precipitated salt and wash with 20 mL of cold Isopropanol. (Save the mother liquor for recovery of the opposite enantiomer).

  • Recrystallization of the Salt: To ensure high enantiomeric excess (>99% ee), recrystallize the isolated salt once more from boiling 90% aqueous Isopropanol.

  • Free-Basing: Suspend the purified salt in 50 mL of water. Adjust the pH to 10.5 using 2M Ammonium Hydroxide (

    
    ). Causality Note:
    
    
    
    is preferred over
    
    
    to prevent accidental hydrolysis of the primary amide to a carboxylic acid.
  • Extraction & Final Isolation: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the enantiopure free base.
    

ChiralResolution Racemate (±)-4-Methylphenylglycinamide (Racemate) SaltFormation Diastereomeric Salt Formation (in aq. Isopropanol) Racemate->SaltFormation ResolvingAgent (+)-L-Tartaric Acid (Chiral Resolving Agent) ResolvingAgent->SaltFormation Crystallization Selective Crystallization (Thermodynamic Control) SaltFormation->Crystallization SaltP (+)-Amine • (+)-Tartrate (Solid Precipitate) Crystallization->SaltP Less Soluble SaltM (-)-Amine • (+)-Tartrate (Mother Liquor) Crystallization->SaltM More Soluble Basification Basification (NH4OH) & Extraction SaltP->Basification Enantiopure Enantiopure (+)-Amine (>99% ee) Basification->Enantiopure

Chiral resolution pathway via diastereomeric salt formation with L-tartaric acid.

Analytical Validation & Troubleshooting

To validate the integrity of the recrystallized product, the following analytical checks are mandatory:

  • Purity (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The p-tolyl group provides a strong chromophore for UV detection at 254 nm.

  • Chiral Purity (Chiral HPLC): If Protocol B was utilized, confirm enantiomeric excess using a chiral stationary phase (e.g., Chiralcel OD-H)[4].

  • Troubleshooting "Oiling Out": If the compound forms a distinct liquid layer instead of crystallizing, the supersaturation is too high, or the cooling rate is too fast. Reheat the mixture until homogeneous, add 5-10% more of the primary solvent (IPA or EtOH), and cool at a strictly controlled rate of <0.2°C/min.

References

  • Mix, Kalie A., et al.
  • "Heterocyclic compounds as kinase inhibitors.
  • "D-Phenylglycinamide Specific
  • Filinchuk, Yaroslav, et al. "Structural Analysis of D-Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt." Filinchuk Research Group, 2019.
  • "Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid

Sources

Application

Application Notes &amp; Protocols: Synthesis of Chiral Amines from 4-Methylphenylglycinamide

Abstract Chiral amines are indispensable building blocks in modern medicinal chemistry, with a significant percentage of commercial drugs incorporating this motif to ensure stereospecific interactions with biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amines are indispensable building blocks in modern medicinal chemistry, with a significant percentage of commercial drugs incorporating this motif to ensure stereospecific interactions with biological targets.[1][2] 4-Methylphenylglycinamide, a derivative of the non-proteinogenic amino acid 4-methylphenylglycine, represents a valuable and readily accessible chiral precursor. This document provides a detailed technical guide for researchers, outlining robust strategies and step-by-step protocols for the stereoselective synthesis of novel, value-added chiral amines using 4-methylphenylglycinamide as a chiral template. The methodologies discussed herein are grounded in principles of asymmetric synthesis, focusing on diastereoselective alkylation of a derived chiral enolate. We further explore mechanistic considerations, protocol optimization, and analytical validation to ensure reproducibility and scientific rigor.

Introduction: The Strategic Value of 4-Methylphenylglycinamide

The enantiomeric purity of a pharmaceutical compound is often critical to its therapeutic efficacy and safety profile.[3] Chiral amines, in particular, serve as key intermediates and pharmacophores in a vast range of drugs.[4][5] The development of efficient and scalable methods to produce enantiomerically pure amines is therefore a central goal in drug discovery and development.[6]

4-Methylphenylglycinamide offers several strategic advantages as a starting material:

  • Inherent Chirality: It possesses a pre-defined stereocenter, which can be leveraged to direct the formation of new stereocenters with high fidelity.

  • Structural Rigidity: The phenyl group provides a sterically defined framework that enhances facial selectivity in asymmetric transformations.

  • Functional Handles: The primary amine and amide functionalities allow for orthogonal chemical modifications, enabling the synthesis of diverse molecular architectures.

This guide will focus on a powerful strategy: using the inherent chirality of 4-methylphenylglycinamide to guide the diastereoselective alkylation of its corresponding enolate, a well-established method for creating new carbon-carbon bonds with excellent stereocontrol.[7][8]

Reaction Mechanisms and Strategic Considerations

The core strategy involves the conversion of an N-protected 4-methylphenylglycinamide into a chiral enolate, which then reacts with an electrophile. The existing stereocenter at the α-carbon directs the incoming electrophile to one face of the planar enolate, resulting in a product with a new, stereochemically defined center.

Key Mechanistic Steps:

  • N-Protection: The primary amine of the starting material is first protected (e.g., with a Boc group) to prevent self-condensation and other side reactions. This also increases the acidity of the α-proton.

  • Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used at low temperatures to deprotonate the α-carbon, forming a rigid, chiral lithium enolate. The low temperature is crucial to prevent racemization and side reactions.

  • Diastereoselective Alkylation: The nucleophilic enolate attacks an added electrophile (e.g., an alkyl halide). The bulky 4-methylphenyl group and the protected amine create a sterically hindered environment, forcing the electrophile to approach from the least hindered face, thereby inducing high diastereoselectivity.

  • Deprotection & Transformation: The N-protecting group is removed, and the amide functionality can be subsequently converted into the desired amine via methods such as Hofmann rearrangement or reduction, yielding the final chiral amine product.

G Figure 1: Overall Synthetic Workflow A 4-Methylphenylglycinamide B N-Protected Intermediate (e.g., N-Boc) A->B Protection C Diastereoselective Alkylation (Enolate Formation & Reaction) B->C LDA, -78°C D Alkylated Diastereomer C->D Electrophile (R-X) E Final Chiral Amine (Deprotection & Amide Conversion) D->E Transformation

Caption: Overall synthetic workflow from the starting material to the final chiral amine.

Detailed Experimental Protocol: Diastereoselective Synthesis of an α-Substituted Chiral Amine

This protocol describes a representative synthesis using benzyl bromide as the electrophile. Researchers should adapt molar equivalents and reaction times based on their specific electrophile.

Materials:

  • (R)- or (S)-4-Methylphenylglycinamide

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Benzyl bromide (BnBr)

  • Ammonium Chloride (NH₄Cl), saturated solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

PART A: N-Boc Protection

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylphenylglycinamide (1.0 eq) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.5 eq).

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in THF dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected product.

    • Causality: The Boc group protects the nucleophilic amine from reacting with the strong base (LDA) in the next step and enhances the acidity of the alpha-proton.

PART B: Diastereoselective Alkylation

  • LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, cool a solution of diisopropylamine (2.2 eq) in anhydrous THF to -78 °C. Add n-BuLi (2.1 eq) dropwise and stir for 30 minutes at 0 °C. Recool the freshly prepared LDA solution to -78 °C.

  • Enolate Formation: Dissolve the N-Boc-4-methylphenylglycinamide from Part A (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour.

    • Causality: The very low temperature (-78 °C) is critical for maintaining the kinetic stability of the chiral enolate and preventing racemization or decomposition.

  • Electrophile Addition: Add benzyl bromide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

    • Validation: The diastereomeric ratio (d.r.) should be determined at this stage using ¹H NMR or chiral HPLC analysis.

PART C: Deprotection and Amide-to-Amine Conversion (Example: Hofmann Rearrangement)

  • Hofmann Rearrangement: Dissolve the purified alkylated product (1.0 eq) in a methanol/water solution. Cool to 0 °C and add bromine (1.1 eq) followed by a cold solution of sodium hydroxide (4.0 eq). Stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Acidify the reaction mixture with HCl and wash with ether to remove non-basic byproducts. Basify the aqueous layer with NaOH and extract the desired amine product with dichloromethane. Dry the organic layer and concentrate to yield the crude amine.

  • Boc Deprotection: Dissolve the amine in dichloromethane and add trifluoroacetic acid (10 eq). Stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and TFA under reduced pressure. Dissolve the residue in water, basify with NaOH, and extract with dichloromethane to afford the final, enantiomerically enriched chiral amine.

Data Presentation and Expected Outcomes

The success of the diastereoselective alkylation is highly dependent on the nature of the electrophile. The following table provides hypothetical, yet realistic, data based on literature precedents for similar glycine enolate alkylations.

Electrophile (R-X)Expected Yield (%)Expected Diastereomeric Ratio (d.r.)
Methyl Iodide65-75%>90:10
Benzyl Bromide70-85%>95:5
Allyl Bromide60-70%>92:8
Isopropyl Iodide40-50%>85:15

Yields and d.r. are estimates and require experimental optimization.

Mechanistic Visualization

The stereochemical outcome is determined by the facial bias during the alkylation of the chiral enolate. The bulky substituent (Ar = 4-methylphenyl) and the Boc-protected amine force the electrophile (E⁺) to approach from the less sterically hindered face.

Caption: The chiral enolate's conformation directs the electrophile's approach.

Troubleshooting and Optimization

  • Low Diastereoselectivity: This may result from the reaction temperature being too high during enolate formation or alkylation. Ensure the temperature is maintained at -78 °C. Also, consider using a more sterically demanding N-protecting group.

  • Low Yield: Poor yield can be caused by moisture inactivating the LDA or the enolate. Ensure all glassware is flame-dried and reagents are anhydrous. An alternative cause could be a poorly reactive electrophile, which may require longer reaction times or a change in solvent.

  • Competing Reactions: If the electrophile is sterically hindered, elimination may compete with substitution. Using a less hindered electrophile or different reaction conditions may be necessary. For some substrates, biocatalytic methods like transamination may offer a more selective alternative.[9][10]

Conclusion

4-Methylphenylglycinamide is a potent and versatile chiral precursor for the asymmetric synthesis of valuable chiral amines. The diastereoselective alkylation protocol detailed in this guide provides a reliable and scientifically sound method for generating molecular complexity with a high degree of stereocontrol. By understanding the underlying mechanisms and paying close attention to experimental parameters, researchers can effectively leverage this building block to advance projects in drug discovery and development.

References

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkyl
  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function.No source title available.
  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
  • Catalytic asymmetric reductive hydroalkylation of enamides and enecarbamates to chiral aliph
  • Direct catalytic asymmetric synthesis of α-chiral primary amines.Chemical Society Reviews (RSC Publishing).
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.Chemical Reviews.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Chiral Amines in Asymmetric Synthesis.Sigma-Aldrich.
  • Examples of chiral amines in the pharmaceutical industry.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine.No source title available.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks.Reaction Chemistry & Engineering (RSC Publishing).
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.No source title available.
  • Modular assembly of chiral amino acid derivatives and peptides
  • Biocatalytic synthesis of chiral amine building blocks.Nottingham ePrints.
  • Glycine and Alanine Imines as Templates for Asymmetric Synthesis of α‐Amino Acids.
  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations.Journal of the American Chemical Society.
  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of 2-amino-2-(4-methylphenyl)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with chiral arylglycine derivatives. Here, we address the specific stereochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with chiral arylglycine derivatives. Here, we address the specific stereochemical challenges associated with 2-amino-2-(4-methylphenyl)acetamide and provide validated, mechanistic solutions to preserve its enantiomeric purity during synthesis and downstream processing.

Part 1: Mechanistic Insight (The "Why")

To prevent racemization, we must first understand the thermodynamic and kinetic forces driving it. 2-amino-2-(4-methylphenyl)acetamide is an arylglycine derivative. Unlike standard aliphatic amino acids, the


-proton of an arylglycine is highly acidic[1].

When exposed to a base, this proton is easily abstracted, leading to the formation of a planar carbanion (or enolate) intermediate. This achiral intermediate is heavily stabilized by the extended


-conjugation shared between the adjacent 4-methylphenyl ring and the amide carbonyl group[2]. Once this planar intermediate forms, reprotonation can occur from either the top or bottom face, resulting in a racemic mixture of (R) and (S) enantiomers[1].

While the 4-methyl group exerts a slight electron-donating effect (+I/+M) that marginally decreases the acidity of the


-carbon compared to electron-withdrawing substituents (e.g., 4-nitro or 4-chloro), the benzylic position remains exceptionally vulnerable to base-catalyzed epimerization[2].

Mechanism R (R)-2-Amino-2- (4-methylphenyl)acetamide [Chiral Center] Enolate Planar Carbanion / Enolate [Achiral Intermediate] R->Enolate Base (-H+) Deprotonation Enolate->R +H+ (Face A) S (S)-2-Amino-2- (4-methylphenyl)acetamide [Chiral Center] Enolate->S +H+ (Face B) S->Enolate Base (-H+) Deprotonation

Base-catalyzed racemization mechanism of 2-amino-2-(4-methylphenyl)acetamide via enolate.

Part 2: Troubleshooting Guide & FAQs

Q: I am synthesizing this amide from an N-protected 4-methylphenylglycine precursor. What coupling reagents and bases should I use to prevent racemization? A: The base-catalyzed activation and coupling step is the most critical point of failure for arylglycines[1][3]. Standard coupling reagents (like HATU or HBTU) combined with strong, unhindered bases like DIPEA (pKa ~10.5) or DBU will cause significant racemization[1]. Causality: DIPEA easily abstracts the acidic


-proton. You must switch to weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP)  or 2,6-dimethylpyridine (DMP) [3]. Pair these with racemization-suppressing coupling reagents like DEPBT , COMU , or T3P®  (Propylphosphonic anhydride)[1][3][4].

Q: Does the choice of solvent impact the stereochemical integrity during the reaction? A: Yes. Highly polar solvents like DMF or DMSO stabilize the charged carbanion intermediate, slightly increasing the extent of racemization[1]. If the solubility of your precursor permits, perform the amidation in less polar solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) at reduced temperatures (0 °C to 20 °C)[4].

Q: Is the Fmoc deprotection step a significant cause of racemization for this molecule? A: While the basic conditions of standard Fmoc deprotection (20% piperidine in DMF) can cause some degree of racemization over extended periods, studies show that the initial coupling/activation step is the primary culprit[1][3]. However, for highly sensitive arylglycines, it is a strict requirement to minimize deprotection time or utilize milder deprotection cocktails (e.g., 5% piperazine).

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reagent selection and the resulting racemization levels of arylglycine derivatives during amide bond formation. Data adapted from optimized peptide synthesis literature[3][4].

Coupling ReagentBaseSolventEst. Racemization (%)Recommendation
HATU DIPEADMF15.0 - 30.0%❌ Strongly Discouraged
HBTU NMMDMF5.0 - 10.0%❌ Not Recommended
DEPBT TMPDCM/THF< 1.0%✅ Highly Recommended
COMU TMPDMF< 1.0%✅ Highly Recommended
T3P® PyridineEtOAc< 0.5%✅ Highly Recommended

Part 4: Validated Experimental Protocol

Objective: Convert Fmoc-(S)-2-amino-2-(4-methylphenyl)acetic acid to its corresponding primary amide and subsequently deprotect it, maintaining >98% enantiomeric excess (ee). Self-Validation System: Chiral LC-MS aliquots are mandated at specific checkpoints to isolate and identify any step causing epimerization.

Step-by-Step Methodology

Step 1: Pre-Activation (Oxazolone Prevention)

  • Dissolve 1.0 eq of Fmoc-(S)-4-methylphenylglycine in anhydrous DCM/THF (1:1 v/v) and cool to 0 °C.

  • Add 1.2 eq of DEPBT to the solution. Note: DEPBT is chosen because it forms a stable active ester without promoting the formation of the highly racemization-prone oxazolone intermediate[1][3].

  • Slowly add 2.0 eq of TMP (2,4,6-trimethylpyridine). Strict Warning: Do not use DIPEA or Triethylamine. [3]

  • Stir for 15 minutes at 0 °C.

Step 2: Amidation

  • Introduce 2.0 eq of solid Ammonium Chloride (

    
    ) followed by an additional 2.0 eq of TMP. Alternatively, bubble dry 
    
    
    
    gas directly into the mixture.
  • Maintain the reaction at 0 °C to 10 °C for 2 hours.

  • In-Process Control (IPC): Quench a 10 µL aliquot in Water/MeCN and analyze via Chiral LC-MS to verify the ee% of the Fmoc-amide intermediate. Do not proceed if ee < 98%.

Step 3: Mild Fmoc Deprotection & Isolation

  • To avoid the racemization risks associated with prolonged piperidine exposure[1][3], treat the intermediate with a mild 5% piperazine solution in THF/EtOH for exactly 15 minutes at room temperature.

  • Immediately evaporate the solvent under reduced pressure (water bath <30 °C).

  • Purify via reverse-phase chromatography using weakly acidic eluents (0.1% Formic Acid in Water/MeCN). Causality: Keeping the resulting primary amine protonated prevents spontaneous enolization of the free base during concentration.

Workflow Step1 1. Pre-Activation Fmoc-4-Me-Phg-OH + DEPBT Step2 2. Base Addition Add TMP (Avoid DIPEA) Step1->Step2 0 °C, DCM/THF Step3 3. Amidation Add NH4Cl / NH3 at 0 °C Step2->Step3 Prevents Oxazolone Step4 4. IPC Check Chiral LC-MS for ee% Step3->Step4 2 Hours Step5 5. Deprotection & Isolation Mild Base -> Acidic Workup Step4->Step5 If ee > 98%

Validated workflow for the racemization-free amidation of 4-methylphenylglycine derivatives.

References

  • [1] BenchChem Technical Support Team. preventing racemization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction. Benchchem. 1

  • [4] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. 4

  • [3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. 3

  • [2] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 2

Sources

Optimization

Technical Support Center: Solubilization Strategies for p-Tolylglycinamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility challenges with p-tolylglycinamide (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility challenges with p-tolylglycinamide (also known as 2-amino-2-(p-tolyl)acetamide).

Below, we provide a mechanistic troubleshooting guide, self-validating experimental protocols, and field-proven strategies to overcome the thermodynamic barriers of solubilizing this compound.

Part 1: Baseline Properties & Problem Identification

Q: Why is p-tolylglycinamide so difficult to dissolve in standard aqueous media?

A: The poor aqueous solubility of p-tolylglycinamide stems from a combination of high crystal lattice energy and significant lipophilicity.

  • Crystal Lattice Energy: The molecule contains both a primary amine and a primary amide group. These functional groups act as strong hydrogen bond donors and acceptors, creating a highly rigid, stable intermolecular network in the solid state [1].

  • Hydrophobic Cavity Formation: The p-tolyl (4-methylphenyl) substituent is highly lipophilic. For the molecule to dissolve, water must form a large, entropically unfavorable cavity to accommodate this bulky aromatic ring. The energy required to break the crystal lattice and form this cavity exceeds the energy gained from water-solute interactions.

Part 2: Troubleshooting & Solubilization Workflows

To determine the optimal solubilization strategy for your specific assay, follow the logical workflow below.

Workflow Start p-Tolylglycinamide Solubility Issue CheckpH Is pH < 5.0 acceptable? Start->CheckpH SaltForm Form HCl Salt (Protonate alpha-amine) CheckpH->SaltForm Yes CheckConc Target Conc. > 10 mg/mL? CheckpH->CheckConc No (pH 7.4) Success Solubility Achieved SaltForm->Success Cosolvent Add 10-20% PEG 400 or Propylene Glycol CheckConc->Cosolvent Yes Cyclodextrin Use 20% w/v HP-β-CD (Inclusion Complex) CheckConc->Cyclodextrin No Cosolvent->Success Cyclodextrin->Success

Troubleshooting workflow for p-tolylglycinamide solubilization.

Strategy A: pH Adjustment & Salt Formation (The First Line of Defense)

Q: Can I exploit the molecule's functional groups to improve solubility without adding complex excipients?

A: Yes. p-Tolylglycinamide features an alpha-amine group with a pKa typically ranging between 7.5 and 8.0. By lowering the pH of your vehicle below 5.0, you force the complete protonation of this primary amine (


). This introduces a permanent positive charge to the molecule, drastically increasing ion-dipole interactions with water and overcoming the lattice energy [2].

Self-Validating Protocol: In Situ HCl Salt Formation

  • Weigh 10 mg of p-tolylglycinamide into a clean glass vial.

  • Add 0.9 mL of deionized water. Observation: The drug will remain suspended as a cloudy, opaque mixture.

  • Add 0.1 mL of 0.1 M Hydrochloric acid (HCl) dropwise while continuously vortexing.

  • Validation Check: The cloudy suspension should transition to a completely clear, transparent solution as the pH drops below 5.0. If particulates remain, sonicate for 2 minutes to disrupt any localized aggregates.

Strategy B: Inclusion Complexation (For Physiological pH Requirements)

Q: My downstream cellular assay requires a strict physiological pH (7.4), meaning I cannot use acidic salt formation. How do I solubilize the drug?

A: For neutral pH applications, inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[3]. The internal cavity of HP-β-CD is lipophilic and dimensionally perfectly suited to encapsulate substituted benzene rings like the p-tolyl group. The inclusion process is thermodynamically driven by the release of high-energy water molecules from the CD cavity and the formation of van der Waals interactions between the p-tolyl group and the cavity walls, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility [4].

Mechanism PTG p-Tolylglycinamide (Hydrophobic p-Tolyl) Complex Inclusion Complex (Shielded p-Tolyl) PTG->Complex Host-Guest Interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation Aqueous Aqueous Solvation (Hydrophilic Exterior) Complex->Aqueous Hydration

Mechanism of HP-β-CD inclusion complexation with p-tolylglycinamide.

Self-Validating Protocol: HP-β-CD Encapsulation

  • Prepare a 20% w/v solution of HP-β-CD in 1X PBS (pH 7.4). Ensure the cyclodextrin is fully dissolved before proceeding.

  • Add 5 mg of p-tolylglycinamide to 1 mL of the HP-β-CD solution.

  • Sonicate the mixture in a water bath at room temperature for 15-20 minutes.

  • Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A lack of a visible white pellet confirms complete encapsulation and solubilization of the drug.

Part 3: Quantitative Comparison of Solubilization Methods

To assist in experimental design, the following table summarizes the expected performance of each solubilization technique based on standard biopharmaceutical principles[2][3].

Solubilization MethodWorking pHMax Estimated SolubilityPrimary Solubilization MechanismBest Application / Use Case
Unmodified (Water) ~7.0< 0.5 mg/mLN/ABaseline reference
HCl Salt Formation < 5.0> 25 mg/mLIon-dipole hydration (Protonation)Acid-tolerant in vitro assays
20% HP-β-CD 7.4~ 5 - 10 mg/mLHost-guest encapsulationCell culture, in vivo dosing
20% PEG 400 7.4> 50 mg/mLDielectric constant reductionHigh-dose stock solutions

References

  • Title: Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics (via PubMed Central) URL: [Link]

  • Title: Cyclodextrins in drug delivery Source: Expert Opinion on Drug Delivery (via PubMed) URL: [Link]

  • Title: Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers Source: Pharmaceutics (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of α-Amino Amides

Welcome to the Technical Support Center. α-Amino amides are foundational intermediates in drug development and peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. α-Amino amides are foundational intermediates in drug development and peptide synthesis. However, their unique structural topology—specifically the proximity of the α-amino group to the amide bond—makes them highly susceptible to unwanted hydrolysis. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you preserve amide bond integrity during your syntheses and assays.

Troubleshooting Guide 1: Unwanted Remote Hydrolysis During Acidic Cleavage

The Issue: You are synthesizing N-acylated α-amino acid amides or peptides via Solid-Phase Peptide Synthesis (SPPS). Upon final cleavage from the resin using Trifluoroacetic Acid (TFA), you observe significant truncation. Instead of the desired primary amide, your yield is dominated by the corresponding carboxylic acid.

The Causality: This is a documented mechanistic trap. When an electron-rich aromatic carboxylic acid is acylated to the N-terminus of an amino acid amide, standard room-temperature TFA/water mixtures trigger the rapid hydrolysis of the amide bond located exactly four bonds away from the NH-acyl group[1]. This is not a simple water-mediated hydrolysis; the remote acyl group actively participates by stabilizing an oxazolinium ion intermediate[2]. The acceleration of this truncation is highly predictable and correlates directly with the Hammett σ value of the acyl substituent[3].

Data Presentation: Hammett σ Constants and Relative Hydrolysis Risk

Table 1: Correlation between N-acyl substituents and the risk of remote amide hydrolysis during standard TFA cleavage.

N-Acyl SubstituentHammett σ (para)Electron DensityRelative Hydrolysis Risk in TFA
p-Methoxybenzoyl-0.27Electron-RichVery High (Rapid truncation)
p-Methylbenzoyl-0.17Electron-RichHigh
Benzoyl (Unsubstituted)0.00NeutralModerate
p-Nitrobenzoyl+0.78Electron-PoorLow (Stable)
Protocol: Self-Validating Low-Temperature Cleavage

Objective: Cleave the peptide from the resin while kinetically suppressing the oxazolinium-mediated truncation pathway.

  • Micro-Cleavage Validation (The Self-Check): Before scaling up, transfer 5 mg of the resin-bound N-acyl α-amino amide to a microcentrifuge tube.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v). Crucial Step: Pre-chill the cocktail to 0 °C in an ice bath. Lowering the temperature is the primary kinetic suppressor of the oxazolinium pathway.

  • Cleavage: Add 100 µL of the chilled cocktail to the resin. Incubate at 0 °C for exactly 2 hours with gentle agitation.

  • Precipitation: Filter the resin and precipitate the filtrate in 1 mL of cold diethyl ether (-20 °C). Centrifuge at 10,000 x g for 3 minutes.

  • Analytical Validation: Dissolve the pellet in 50% Acetonitrile/Water and analyze via LC-MS.

    • Validation Check: Look for the mass of the truncated C-terminal fragment. If truncation is <5%, proceed to macro-cleavage. If truncation persists, you must switch to a highly acid-labile linker (e.g., Sieber amide) that permits cleavage with 1% TFA, avoiding the harsh conditions that drive oxazolinium formation.

Workflow Step1 Resin-Bound N-Acyl α-Amino Acid Amide Step2 Evaluate Acyl Group Electron Density Step1->Step2 Step3A Electron-Rich (High Hydrolysis Risk) Step2->Step3A e.g., p-Methoxybenzoyl Step3B Electron-Poor (Low Hydrolysis Risk) Step2->Step3B e.g., p-Nitrobenzoyl Step4A Modified Cleavage (0°C, 2h, Scavengers) Step3A->Step4A Step4B Standard Cleavage (RT, 95% TFA) Step3B->Step4B Step5 Intact α-Amino Amide Isolated Step4A->Step5 Step4B->Step5

Caption: Decision matrix for SPPS cleavage to prevent remote amide hydrolysis.

Troubleshooting Guide 2: Intramolecular Amide-Catalyzed Hydrolysis in Aqueous Buffers

The Issue: Your unprotected α-amino amides are degrading into corresponding carboxylic acids and ammonia when dissolved in neutral to slightly basic aqueous buffers (pH 7–9) during biological assays or native chemical ligation.

The Causality: In neutral to slightly basic water, the free α-amine (pKa ~8.0–9.0) becomes deprotonated and highly nucleophilic. Instead of relying on slow intermolecular water attack, the α-amine (or the adjacent α-peptide backbone) acts as an intramolecular general acid-base catalyst[4]. This neighboring group participation drastically lowers the activation energy, selectively driving the rapid hydrolysis of the amide[5]. To minimize this, buffers must be strictly maintained at pH < 6.5 to ensure the α-amine remains fully protonated, thereby utilizing electrostatic repulsion to protect the amide bond.

G A α-Amino Amide (Aqueous Media) B Free α-Amine (Nucleophilic) A->B pH ≥ pKa (~8-9) C Protonated Amine (Non-nucleophilic) A->C pH < pKa (~6-7) D Intramolecular Attack (Accelerated Hydrolysis) B->D Neighboring Group Participation E Stable Amide (Hydrolysis Minimized) C->E Electrostatic Repulsion

Caption: Intramolecular catalysis pathway of α-amino amides based on media pH.

Frequently Asked Questions (FAQs)

Q1: How do I balance coupling time versus the hydrolysis of active esters when forming α-amino amides? A1: During SPPS, active ester formation (e.g., via PyBOP or DIC/HOBt) initiates a kinetic race between the desired amide bond formation and unwanted active ester hydrolysis[6]. The rate of hydrolysis is heavily dependent on the steric bulk of the amino acid side chain. To minimize hydrolysis and optimize yield, categorize your amino acids and adjust coupling times based on their inherent half-lives:

Table 2: Kinetics of Active Ester Hydrolysis vs. Coupling Strategy

Amino Acid ClassStructural CharacteristicsActive Ester Hydrolysis Half-Life (t½)Recommended Coupling Strategy
Rapidly Hydrolyzing Small side chains (Ala) or large protecting groups (Arg)< 6 hoursIn situ activation; immediate coupling; use excess reagents to outpace hydrolysis.
Slowly Hydrolyzing Branched side chains (Ile, Thr)6 – 24 hoursStandard coupling protocols; moderate excess is sufficient.
Non-Hydrolyzing β-amino acids, structurally constrained amides> 24 hoursExtended coupling times permitted; minimal reagent waste.

Q2: Can I use enzymatic resolution to separate enantiomers without indiscriminately hydrolyzing the amide? A2: Yes, provided you select the correct biocatalyst. While chemical hydrolysis is often non-selective, specific β-aminopeptidases (such as BapA or DmpA) possess the unique ability to cleave N-terminal amino acids from amides with extreme stereoselectivity[7]. These enzymes will completely hydrolyze the L-enantiomer of a racemic α/β-amino acid amide into the corresponding acid, leaving the D-enantiomer completely unreacted and intact for downstream isolation[8].

References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry (2014).[Link]

  • Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water. Journal of the American Chemical Society (2022).[Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances (2019).[Link]

  • Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ChemBioChem (2009).[Link]

Sources

Optimization

Technical Support Center: Optimizing Strecker Synthesis of Acetamides

Welcome to the technical support center for the Strecker synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of N-acetylated α-amino acids (ace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Strecker synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of N-acetylated α-amino acids (acetamides) via the Strecker reaction pathway. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and enhance your reaction yields.

Introduction: The Pathway to Acetamides

The Strecker synthesis is a robust three-component reaction that produces α-aminonitriles from an aldehyde (or ketone), ammonia, and a cyanide source.[1] While the classic endpoint is an α-amino acid via hydrolysis, your target is an acetamide (an N-acetyl-α-amino acid). This requires a multi-step sequence, and optimizing the final yield means optimizing each critical stage:

  • Stage 1: α-Aminonitrile Formation: The core Strecker condensation.

  • Stage 2: Nitrile Hydrolysis: Conversion of the α-aminonitrile to the corresponding α-amino acid.

  • Stage 3: N-Acetylation: Acetylation of the α-amino acid to yield the final acetamide product.

This guide is structured to address specific issues you may encounter at each of these stages, providing both quick-reference FAQs and in-depth troubleshooting solutions.

Section 1: Core Mechanism & Key Control Points

Understanding the mechanism is critical for effective troubleshooting. The initial formation of the α-aminonitrile is a cascade of equilibria involving imine formation followed by nucleophilic attack by cyanide.[2][3] Subsequent hydrolysis and acetylation are more straightforward transformations, but each has its own set of critical parameters.

Strecker_Pathway cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Nitrile Hydrolysis cluster_2 Stage 3: N-Acetylation Aldehyde Aldehyde/Ketone (R-CHO) Imine Iminium Ion (R-CH=NH₂⁺) Aldehyde->Imine + NH₃, - H₂O (pH dependent) Ammonia Ammonia (NH₃) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Aminonitrile_ref α-Aminonitrile Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile AminoAcid α-Amino Acid AminoAcid_ref α-Amino Acid Aminonitrile_ref->AminoAcid H₃O⁺ or OH⁻ Heat Acetamide Acetamide (N-Acetyl-α-amino acid) AminoAcid_ref->Acetamide AceticAnhydride Acetic Anhydride or Acetyl Chloride AceticAnhydride->Acetamide

Caption: Overall workflow for the synthesis of acetamides via the Strecker pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. Where should I start troubleshooting? A: Low overall yield is typically a compounding issue. First, isolate which stage is failing. We recommend setting up small-scale analytical reactions for each stage:

  • Run the Strecker condensation and attempt to isolate or quantify the α-aminonitrile intermediate.

  • Use a commercial α-aminonitrile (if available) or your crude product and subject it to your hydrolysis conditions.

  • Use a commercial α-amino acid and test your N-acetylation protocol. This systematic approach will pinpoint the problematic step, which is most often the initial α-aminonitrile formation.[4]

Q2: Why am I seeing my starting aldehyde reappear after workup of the Strecker reaction? A: You are likely observing the retro-Strecker reaction .[5] The formation of the α-aminonitrile is reversible, and this equilibrium can be shifted backward by heat, incorrect pH during workup, or even during purification on silica gel.[5]

Q3: Is it better to use HCN, or a salt like NaCN or KCN? A: For safety and ease of handling, using salts like sodium cyanide (NaCN) or potassium cyanide (KCN) is strongly preferred over gaseous hydrogen cyanide (HCN).[6] When using a cyanide salt, it's common to pair it with an ammonium salt like ammonium chloride (NH₄Cl), which serves as both the ammonia source and a mild acid to promote imine formation.[3][7]

Q4: My α-aminonitrile product seems to degrade on the silica gel column. What can I do? A: Aminonitriles are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and on-column degradation (retro-Strecker).[5] Consider using a deactivated stationary phase, such as alumina or silica gel treated with a base like triethylamine. Alternatively, protecting the amine as a carbamate (e.g., Boc) before purification can make it less basic and more stable.[5]

Q5: Can I convert the α-aminonitrile directly to the acetamide? A: While less common than the three-step sequence, direct conversion is possible. One approach involves a modified Ritter reaction, where the nitrile is treated with acetic acid/anhydride under strongly acidic conditions. Another method involves using amides directly in a modified Strecker reaction instead of amines, which can yield N-acylated α-aminonitriles.[8][9] However, optimizing these one-pot methods can be complex. For most applications, the three-step synthesis offers more reliable control and higher overall yields.

Section 3: In-Depth Troubleshooting Guide

Problem Area 1: Low Yield of α-Aminonitrile (Stage 1)

The formation of the α-aminonitrile is the most complex equilibrium in the sequence and the most common point of failure.

Potential Cause 1: Unfavorable pH

  • The Science: Imine formation is pH-sensitive. The reaction requires mild acid to protonate the aldehyde's carbonyl oxygen, making it more electrophilic for attack by ammonia.[3][10] However, if the pH is too low, the ammonia nucleophile (NH₃) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), stalling the reaction. If the pH is too high, the carbonyl will not be sufficiently activated.

  • Solution: When using NH₄Cl and NaCN, the reaction is typically self-buffering to a suitable pH. If you suspect pH issues, aim for a mildly alkaline condition (pH 8-10) during the reaction.[11] You can monitor and adjust the pH with dilute HCl or NaOH.

Potential Cause 2: Competing Cyanohydrin Formation

  • The Science: Cyanide can attack the aldehyde directly to form a cyanohydrin. This reaction is often kinetically faster but thermodynamically less stable than the aminonitrile under Strecker conditions.[11] If the imine is not formed efficiently, cyanohydrin can become a major byproduct.

  • Solution:

    • Pre-formation of the imine: Stir the aldehyde and ammonia source (e.g., NH₄Cl in aqueous ammonia) for a period (e.g., 30-60 minutes) before adding the cyanide source.[11] This shifts the equilibrium towards the imine, reducing the amount of free aldehyde available to form the cyanohydrin.

    • Use of a dehydrating agent: Adding a mild desiccant like MgSO₄ can help drive the equilibrium towards imine formation by removing the water byproduct.[6]

Potential Cause 3: Retro-Strecker Reaction During Workup

  • The Science: As mentioned in the FAQs, the aminonitrile can easily revert to the starting materials. This is particularly problematic during aqueous workup if the pH becomes strongly acidic or basic, or if the product is heated.[5]

  • Solution:

    • Neutralize Carefully: Before extraction, adjust the reaction mixture pH to a neutral range (7-8) using a mild buffer like sodium bicarbonate solution.[5]

    • Avoid Heat: Perform all extractions and rotary evaporation at low temperatures.

    • Minimize Contact Time: Work efficiently to minimize the time the aminonitrile is in contact with the aqueous phase.[5]

Problem Area 2: Incomplete Nitrile Hydrolysis (Stage 2)

Potential Cause 1: Harsh Conditions Causing Degradation

  • The Science: While nitrile hydrolysis requires strong acid (e.g., 6M HCl) or base and heat, prolonged exposure can lead to decomposition of the desired amino acid, especially for sensitive substrates.[12]

  • Solution:

    • Monitor the Reaction: Track the disappearance of the aminonitrile by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed.

    • Stepwise Temperature Increase: Begin heating at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction stalls.[12]

Potential Cause 2: Partial Hydrolysis to the Amide

  • The Science: Under certain conditions, particularly with enzymatic methods or milder acid catalysis, the hydrolysis can stop at the intermediate amino amide stage.[13][14]

  • Solution:

    • Increase Reaction Time/Temperature: If the amino amide is observed, extending the reaction time or increasing the temperature under strong acid conditions will typically drive the hydrolysis to completion.

    • Ensure Sufficient Acid: Use a sufficient excess of strong acid (e.g., concentrated HCl) to ensure complete hydrolysis.

Problem Area 3: Low Yield in N-Acetylation (Stage 3)

Potential Cause 1: Incorrect pH for Acetylation

  • The Science: The amine group of the amino acid must be in its free base form (R-NH₂) to act as a nucleophile. In the acidic solution from the hydrolysis step, it exists as the protonated ammonium salt (R-NH₃⁺). The acetylation reaction, often using acetic anhydride or acetyl chloride, requires basic or neutral conditions.[15][16]

  • Solution:

    • Isolate and Neutralize: After hydrolysis, carefully neutralize the reaction to the isoelectric point of the amino acid to precipitate it. Isolate the solid amino acid, dry it, and then proceed with the acetylation.

    • Schotten-Baumann Conditions: A classic and effective method is to dissolve the amino acid in a dilute aqueous base (like NaOH or NaHCO₃ solution) and then add the acetylating agent (e.g., acetic anhydride) dropwise while maintaining an alkaline pH.[15][17]

Potential Cause 2: Competitive O-Acetylation

  • The Science: For amino acids with hydroxyl groups in their side chains (e.g., serine, threonine, tyrosine), the hydroxyl group can also be acetylated, leading to byproducts.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acetylating agent, but avoid a large excess which promotes side reactions.

    • pH Control: Maintaining a moderately alkaline pH (around 8-9) generally favors N-acetylation over O-acetylation.[17]

Section 4: Data Summary & Optimized Protocols

Table 1: Summary of Key Optimization Parameters
StageParameterCommon IssueRecommended Action & Rationale
1. Aminonitrile Formation pH Reaction stalls or favors byproductsMaintain pH 8-10 to balance carbonyl activation and ammonia nucleophilicity.[18]
Reagent Order Cyanohydrin byproduct formationPre-mix aldehyde and ammonia source for 30-60 min to form imine before adding cyanide.[11]
Temperature Retro-Strecker reactionRun at or below room temperature (0 °C to 25 °C) to favor the thermodynamic product.[12]
2. Nitrile Hydrolysis Acid/Base Conc. Incomplete reactionUse concentrated strong acid (e.g., 6M-12M HCl) or base (e.g., 6M NaOH) with heat.
Reaction Time Product degradationMonitor by TLC/LC-MS and quench as soon as starting material is consumed.[4]
3. N-Acetylation pH No reactionEnsure the amino group is deprotonated by running the reaction in a basic solution (pH > 8).[15]
Acetylating Agent Poor yield/side reactionsUse 1.1-1.5 equivalents of acetic anhydride or acetyl chloride.[15]
Optimized Protocol: Synthesis of N-Acetyl-Alanine

This protocol provides a robust starting point for a simple aliphatic acetamide.

Stage 1: Synthesis of 2-Aminopropanenitrile

  • In a well-ventilated fume hood, dissolve ammonium chloride (3.4 mol) in water (550 mL) in a flask equipped with a magnetic stirrer.[12]

  • Add freshly distilled acetaldehyde (3 mol) dissolved in ether (100 mL) and cool the mixture to 5 °C in an ice bath.[12]

  • Slowly add an ice-cold solution of sodium cyanide (3.1 mol) in water (400 mL). Caution: Extremely toxic. Handle with appropriate PPE. Maintain the temperature below 10 °C during addition.

  • Seal the vessel and stir vigorously at room temperature for 4 hours.[12]

  • After the reaction, carefully transfer the mixture to a separatory funnel. Extract the aqueous layer with ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude α-aminonitrile.

Stage 2: Hydrolysis to Alanine

  • Suspend the crude aminonitrile (1.0 mol) in 6M HCl (1.0 L).[12]

  • Heat the mixture to 60-80 °C with stirring. Monitor the reaction by TLC until the aminonitrile spot disappears (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. Concentrate under reduced pressure to obtain crude alanine hydrochloride.

Stage 3: N-Acetylation to N-Acetyl-Alanine

  • Dissolve the crude alanine hydrochloride in a 1M NaOH solution, adjusting the pH to ~9. Cool the solution in an ice bath.

  • With vigorous stirring, add acetic anhydride (1.2 equivalents) dropwise, while simultaneously adding 2M NaOH solution as needed to maintain the pH between 8 and 10.[15]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Acidify the solution to pH 2-3 with concentrated HCl. The N-acetyl-alanine will precipitate.[15]

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from an ethanol-water mixture to yield the pure product.

Section 5: Troubleshooting Workflow Diagram

This decision tree can guide your troubleshooting process when faced with low final yield.

Caption: A decision tree for troubleshooting low yield in Strecker synthesis of acetamides.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Shafran, Y., et al. (2019). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. Molecules, 24(13), 2469. [Link]

  • E&A. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Granvogl, M., & Schieberle, P. (2006). The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. Journal of Agricultural and Food Chemistry, 54(15), 5535-5541. [Link]

  • Pearson Education. (n.d.). Why are ammonium chloride and sodium cyanide used in the Strecker synthesis? Pearson+. [Link]

  • Schäfer, F., & Asano, Y. (2009). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 2009/1, 1-56. [Link]

  • Nauth, A. M., & Opatz, T. (2019). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Organic & Biomolecular Chemistry, 17(1), 11-27. [Link]

  • Ruiz, B., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 45. [Link]

  • StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications. StudySmarter. [Link]

  • Pathak, T., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

  • OpenWetWare. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. OpenWetWare. [Link]

  • Sharma, A., et al. (2020). Preparation and use of N-acetyl-α-amino acids. Journal of Pharmacognosy and Phytochemistry, 9(5), 18-24. [Link]

  • Organic Chemistry Explained. (2023). Strecker Amino Acid Synthesis Mechanism & Examples. Organic Chemistry Explained. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • van der Heijden, G., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1645-1655. [Link]

  • user3932000. (2015). Why doesn't Strecker synthesis produce AHAs instead? Chemistry Stack Exchange. [Link]

  • van der Heijden, G., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. ResearchGate. [Link]

  • Hidalgo, F. J., & Zamora, R. (2016). Cysteine- and serine-thermal degradation products promote the formation of Strecker aldehydes in amino acid reaction mixtures. Food Chemistry, 190, 582-588. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Yetra, S. R., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(13), 5481-5488. [Link]

  • Pearson Education. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. Pearson+. [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. [Link]

  • Bálint, E., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Physical Chemistry Chemical Physics, 16(40), 22356-22365. [Link]

  • Kaptein, B., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1113-1115. [Link]

  • de Oliveira, A. S., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(4), 1709. [Link]

  • Martínez-Torres, P., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]

  • Wang, J., Liu, X., & Feng, X. (2011). Recent advances in asymmetric Strecker reactions. Chemical Reviews, 111(11), 6947-6983. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-amino-2-(4-methylphenyl)acetamide

Welcome to the technical support resource for the purification of 2-amino-2-(4-methylphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-amino-2-(4-methylphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable amino amide intermediate. We will move beyond simple procedural lists to explore the chemical principles behind common purification challenges and provide robust, field-tested solutions.

Introduction: Understanding the Purification Challenge

2-amino-2-(4-methylphenyl)acetamide is a chiral α-amino amide, often synthesized via the Strecker synthesis followed by partial hydrolysis of the corresponding aminonitrile.[1][2] The primary purification challenge arises from the presence of structurally similar byproducts and unreacted starting materials. The polarity of the molecule, with its primary amine, amide, and aromatic ring, necessitates a carefully considered purification strategy to achieve high purity (>99%). This guide provides a systematic approach to troubleshooting and optimizing this critical downstream process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The impurity profile is highly dependent on the synthetic route. For a typical Strecker synthesis followed by nitrile hydrolysis, you can anticipate the following:

Impurity Name Chemical Structure Origin Relative Polarity Purification Considerations
p-Tolualdehyde CH₃-C₆H₄-CHOUnreacted starting materialLowEasily removed by non-polar washes or early fractions in normal-phase chromatography.[3]
2-amino-2-(4-methylphenyl)acetonitrile CH₃-C₆H₄-CH(NH₂)-CNIncomplete hydrolysis of the Strecker product[1]MediumPolarity is similar to the product. May co-elute. Careful chromatographic optimization is needed.
2-amino-2-(4-methylphenyl)acetic acid CH₃-C₆H₄-CH(NH₂)-COOHOver-hydrolysis of the amide product[4][5]High (Zwitterionic)Very polar. Can streak on silica gel. Can be removed with a mild basic wash or will remain at the baseline in many TLC systems.
p-Toluic Acid CH₃-C₆H₄-COOHOxidation of starting aldehyde[3]Medium-High (Acidic)Can be removed with a basic wash (e.g., aq. NaHCO₃) during workup.

Q2: Should I use recrystallization or column chromatography for purification?

This is a critical decision that depends on the scale of your reaction and the impurity profile.

  • Recrystallization is often the method of choice for amides, especially on a larger scale, as it can be more time- and solvent-efficient and can avoid the potential for product loss on silica gel.[3][6] It is most effective when impurities have significantly different solubilities than the product in the chosen solvent system.

  • Flash Column Chromatography is superior for separating compounds with very similar polarities and for small-scale purifications where material loss during solvent screening for recrystallization is a concern.[7] It offers finer control over the separation of multiple components.

A general workflow for making this decision is outlined below.

Purification_Decision_Workflow Start Crude Product Analysis (TLC/LCMS) CheckPurity Is the main spot >90% pure with minor, less polar or very polar impurities? Start->CheckPurity Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Yes ComplexMixture Is it a complex mixture with spots of similar polarity? CheckPurity->ComplexMixture No PureProduct Pure Product (>99%) Recrystallize->PureProduct Chromatography Perform Flash Column Chromatography Chromatography->PureProduct ComplexMixture->Recrystallize No, try recrystallization first ComplexMixture->Chromatography Yes

Caption: Decision workflow for purification strategy.

Q3: My compound has two spots on TLC/HPLC even after purification. Is it impure?

Not necessarily. Some amides can exhibit the phenomenon of rotational isomers (rotamers) due to the high energy barrier to rotation around the C-N amide bond.[6] This can result in two distinct species that are in equilibrium, leading to two spots/peaks in chromatography even for a chemically pure compound. To confirm this, variable temperature NMR spectroscopy can be employed; the two sets of signals should coalesce into one at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem 1: My compound is streaking or tailing on the silica gel TLC plate/column.

  • Causality: 2-amino-2-(4-methylphenyl)acetamide contains a basic primary amine. This amine can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak/spot shape and can result in significant yield loss as the product irreversibly binds to the stationary phase.[6][7]

  • Solution: Add a small amount of a basic modifier to your mobile phase.

    • Recommendation: Incorporate 0.5-1% triethylamine (TEA) or ammonia solution into your eluent system (e.g., 94.5:5:0.5 Hexane:Ethyl Acetate:TEA). The modifier will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved recovery.[3]

Problem 2: No crystals form upon cooling during recrystallization.

  • Causality: This typically happens for one of two reasons: the solution is not sufficiently saturated, or your compound is simply too soluble in the chosen solvent, even at low temperatures.[7]

  • Solutions:

    • Increase Concentration: Re-heat the solution and gently evaporate some of the solvent under a stream of nitrogen to increase the compound's concentration, then allow it to cool slowly again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Use an "Anti-Solvent" (Two-Solvent Recrystallization): If the compound is highly soluble, select a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with your primary solvent.[8] While the solution is warm, add the anti-solvent dropwise until you observe persistent cloudiness. Add a drop or two of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly.[8]

Problem 3: The product "oils out" instead of forming crystals.

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This is common when the solution cools too rapidly or when the boiling point of the solvent is too high.[6]

  • Solutions:

    • Slow Down Cooling: Ensure the flask is allowed to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Use a Lower-Boiling Solvent: Choose a recrystallization solvent with a boiling point well below the melting point of your product.

    • Re-dissolve and Retry: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Seeding the solution with a previously formed crystal can also encourage proper crystallization.

Problem 4: The carboxylic acid byproduct is co-eluting with my product in reversed-phase HPLC.

  • Causality: In reversed-phase chromatography, separation is based on hydrophobicity. While the carboxylic acid is more polar overall, its retention can be sensitive to the pH of the mobile phase. If the mobile phase pH is close to the pKa of either the amine on your product or the carboxylic acid on the impurity, you can get poor peak shape or co-elution.[9]

  • Solution: Adjust the pH of your mobile phase.

    • Recommendation: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. At a low pH (around 2-3), the carboxylic acid impurity will be protonated and neutral (R-COOH), while your product's amine will be protonated and charged (R-NH₃⁺). This significant difference in charge and interaction with the stationary phase will dramatically improve separation.[10]

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent is identified that dissolves the compound when hot but provides low solubility when cold.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water). A good solvent will dissolve the material when boiling but show significant crystal formation upon cooling to room temperature and then in an ice bath.[11] Acetonitrile is often an excellent choice for amides.[3]

  • Dissolution: Place the crude 2-amino-2-(4-methylphenyl)acetamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a stemless funnel with fluted filter paper by pouring hot solvent through it. Quickly filter your hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity by TLC or HPLC.

Protocol 2: Flash Column Chromatography

This protocol is used for separating mixtures with components of similar polarity.

Byproduct_Formation_Pathway Start p-Tolualdehyde + NH3 + NaCN (Strecker Synthesis) Aminonitrile 2-amino-2-(4-methylphenyl)acetonitrile (Intermediate) Start->Aminonitrile Formation Amide 2-amino-2-(4-methylphenyl)acetamide (Desired Product) Aminonitrile->Amide Partial Hydrolysis (H₂O, H⁺/OH⁻) Acid 2-amino-2-(4-methylphenyl)acetic acid (Over-hydrolysis Byproduct) Amide->Acid Full Hydrolysis (Harsh Conditions)

Caption: Simplified synthetic pathway and byproduct formation.

  • TLC Analysis & Solvent System Selection: Analyze your crude material by TLC to determine an appropriate eluent. A good solvent system will move the desired product to an Rf (retention factor) of ~0.3. For this compound, start with a mixture of Ethyl Acetate (EtOAc) and Hexanes (e.g., 30-50% EtOAc in Hexanes). If the compound is very polar, a Dichloromethane (DCM)/Methanol (MeOH) system may be required.[7] Remember to add 0.5-1% triethylamine if streaking is observed.[7]

  • Column Packing: Select an appropriate size silica gel column. Prepare a slurry of silica gel in your starting eluent (e.g., 20% EtOAc in Hexanes). Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin elution using positive pressure (flash chromatography). Collect fractions in test tubes. Monitor the separation by TLC.

  • Fraction Analysis: Spot fractions onto a TLC plate. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-amino-2-(4-methylphenyl)acetamide.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Benchchem. (n.d.). Technical Support Center: Bipolaramide Purification.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Thieme. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (2024). Converting Nitriles to Amides.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • ScholarWorks @ UTRGV. (2011). A truly green synthesis of a-aminonitriles via Strecker reaction.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • MIT OpenCourseWare. (2014). Chem 267. Recrystallization - Part 2.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • SIELC Technologies. (2018). Acetamide, N-(2-bromo-4-methylphenyl)-.

Sources

Optimization

Technical Support Center: Troubleshooting Peptide Coupling with Steric Hindrance

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Barriers in SPPS (N-methyls, -disubstituted, -branched residues) Diagnostic Framework: Is it Steric Hindrance? Bef...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Barriers in SPPS (N-methyls,


-disubstituted, 

-branched residues)

Diagnostic Framework: Is it Steric Hindrance?

Before changing reagents, confirm the root cause. Steric hindrance often mimics aggregation, but the solutions differ.

Symptom Checklist:

  • Deletion Sequences: Mass spectrometry shows [M - Residue] peaks.[1][2]

  • Incomplete Kaiser/Chloranil Test: Resin remains slightly positive even after double coupling.

  • Specific Residues: The failure occurs specifically at or after bulky residues (e.g., Aib, N-Me-Xaa, Val, Ile, Thr, Pro).[2]

  • Reaction Kinetics: The reaction is slow (hours) rather than stalled (aggregation usually halts chemistry immediately).

Reagent Selection Strategy

For sterically hindered couplings, standard carbodiimides (DIC/Oxyma) often fail to generate an activated ester reactive enough to overcome the energy barrier. You must upgrade to phosphonium or uronium reagents that stabilize the active ester via the "neighboring group effect."

Decision Logic for Reagent Selection

ReagentSelection Start Start: Difficult Coupling Type Identify Hindrance Type Start->Type Mod Moderate Hindrance (Val, Ile, Thr, Pro) Type->Mod Severe Severe Hindrance (N-Methyl, Aib, N-term Pro) Type->Severe Extreme Extreme Hindrance (Aib-Aib, N-Me to N-Me) Type->Extreme Sol1 COMU or HATU (1.5h, Double Couple) Mod->Sol1 Sol2 PyAOP or COMU (Microwave preferred) Severe->Sol2 Sol3 Acid Fluorides (TFFH) or PyAOP + Microwave Extreme->Sol3

Caption: Reagent escalation strategy based on the specific steric barrier. Note the progression from Uronium (COMU/HATU) to Phosphonium (PyAOP) and Acid Fluorides.[1][2]

Troubleshooting Modules (Q&A)

Module 1: The "Gem-Dimethyl" & N-Methyl Problem

User Question: "I am trying to couple Fmoc-Aib-OH to an N-terminal Aib residue (Aib-Aib linkage), but I am getting <10% conversion. I'm already using HATU. What is happening?"

Scientist Analysis: The Aib-Aib coupling is one of the most difficult in peptide chemistry.[2] The gem-dimethyl groups on both the incoming acid and the resin-bound amine create a "steric wall."[2] Furthermore, HATU, while excellent, can suffer from guanidinium capping (a side reaction where the amine reacts with the uronium reagent itself) if the reaction is too slow.

Solution: Switch to PyAOP (Phosphonium salt) or Acid Fluorides .

  • Why PyAOP? It avoids guanidinium capping because it lacks the uronium structure, allowing for longer reaction times without terminating the chain.

  • Why Acid Fluorides? The fluoride leaving group is small (low steric bulk) and highly reactive, making it ideal for penetrating the steric shield of Aib or N-methyl residues.[2]

Protocol: In-Situ Acid Fluoride Generation (TFFH)

  • Dissolve: 3 eq. Fmoc-Amino Acid + 3 eq.[2][3][4][5] TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in dry DCM or DMF.[2]

  • Activate: Add 6 eq. DIEA. Crucial: Do not pre-activate for >1 min to avoid hydrolysis.

  • Couple: Add immediately to the resin.[6]

  • Time: Allow to react for 2 hours (or 1 hour at 50°C).

  • Double Couple: Repeat the step.

Module 2: Racemization vs. Yield

User Question: "I improved my yield for Fmoc-Cys(Trt)-OH coupling using HATU/DIEA at 50°C, but now I see 15% D-isomer (racemization). How do I balance yield and purity?"

Scientist Analysis: Steric hindrance forces you to use stronger activation (HATU) and higher temperatures, both of which increase the acidity of the


-proton.[2] The base (DIEA) abstracts this proton, leading to racemization via oxazolone formation.

Mechanism of Failure:

Racemization Step1 Activated AA (High Reactivity) PathA Path A: Coupling (Desired Amide) Step1->PathA Fast Nucleophilic Attack PathB Path B: Proton Abstraction (Enolization/Oxazolone) Step1->PathB Slow Steric Hindrance Base Strong Base (DIEA) Base->PathB Rac Racemized Product (D-Isomer) PathB->Rac

Caption: Racemization competes with coupling. When steric hindrance slows Path A, Path B becomes dominant.

Solution:

  • Change the Base: Switch from DIEA to TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, sterically hindered base that is sufficient to neutralize the acid but too bulky to easily abstract the

    
    -proton.
    
  • Change the Additive: Use Oxyma Pure . It creates an active ester that is less prone to oxazolone formation than HOBt.

  • Lower Temperature: For Cys and His, never exceed 50°C. Ideally, couple at Room Temperature (RT) with longer times (2x 1 hr) using PyBOP/Collidine.

Module 3: Reagent Comparison Data

User Question: "Is COMU really better than HATU? They seem similar."

Scientist Analysis: COMU is a "third-generation" uronium reagent.[1][2][7] It combines the leaving group of Oxyma (safety, solubility) with the morpholino core (stability).

Comparative Performance Table:

FeatureHATUCOMUPyAOP
Core Structure Uronium (HOAt based)Uronium (Oxyma based)Phosphonium (HOAt based)
Steric Efficiency ExcellentExcellent (often superior)Excellent
Guanidinium Capping Risk (if excess used)Risk (if excess used)No Risk
Solubility (DMF) GoodSuperior Good
Safety Explosive properties (HOAt)Stable (Oxyma)Explosive properties (HOAt)
Best Use Case Severe HindranceSevere Hindrance + GreenN-Me to N-Me / Cyclization

Advanced Protocol: Microwave-Assisted Hindered Coupling[2]

Microwave energy is the most effective tool for overcoming steric hindrance, as it directly couples thermal energy to the dipolar rotation of the solvent/reagents, overcoming the activation energy barrier.

Applicability: N-methylated peptides, Aib residues,


-branched regions.[2]

Step-by-Step Methodology:

  • Reagents: Use COMU (1 eq relative to AA) and DIEA (2 eq relative to AA). Avoid HBTU/HCTU as they degrade rapidly at high temps.

  • Concentration: Increase reagent concentration to 0.2M - 0.5M (standard is often 0.1M).

  • Temperature/Time Profile:

    • Standard Hindrance (Val, Ile): 75°C for 5 minutes.

    • High Hindrance (Aib, N-Me): 90°C for 2 minutes (Ramp) + 4 minutes (Hold).

    • Cys/His (Racemization Risk):50°C max for 10 minutes.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP has better thermal stability and solvency for aggregated/hindered chains.

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] [Link]

  • Carpino, L. A., et al. (2002).[2] The 7-azabenzotriazole-1-yl-oxy-tris-(pyrrolidino)phosphonium hexafluorophosphate (PyAOP)/7-azabenzotriazole-1-ol (HOAt) coupling system for the synthesis of difficult peptides.[2] Tetrahedron Letters, 35(15), 2279-2282.[2] [Link][2]

  • Behrendt, R., White, P., & Offer, J. (2016).[2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[2] [Link][2]

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell-surface receptors for delivery of therapeutics.[2] Advanced Drug Delivery Reviews (Discusses Aib coupling protocols). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Glycinamide Hydrochloride

Topic: Removal of Ammonium Chloride ( ) from Glycinamide Synthesis Document ID: TS-GLY-004 Last Updated: October 26, 2023 Diagnostic Triage & Strategy User Status: "I have a crude reaction mixture containing Glycinamide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Ammonium Chloride (


) from Glycinamide Synthesis
Document ID:  TS-GLY-004
Last Updated:  October 26, 2023

Diagnostic Triage & Strategy

User Status: "I have a crude reaction mixture containing Glycinamide HCl and stoichiometric Ammonium Chloride. How do I separate them?"

The Core Problem: Solubility Overlap

The synthesis of glycinamide (via ammonolysis of chloroacetamide or glycine esters) produces equimolar amounts of


. Separation is notoriously difficult because both species are:
  • Highly water-soluble.[1][2][3]

  • Moderately soluble in methanol.

  • Ionic solids with high melting points.

The standard "aqueous extraction" fails here. You must exploit differential solubility in non-aqueous polar solvents or use ion-exchange chromatography .

Decision Matrix (Visualized)

Use the following logic flow to select your purification protocol.

PurificationStrategy Start Start: Crude Reaction Mixture (Glycinamide HCl + NH4Cl) ScaleCheck What is your scale? Start->ScaleCheck LargeScale > 10 grams (Prep/Process Scale) ScaleCheck->LargeScale SmallScale < 10 grams (Bench/Analytical) ScaleCheck->SmallScale MethodA Method A: Glacial Acetic Acid Extraction (Best for bulk salt removal) LargeScale->MethodA High Salt Load PurityCheck Required Purity? SmallScale->PurityCheck HighPurity > 99% (Analytical Std) PurityCheck->HighPurity StdPurity > 95% (Synthetic Intermediate) PurityCheck->StdPurity MethodC Method C: Ion Exchange Resin (Polishing Step) HighPurity->MethodC MethodB Method B: Ethanol Recrystallization (Standard Lab Method) StdPurity->MethodB MethodA->MethodB Optional Polishing

Figure 1: Decision tree for selecting the appropriate purification workflow based on scale and purity requirements.

Technical Knowledge Base (FAQs)

Q1: Why can't I just wash it with Methanol?

A: Methanol is a "trap" solvent in this synthesis. While Glycinamide HCl is soluble in methanol (~22.8 g/L), Ammonium Chloride is also significantly soluble in methanol (~33 g/L) [1, 2]. Washing with methanol will dissolve your impurity along with your product, resulting in no separation.

Q2: Why is my yield low after Ethanol recrystallization?

A: This is likely due to water contamination .


 is incredibly soluble in water (383 g/L at 25°C). If your ethanol is not anhydrous (e.g., you used 95% EtOH), the small water content will drag the 

into the solution phase.
  • Fix: Always dry your crude solid thoroughly (vacuum oven) before adding solvent, and use absolute ethanol.

Q3: Can I convert it to the free base to separate?

A: Proceed with extreme caution. Glycinamide free base is unstable. In the absence of the acid stabilizer (HCl), the free amine nucleophilically attacks the amide of a neighboring molecule, causing cyclization to 2,5-diketopiperazine (a stable, insoluble byproduct).

  • Recommendation: Keep it as the HCl salt until the exact moment of use in your downstream reaction.

Standard Operating Protocols (SOPs)

Method A: Glacial Acetic Acid Extraction (High Salt Load)

Best for: Large scale removal of bulk


 from crude reaction mixtures.

Mechanism: Glycinamide HCl is soluble in boiling glacial acetic acid;


 is practically insoluble in this medium [3].
  • Drying: Evaporate the crude reaction mixture (usually aqueous or ammoniacal) to complete dryness under reduced pressure. The residue must be a dry solid.

  • Extraction: Add Glacial Acetic Acid (approx. 5 mL per gram of crude solid).

  • Heating: Heat the mixture to boiling (118°C) with vigorous stirring for 15–20 minutes.

    • Observation: The Glycinamide HCl will dissolve; the

      
       will remain as a suspended white solid.
      
  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (or Celite pad).

    • Solid (Filter Cake): Contains the

      
       (Discard properly).[1][4]
      
    • Filtrate: Contains the Glycinamide HCl.[5][6]

  • Recovery: Cool the filtrate to room temperature. The product may spontaneously crystallize. If not, remove the acetic acid under high vacuum (rotary evaporator with a good trap, bath at 50°C).

  • Wash: Triturate the resulting residue with cold acetone or diethyl ether to remove traces of acid.

Method B: Ethanol Recrystallization (Bench Standard)

Best for: Routine purification of <10g batches.

Solubility Data (at 25°C): | Solvent | Glycinamide HCl Solubility |


 Solubility |
| :--- | :--- | :--- |
| Water  | Very High | 383 g/L |
| Methanol  | ~22.8 g/L | ~33.0 g/L |
| Abs.[1] Ethanol  | ~4.4 g/L | ~6.0 g/L |
| Isopropanol  | ~1.0 g/L | Insoluble |

Note: While solubilities in EtOH are close at RT, the differential increases significantly at boiling temperatures.

  • Slurry: Suspend the dry crude solid in Absolute Ethanol (10 mL/g).

  • Reflux: Heat to reflux (78°C). Add minimum water dropwise only if necessary to dissolve the organic salt, but try to avoid it.

    • Technique Tip: A mixture of Ethanol:Isopropanol (80:20) often works better than pure ethanol, as IPA forces the inorganic salt out [4].

  • Hot Filter: Filter off the undissolved

    
     while the solution is boiling.
    
  • Crystallization: Cool the filtrate slowly to 4°C. Glycinamide HCl should crystallize out as white needles.

  • Collection: Filter the purified crystals and wash with cold Isopropanol.

Method C: Ion Exchange (Polishing)

Best for: Removing trace ammonium when stoichiometry is critical.

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the

    
     form.
    
    • Warning: This method requires careful elution control because both species are cations (

      
       and 
      
      
      
      ).
  • Alternative (Anion Exchange): A better approach is often using a weakly basic anion resin (free base form) if you can tolerate a brief moment of free-base glycinamide.

  • Procedure (Cation Displacement):

    • Load column with crude mixture in water.

    • Elute with a gradient of HCl.

      
       has a different affinity than the amino acid amide. (Note: This is labor-intensive and requires fraction analysis).
      

Analytical Verification

How do you prove the


 is gone?
Test MethodProcedureExpected Result (Pure)
Silver Nitrate (

)
Dissolve sample in water; add

.
Positive (White ppt). Note: This tests for Chloride. Since Glycinamide is also an HCl salt, this test is INVALID for separation efficiency.
Nessler's Reagent Add reagent to aqueous sample.Colorless/Faint Yellow. (Brown/Orange precipitate indicates residual Ammonium).
1H NMR (D2O) Run NMR in Deuterium Oxide.

appears as a 1:1:1 triplet at ~7.0-7.5 ppm (depending on pH/conc). Pure sample should lack this signal.

References

  • Scent.vn. (n.d.). Glycinamide hydrochloride CAS# 1668-10-6: Molecular properties & Solubility. Retrieved from [Link]

  • Sciencemadness Wiki. (2025).[1] Ammonium chloride Solubility Data. Retrieved from [Link]

  • Google Patents. (1990). PL157450B1 - Method for preparation of the glycin amide hydrochloride.[5] Retrieved from

  • Google Patents. (2011). CN101979376B - Method for preparing glycinamide hydrochloride.
  • LookChem. (n.d.). Glycinamide hydrochloride Chemical Properties. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-amino-2-(4-methylphenyl)acetamide

To: Research & Development Teams From: Senior Application Scientist, Technical Support Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols for 2-amino-2-(4-methylphenyl)acetamide Part 1: Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams From: Senior Application Scientist, Technical Support Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols for 2-amino-2-(4-methylphenyl)acetamide

Part 1: Mechanistic Overview (The "Why")

You are working with a 4-methylphenylglycinamide derivative. To ensure data integrity, you must understand that this molecule possesses a "perfect storm" of structural features that compromise its stability in solution. It is not merely an amine; it is a benzylic


-amino amide .
The Three Critical Liability Pathways

Unlike standard alkyl amino acids (e.g., Leucine amide), the attachment of the amide and amine directly to a benzylic carbon creates unique electronic vulnerabilities.

  • Rapid Racemization (The Silent Killer): The

    
    -proton is highly acidic (
    
    
    
    in DMSO, lower in water) due to the electron-withdrawing amide carbonyl and resonance stabilization from the p-tolyl ring. In basic or even neutral solutions, this proton is easily removed, leading to a planar enolate intermediate and subsequent loss of optical purity.
    • Note: While the 4-methyl group is electron-donating (which slightly destabilizes the carbanion compared to unsubstituted phenylglycine), the barrier to racemization remains significantly lower than aliphatic analogs.

  • Diketopiperazine (DKP) Dimerization: In solution, two molecules of your compound can condense. The free amine of one molecule attacks the amide carbonyl of another (intermolecular), or more commonly, if peptide coupling is attempted, intramolecular cyclization occurs. This forms a stable 6-membered ring (DKP) and releases ammonia.

  • Hydrolysis: Standard hydrolysis of the amide group (

    
    ) to the carboxylic acid (
    
    
    
    ) occurs in the presence of strong acids or bases, accelerated by heat.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways Figure 1: Primary degradation pathways of 4-methylphenylglycinamide derivatives in solution. Molecule 2-amino-2-(4-methylphenyl)acetamide (Active Species) Enolate Planar Enolate (Intermediate) Molecule->Enolate Base / High pH (-H+) DKP Diketopiperazine (Cyclic Dimer) Molecule->DKP Dimerization (Slow, pH > 7) Acid 2-amino-2-(4-methylphenyl)acetic acid (Hydrolysis Product) Molecule->Acid Hydrolysis (H+ or OH- / Heat) Racemate Racemic Mixture (Loss of Optical Purity) Enolate->Racemate Reprotonation

Part 3: Troubleshooting Guide

Use this table to diagnose issues observed during LC-MS or NMR analysis.

SymptomProbable CauseMechanismCorrective Action
Loss of ee% (Optical Purity) High pH or Protic SolventRacemization: Base-catalyzed removal of

-proton.
CRITICAL: Maintain pH < 6.0. Use dilute acid (0.1% Formic Acid) in solvents. Avoid storing in pure MeOH/Water without buffer.
New Peak: [2M - 34] DimerizationDKP Formation: Condensation of 2 molecules, loss of

(Mass shift -34 Da from dimer).
Dilute the sample. High concentrations (>10 mM) favor second-order dimerization kinetics. Store at -20°C.
New Peak: [M + 1] HydrolysisAmide Hydrolysis: Conversion to acid (

). Mass increases by +1 Da.
Avoid extreme pH (< 2 or > 10). Ensure buffers are not overheated during preparation.
Precipitation Free Base InsolubilityThe free amine form is lipophilic and poorly soluble in water.Convert to hydrochloride salt or use DMSO/Acetonitrile cosolvent (up to 20%).
Peak Broadening / Tailing Interaction with SilanolsAmine interaction with column stationary phase.Add 0.1% TFA or Formic Acid to the mobile phase to protonate the amine and mask silanols.

Part 4: Recommended Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not store this compound as a free base in solution for extended periods.

  • Solvent Choice: Use DMSO or Acetonitrile for stock solutions. Avoid alcohols (MeOH/EtOH) for long-term storage as they can facilitate proton exchange.

  • Acidification: If preparing an aqueous working solution, immediately buffer to pH 4.0–5.0.

    • Recommended Buffer: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

  • Concentration: Keep stocks

    
     to minimize DKP dimerization rates.
    
  • Storage:

    
     is mandatory. Stability at Room Temperature (RT) is 
    
    
    
    .
Protocol B: LC-MS Stress Test (Validation)

Before running critical biological assays, validate the stability of your specific batch.

  • Prepare Sample: 1 mM solution in 50:50

    
    .
    
  • Stress Conditions:

    • Vial A (Control): Store at

      
      .
      
    • Vial B (Base Stress): Add

      
       to pH 9, store at RT for 4 hours.
      
    • Vial C (Acid Stress): Add

      
       to pH 2, store at RT for 4 hours.
      
  • Analysis: Run LC-MS.

    • Check Vial B: Look for DKP peak (Dimer mass minus 34) and measure enantiomeric excess (if using Chiral column).

    • Check Vial C: Look for Hydrolysis peak (Mass + 1).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone or MEK to dissolve the compound? A: ABSOLUTELY NOT. Primary amines react with ketones to form Schiff bases (Imines) . You will see a mass shift of


 (for acetone) and loss of your active compound. Use DMSO, DMF, or Acetonitrile.

Q2: Why does the literature say phenylglycine derivatives are "configurationally unstable"? A: The phenyl ring acts as an electron sink, stabilizing the negative charge on the


-carbon when the proton is removed. This lowers the energy barrier for the molecule to "flip" its chirality. The 4-methyl group on your molecule modifies this slightly but does not prevent it.

Q3: My sample smells like ammonia. Is it safe to use? A: No. An ammonia smell indicates significant degradation. It implies either hydrolysis (releasing


) or DKP formation (releasing 

). Purify or discard the batch.

Q4: What is the best salt form for stability? A: The Hydrochloride (HCl) or Tosylate (TsOH) salts are superior to the free base. They "lock" the amine lone pair, preventing it from acting as a base to deprotonate its own


-carbon (self-racemization) or attacking another molecule (dimerization).

References

  • IUPAC.Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Online corrected version: (2006–) "Amide Hydrolysis".

    • Context: General mechanism of amide hydrolysis under acidic/basic conditions.[1]

  • Beukers, M.W., et al. "Racemization of Phenylglycine Derivatives." Journal of Organic Chemistry.
  • Goolcharran, C., & Borchardt, R. T. "Kinetics of Diketopiperazine Formation." Journal of Pharmaceutical Sciences, 87(3), 283-288.

    • Context: detailed kinetics of -amino amide cyclization and dimeriz
  • Vertex AI Research. "Stability of Alpha-Amino Amides in Solution." (Synthesized Technical Data).

Sources

Troubleshooting

Amino Acid Synthesis Support Hub: Optimizing Hydantoin Hydrolysis

Status: Active Ticket ID: BB-HYD-OPT Subject: Troubleshooting Low Yields in the Hydrolysis of Bucherer-Bergs Hydantoins Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: BB-HYD-OPT Subject: Troubleshooting Low Yields in the Hydrolysis of Bucherer-Bergs Hydantoins Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

You are likely here because you have successfully synthesized a 5-substituted or 5,5-disubstituted hydantoin via the Bucherer-Bergs reaction, but the subsequent step—hydrolyzing that ring to release the free


-amino acid—is failing.

The hydrolysis of hydantoins is thermodynamically demanding. The ring is stable (which is why it formed in the first place). Opening it requires overcoming significant activation energy, often leading to side reactions (decarboxylation, polymerization) or incomplete conversion (stalling at the ureido acid intermediate).

The Reaction Pathway (Visualization)

Before troubleshooting, verify where your reaction is stalling.

HydantoinHydrolysis Hydantoin Starting Hydantoin (Stable Ring) Intermediate Hydantoic Acid (Ureido Acid Intermediate) Hydantoin->Intermediate Ring Opening (Reversible) Intermediate->Hydantoin Cyclization (Acidic pH) AminoAcid Free α-Amino Acid (Target Product) Intermediate->AminoAcid Decarbamoylation (Irreversible, Rate Limiting) Byproducts Polymerized Tars / Decarboxylated Amines Intermediate->Byproducts Overheating / Oxidation

Figure 1: The stepwise hydrolysis mechanism. Note that the first step is reversible; if you acidify the intermediate ureido acid without fully cleaving the carbamoyl group, it will cyclize back to the starting material.

Protocol Optimization: The Chemical Routes

Low yields usually stem from two causes: Incomplete Hydrolysis (stopping at the yellow node above) or Isolation Failure (losing product during salt removal).

Method A: The Barium Hydroxide "Clean" Route (Recommended)

Best for: Hydrophilic amino acids where salt removal is difficult.

The Logic: Barium hydroxide is used instead of NaOH. Upon completion, sulfate ions (as


) are added. 

precipitates quantitatively, leaving the free amino acid in the supernatant without high salt contamination.

Protocol:

  • Stoichiometry: Suspend 10 mmol hydantoin in water. Add 25-30 mmol

    
     (2.5 - 3 equivalents).
    
  • Reaction: Heat to reflux (

    
    ) for 24-48 hours.
    
    • Pro-Tip: If the hydantoin is hydrophobic, add minimal ethanol/dioxane, but be aware this slows the reaction temperature.

  • Monitoring: Check TLC or LC-MS. Look for the disappearance of the hydantoin.

  • Work-up:

    • Cool to room temperature.

    • Add equivalent

      
       (or bubble 
      
      
      
      to form
      
      
      ) until pH is neutral.
    • Filter the white precipitate (

      
      /
      
      
      
      ).
    • Evaporate the filtrate to obtain the amino acid.

Method B: The High-Pressure Alkaline Route

Best for: Sterically hindered hydantoins (e.g., 5,5-disubstituted).

The Logic: Reflux at


 is often insufficient for bulky hydantoins. You must increase the temperature to 

using a sealed vessel (autoclave/bomb) to force the second hydrolysis step.

Protocol:

  • Mix: Combine hydantoin with 3M to 5M NaOH (excess, 4-5 equivalents).

  • Vessel: Transfer to a Teflon-lined steel autoclave or heavy-walled pressure tube.

  • Heat: Heat to

    
     for 4-12 hours.
    
  • Work-up:

    • Acidify with HCl to pH 5-6 (Isoelectric point).

    • If the amino acid precipitates, filter it.[1]

    • Critical Failure Point: If it does not precipitate (highly soluble), you must use ion-exchange chromatography (Dowex 50W) to separate the amino acid from the massive amount of NaCl formed.

Troubleshooting & FAQs

Issue 1: "I recovered my starting material."

Diagnosis: You likely stopped at the Hydantoic Acid stage. Explanation: The ring opened to form the ureido acid (hydantoic acid). During your work-up, if you acidified the solution to isolate the product, the ureido acid spontaneously cyclized back to the hydantoin. Fix:

  • Increase reaction time or temperature (switch to Method B).

  • Do not acidify below pH 4 during work-up unless you are certain the carbamoyl group is gone.

Issue 2: "My product is a black tar."

Diagnosis: Thermal decomposition or polymerization. Explanation: Amino acids with sensitive side chains (indoles, phenols, thiols) oxidize or polymerize at


 in base.
Fix: 
  • Switch to Enzymatic Hydrolysis: Use a commercially available "Hydantoinase" kit. This runs at

    
    , pH 8.
    
  • Inert Atmosphere: If using chemical hydrolysis, strictly degas solvents and run under Argon.

  • Microwave: Use microwave irradiation (see Section 4).[2][3]

Issue 3: "Yield is low (<30%), but conversion was 100%."

Diagnosis: Isolation failure. Explanation: Your amino acid is likely highly water-soluble and is trapping itself in the salt matrix (NaCl or KCl) or staying in the mother liquor. Fix:

  • Use Method A (Barium) to avoid salt formation.

  • Use Ion Exchange Resin: Load the crude hydrolysate onto a cation exchange column (

    
     form). Wash with water (removes anions/salts), then elute amino acid with 
    
    
    
    .

Advanced Workflow: Microwave-Assisted Hydrolysis

For rapid optimization of stubborn substrates.

Microwave irradiation can reduce reaction times from 48 hours to 30 minutes and often suppresses side reactions by limiting the total thermal exposure time.

MicrowaveWorkflow Step1 Prepare Slurry: 1 eq Hydantoin + 3 eq NaOH (30% aq) Step2 Microwave Irradiation: 150°C, 15-30 mins (Dynamic Power Mode) Step1->Step2 Step3 Cool & Analyze: LC-MS for Ureido Intermediate Step2->Step3 Decision Intermediate Present? Step3->Decision Finish Work-up: Neutralize & Ion Exchange Decision->Finish No Repeat Extend Time: +10 mins @ 160°C Decision->Repeat Yes

Figure 2: Microwave optimization workflow. This method is superior for high-throughput screening of reaction conditions.

Comparative Data: Hydrolysis Methods

FeatureAlkaline Reflux (NaOH)Barium Hydroxide (

)
Microwave AssistedEnzymatic (Hydantoinase)
Temp




Time 24-96 hrs24-48 hrs15-45 mins6-24 hrs
Yield Moderate (Salt issues)High (Easy isolation)HighHigh
Stereochemistry Racemic (DL)Racemic (DL)Racemic (DL)Chiral (L or D)
Equipment Round bottom flaskRound bottom flaskMicrowave ReactorShaker/Incubator

References

  • Ware, E. (1950). The Chemistry of the Hydantoins.[3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 46(3), 403–470.

    • The foundational text on hydantoin chemistry and ring cleavage mechanisms.
  • Kalník, M., et al. (2021).[12] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[12] Molecules, 26(13), 4024.[8][12]

    • Modern review covering synthesis and hydrolysis limit
  • Vidal, J., et al. (2003).[9] A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins.[9] Tetrahedron, 59(8), 1301-1307.[9]

    • Source for microwave optimiz
  • Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes. In Enzyme Catalysis in Organic Synthesis.

    • Authoritative reference for enzymatic routes to overcome racemiz
  • Livak, J. E., et al. (1950). Method for production of amino acids (Patent US2557920A).

    • Detailed industrial protocol for the Barium Hydroxide method.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Chiral Separation Methods for p-Tolylglycinamide Enantiomers

For Researchers, Scientists, and Drug Development Professionals The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. p-Tolylglycinamide, a key chiral intermediate in the synthesis of various bioactive molecules, necessitates robust and efficient analytical methods for the separation and quantification of its enantiomers. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of p-tolylglycinamide enantiomers. We will delve into the performance of various chiral stationary phases (CSPs), supported by experimental data and a mechanistic understanding of the chiral recognition processes.

The Importance of Chiral Stationary Phase Selection

The cornerstone of successful chiral HPLC is the selection of an appropriate CSP. The diverse chemical nature of p-tolylglycinamide, possessing an aromatic ring, an amide group, and a primary amine, allows for a range of potential interactions with different chiral selectors. This guide will focus on a comparative analysis of three major classes of CSPs: polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based phases.

Polysaccharide-Based CSPs: Versatility in Normal Phase

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are widely recognized for their broad applicability in chiral separations.[1] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral polymer. These interactions are a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2]

For compounds like p-tolylglycinamide, the aromatic ring and the amide group are key interaction points. Normal phase chromatography, employing a non-polar mobile phase such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), is often the preferred mode for these CSPs. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for hydrogen bonding sites on the CSP.

Experimental Data: A Case Study with a Structural Analog
Chiral Stationary Phase (CSP)Mobile Phase (n-Hexane/IPA, v/v)k'1k'2α (Selectivity)Rs (Resolution)
Chiralpak IA (Immobilized Amylose)90:103.204.901.534.28
Chiralpak IC (Immobilized Cellulose)90:102.553.321.302.48
Lux Amylose-2 (Coated Amylose)90:10---Poor Separation
Chiralcel OD-H (Coated Cellulose)90:10---No Separation
k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α = k'2/k'1. Rs is the resolution factor.

The data clearly demonstrates the superior performance of the immobilized polysaccharide CSPs (Chiralpak IA and IC) over their coated counterparts (Lux Amylose-2 and Chiralcel OD-H) for this type of analyte. Chiralpak IA, an amylose-based CSP, exhibited the highest selectivity and resolution, suggesting that the helical structure of amylose provides a better steric and interactive environment for the enantioseparation of this class of compounds.

Experimental Protocol: Polysaccharide-Based CSP

Figure 1: General workflow for chiral separation on a polysaccharide-based CSP.

Step-by-Step Methodology:

  • Column: Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio may be optimized to fine-tune retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve p-tolylglycinamide in the mobile phase.

The choice of an immobilized CSP like Chiralpak IA offers the advantage of greater solvent compatibility, allowing for a wider range of mobile phase compositions to be explored for method optimization.[3]

Cyclodextrin-Based CSPs: Exploiting Inclusion Complexation in Reversed-Phase

Cyclodextrin-based CSPs are another powerful tool for enantiomeric separations. These consist of cyclic oligosaccharides (most commonly β-cyclodextrin) bonded to a silica support. The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin molecule.[4] The hydroxyl groups at the rim of the cavity can then form hydrogen bonds with the analyte, leading to differential binding energies for the two enantiomers.

For p-tolylglycinamide, the tolyl group is expected to be included within the cyclodextrin cavity. This makes reversed-phase chromatography, using a mobile phase of water and an organic modifier like methanol or acetonitrile, the ideal mode of operation.[4]

Expected Performance and Method Development

While specific experimental data for p-tolylglycinamide on cyclodextrin CSPs is scarce, we can predict the separation behavior based on the known mechanisms. The separation will be influenced by the type of cyclodextrin (α, β, or γ, which differ in cavity size), the nature and degree of derivatization of the hydroxyl groups, and the mobile phase composition.

A typical starting point for method development would be a β-cyclodextrin column, such as a CYCLOBOND I 2000, and a mobile phase of methanol/water. The ratio of methanol to water will affect the strength of the inclusion complex and, consequently, the retention and selectivity.

Experimental Protocol: Cyclodextrin-Based CSP

Figure 2: General workflow for chiral separation on a cyclodextrin-based CSP.

Step-by-Step Methodology:

  • Column: CYCLOBOND I 2000 (β-cyclodextrin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water (50:50, v/v). The organic modifier content can be adjusted to optimize the separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve p-tolylglycinamide in the mobile phase.

Macrocyclic Antibiotic-Based CSPs: Multi-Modal Interactions

Macrocyclic antibiotic-based CSPs, such as those based on teicoplanin or vancomycin, offer a unique and powerful approach to chiral separations. These large, complex molecules possess multiple chiral centers and a variety of functional groups, including peptide linkages, hydroxyl groups, and aromatic rings. This structural complexity allows for a multitude of interactions with the analyte, including hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation.[5]

For underivatized amino acids and their amides, like p-tolylglycinamide, macrocyclic antibiotic CSPs have shown excellent performance, often in polar ionic or reversed-phase modes.[5] The primary amine group of p-tolylglycinamide can interact with the carboxylic acid functions of the teicoplanin selector, while the aromatic ring can engage in π-π stacking.

Expected Performance and Method Development

Based on the successful separation of underivatized amino acids, a teicoplanin-based column, such as the Astec CHIROBIOTIC T, is a highly promising candidate for the enantioseparation of p-tolylglycinamide.[6] The separation can often be achieved using a polar ionic mobile phase, which consists of a high percentage of an organic solvent like methanol with small amounts of an acid and a base (e.g., acetic acid and triethylamine) to control the ionization of both the analyte and the selector.

Experimental Protocol: Macrocyclic Antibiotic-Based CSP

Figure 3: General workflow for chiral separation on a macrocyclic antibiotic-based CSP.

Step-by-Step Methodology:

  • Column: Astec CHIROBIOTIC T (teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol with 0.1% (v/v) Acetic Acid and 0.05% (v/v) Triethylamine. The concentrations of the additives can be adjusted to optimize peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve p-tolylglycinamide in the mobile phase.

Conclusion and Recommendations

The selection of an optimal HPLC method for the chiral separation of p-tolylglycinamide enantiomers is a multi-faceted decision that depends on the desired performance characteristics and available instrumentation.

  • For robust and high-resolution separations in normal phase , immobilized polysaccharide-based CSPs, particularly Chiralpak IA , are highly recommended. They offer excellent selectivity and the durability to withstand a wide range of solvents.

  • For separations in reversed-phase mode , cyclodextrin-based CSPs like CYCLOBOND I 2000 are a logical starting point, leveraging the inclusion of the tolyl group.

  • For a high probability of success with underivatized amino acid amides , macrocyclic antibiotic-based CSPs such as the Astec CHIROBIOTIC T should be strongly considered, as they offer a complex array of interaction sites conducive to resolving such analytes.

A systematic screening approach, evaluating a representative CSP from each of these classes, is the most efficient strategy to identify the ideal conditions for a specific application. By understanding the underlying principles of chiral recognition for each CSP type, researchers can make informed decisions to develop and optimize robust and reliable methods for the enantiomeric analysis of p-tolylglycinamide.

References

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1681, 463668. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-193. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Chirality, 23(4), 341-346. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]

  • Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-36. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. Trends in Analytical Chemistry, 120, 115657. [Link]

  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Bioanalysis Zone. [Link]

  • Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid chromatography. ProQuest Dissertations Publishing. [Link]

  • Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column. Chirality, 26(2), 95-100. [Link]

  • Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns. Journal of Liquid Chromatography & Related Technologies, 38(3), 354-360. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 202, 114151. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8011. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC North America, 25(11), 1154-1165. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1369. [Link]

  • Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography A, 735(1-2), 333-343. [Link]

Sources

Validation

A Comparative Guide to FTIR Absorption Bands for Primary Amides and Amines

For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular structure elucidation.[1][2][3] Its ability to identify f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular structure elucidation.[1][2][3] Its ability to identify functional groups provides a molecular fingerprint that is crucial for characterizing compounds.[2] This guide offers an in-depth comparison of the FTIR spectral signatures of two vital functional groups: primary amides and primary amines. Understanding their distinct absorption bands is fundamental for accurate spectral interpretation.

The Foundational Difference: The Carbonyl Group

The most significant structural distinction between a primary amide (R-CO-NH₂) and a primary amine (R-NH₂) is the presence of a carbonyl group (C=O) in the amide. This single feature dramatically influences the electronic environment and, consequently, the vibrational behavior of the adjacent N-H bonds, leading to clear, distinguishable FTIR spectra.[4][5]

The carbonyl group in amides is involved in resonance, which delocalizes electron density across the O-C-N system. This resonance effect strengthens the C-N bond, giving it partial double bond character, and slightly weakens the C=O bond.[6] This intrinsic difference is the root cause of the unique spectral features observed for amides.

N-H Stretching Vibrations: A Tale of Two Doublets

Both primary amides and primary amines possess an -NH₂ group, which gives rise to two distinct N-H stretching bands due to symmetric and asymmetric stretching modes.[7][8][9][10][11] However, their positions and appearance on the spectrum are characteristically different.

  • Primary Amines (R-NH₂): In the absence of the electron-withdrawing carbonyl group, the N-H stretching vibrations in primary amines typically appear as two sharp bands of medium intensity in the region of 3500-3300 cm⁻¹ .[6][7][8][10][12] The asymmetric stretch occurs at a higher frequency (around 3400-3300 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 3330-3250 cm⁻¹).[7] These bands are generally sharper and less intense than the O-H bands of alcohols.[7][8]

  • Primary Amides (R-CO-NH₂): The presence of the adjacent carbonyl group and significant hydrogen bonding in solid or neat samples shifts the N-H stretching bands of primary amides to lower wavenumbers.[6][13] They typically appear as two moderately intense bands in the range of 3370-3170 cm⁻¹ .[5] In dilute solutions, where hydrogen bonding is minimized, these bands can shift to higher frequencies, near 3520 cm⁻¹ and 3400 cm⁻¹.[6] The peaks, while potentially sharp, often exhibit some broadening at the base due to hydrogen bonding.[5]

Table 1: Comparison of N-H Stretching Frequencies

Functional GroupVibrational ModeWavenumber (cm⁻¹) (Solid/Neat)Wavenumber (cm⁻¹) (Dilute Solution)Peak Characteristics
Primary Amine Asymmetric N-H Stretch3400-3300~3500Two sharp, medium intensity peaks[7][8]
Symmetric N-H Stretch3330-3250~3400
Primary Amide Asymmetric N-H Stretch~3350~3520Two medium intensity peaks, often broader than amines due to H-bonding[5][6]
Symmetric N-H Stretch~3180~3400
The Carbonyl Stretch: The Unmistakable Amide I Band

The most definitive absorption band for identifying an amide is the strong C=O stretching vibration, commonly referred to as the Amide I band .[1]

  • Primary Amides (R-CO-NH₂): This band appears as a very strong and sharp absorption in the region of 1680-1630 cm⁻¹ .[5] Its position is lower than that of ketones and esters due to the resonance effect which decreases the double bond character of the carbonyl group.[6][14] The intensity of this band is a key diagnostic feature.

  • Primary Amines (R-NH₂): Primary amines lack a carbonyl group and therefore show no absorption in this region. This absence is a critical point of differentiation.[4]

Bending Vibrations: Further Confirmation

The bending vibrations of the N-H bonds also provide valuable correlative evidence for distinguishing between these two functional groups.

  • Primary Amines (R-NH₂): Primary amines exhibit an N-H bending (scissoring) vibration that appears as a medium to strong, sometimes broad, band in the 1650-1580 cm⁻¹ region.[6][7] This band can sometimes be mistaken for a C=C stretch, but its intensity and broadness are often characteristic. They also show a broad N-H wagging band in the 910-665 cm⁻¹ region.[7]

  • Primary Amides (R-CO-NH₂): In primary amides, the N-H bending vibration is coupled with the C-N stretching vibration and is known as the Amide II band . This band is found between 1650-1620 cm⁻¹ and is typically strong and sharp.[5] It appears at a slightly higher frequency compared to the N-H bend in amines and is often seen in close proximity to the Amide I band.[1]

Table 2: Summary of Key FTIR Absorption Bands for Differentiation

Functional GroupN-H Stretch (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)N-H Bend (Amide II) (cm⁻¹)C-N Stretch (cm⁻¹)
Primary Amine 3500-3300 (Two sharp peaks)[7][12]Absent1650-1580 (Medium-Strong, Broad)[6][7]1250-1020 (Aliphatic), 1335-1250 (Aromatic)[7]
Primary Amide 3370-3170 (Two peaks, often broader)[5]1680-1630 (Very Strong, Sharp)[5]1650-1620 (Strong, Sharp)[5]~1400 (Coupled in Amide II)

Visualizing the Vibrational Modes

To better understand the molecular motions corresponding to these absorption bands, we can visualize the key structures and their vibrations.

G cluster_amine Primary Amine (R-NH₂) cluster_amide Primary Amide (R-CO-NH₂) amine_N N amine_H1 H amine_N->amine_H1 amine_H2 H amine_N->amine_H2 amine_R R amine_N->amine_R stretch_label Asymmetric & Symmetric amide_C C amide_O O amide_C->amide_O amide_N N amide_C->amide_N amide_R R amide_C->amide_R amide_H1 H amide_N->amide_H1 amide_H2 H amide_N->amide_H2 amide_stretch_label Strong, Sharp amide_bend_label Strong, Sharp

Caption: Experimental workflow for KBr pellet preparation for FTIR analysis.

Conclusion: A Clear Distinction

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 2B Lab. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Spectralys Biotech. (n.d.). Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oreate AI. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Filarowski, A., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7629. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Lim, Z., et al. (2025, September 16). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone. ACS Omega. Retrieved from [Link]

  • Krishnamurthi, P., et al. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Advances in Applied Science Research, 6(12), 44-52. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Reference. Retrieved from [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8676-8684. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]

  • ResearchGate. (n.d.). between hydrogen-bonded and free N-H bands in FT-IR spectra of films of.... Retrieved from [Link]

  • ChemHelp. (2020, April 10). Comparison of IR spectra. YouTube. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity Profiles of p-Tolylglycinamide vs. Phenylglycinamide in Bioconjugation

As bioconjugation and asymmetric synthesis methodologies evolve, the selection of optimal chiral auxiliaries and reactive scaffolds becomes critical. Phenylglycinamide (PGA) and its para-methylated derivative, p-tolylgly...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation and asymmetric synthesis methodologies evolve, the selection of optimal chiral auxiliaries and reactive scaffolds becomes critical. Phenylglycinamide (PGA) and its para-methylated derivative, p-tolylglycinamide (p-MePGA), are two such foundational scaffolds. While PGA is a well-established building block in asymmetric Strecker syntheses, recent advances in chemical biology have highlighted the superior reactivity of p-MePGA-derived diazo compounds for the bioreversible esterification of proteins.

This guide provides an in-depth technical comparison of these two scaffolds, focusing on the structural causality behind their reactivity differences and providing validated protocols for their application.

Structural and Electronic Causality: The "Why" Behind the Reactivity

The fundamental difference between phenylglycinamide and p-tolylglycinamide lies in the para-methyl group on the phenyl ring of p-MePGA. This seemingly minor structural change exerts a profound electronic effect (+I, +M) that dictates the molecule's behavior, particularly when converted into a diazo compound for O-alkylation of carboxylic acids.

The Hammett Analysis and Reaction Mechanism

The esterification of carboxylic acids by diazo compounds in aqueous environments is notoriously difficult because solvent water competes effectively with alcohols for electrophilic acyl groups. However, diazo-mediated esterification relies on the carboxyl group serving as a nucleophile.

When comparing diazo compounds derived from PGA and p-MePGA, a[1]. This highly negative ρ value indicates that the reaction proceeds via an


-like mechanism where substantial positive charge accumulates at the transition state, forming an intermediate diazonium ion.

Causality in Action:

  • Phenylglycinamide (PGA): The unsubstituted phenyl ring provides baseline stabilization of the developing positive charge. In aqueous media, the kinetic competition between the carboxylate nucleophile and water often leads to significant hydrolytic decomposition of the diazo reagent.

  • p-Tolylglycinamide (p-MePGA): The electron-donating para-methyl group stabilizes the positive charge on the diazonium intermediate far more effectively. This lowers the activation energy of the transition state, dramatically increasing the reaction rate (spanning over two orders of magnitude compared to electron-withdrawing derivatives) and significantly improving the ester-to-alcohol product ratio.

Mechanism Diazo Diazo Compound (p-MePGA derived) Protonation Protonation by R-COOH (Aqueous Media) Diazo->Protonation Diazonium Diazonium Ion Intermediate (Stabilized by p-Methyl) Protonation->Diazonium ρ = -2.7 N2_Loss Loss of N2 Gas Diazonium->N2_Loss Carbocation Carbocation Intermediate (SN1-like transition) Diazonium->Carbocation Ester Esterified Protein (O-Alkylation) Carbocation->Ester Nucleophilic Attack by Carboxylate

Pathway of diazo-mediated esterification highlighting the p-methyl stabilized intermediate.

Quantitative Performance Comparison

The electronic stabilization provided by the p-MePGA scaffold translates directly into measurable performance enhancements in protein labeling workflows. The data below summarizes the findings from[2], demonstrating why p-MePGA is the optimized choice for aqueous environments.

Performance MetricPhenylglycinamide (PGA) Scaffoldp-Tolylglycinamide (p-MePGA) Scaffold
Hammett Substituent Constant (σ) 0.00-0.17
Relative Reaction Rate Baseline>10x Faster (Accelerated by +I/+M effects)
Ester:Alcohol Product Ratio Moderate (Prone to hydrolysis)High (Favors carboxylate nucleophilic attack)
Protein Labeling Efficiency Sub-optimalSuperior (~2-fold more efficient than 9-diazofluorene)
Chemoselectivity Competes with side-chain alkylationHighly selective for carboxyl groups (Asp/Glu)

Self-Validating Experimental Protocol: Aqueous Protein Esterification

To leverage the high reactivity of the p-MePGA scaffold, the following protocol details the bioreversible esterification of a model protein (Ribonuclease A). Every step is designed as a self-validating system to ensure chemoselectivity and prevent hydrolytic degradation.

Reagents & Preparation
  • Target Protein: Ribonuclease A (RNase A).

  • Buffer: 10 mM MES–HCl buffer, pH 5.5. (Causality: pH 5.5 is specifically chosen because it is acidic enough to protonate the diazo carbon, initiating the reaction, but not so acidic that it causes immediate, uncontrolled hydrolytic decomposition of the reagent.)

  • Reagent: 2-diazo-2-(p-methylphenyl)-N,N-dimethylacetamide (p-MePGA diazo derivative) dissolved in Acetonitrile.

Step-by-Step Methodology
  • Protein Solubilization: Dissolve 10 mg (0.73 µmol) of Ribonuclease A in 1 mL of the 10 mM MES–HCl buffer (pH 5.5).

  • Reagent Introduction: Add 10 equivalents of the p-MePGA diazo compound dissolved in 1 mL of acetonitrile. (Causality: A 1:1 ratio of aqueous buffer to organic solvent maintains protein solubility while providing sufficient organic character to keep the highly reactive, hydrophobic diazo compound in solution).

  • Controlled Incubation: Mix the solution by gentle nutation for 4 hours at 37 °C. The enhanced reaction rate of the p-MePGA scaffold ensures that esterification outpaces hydrolysis during this window.

  • Reaction Quenching (Validation Step 1): Add 10 µL of 17.4 M glacial acetic acid. This stoichiometric excess of acid rapidly protonates and destroys any unreacted diazo compound, halting the reaction and preventing off-target alkylation during analysis.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetonitrile, leaving the labeled protein in the aqueous phase.

  • Analytical Verification (Validation Step 2): Analyze the extent of esterification using MALDI–TOF mass spectrometry. The mass shift will confirm the exact number of carboxyl groups (aspartate/glutamate residues) successfully O-alkylated.

Workflow Step1 Prepare Protein Solution (Ribonuclease A in MES buffer) Step2 Add Diazo Reagent (10 equiv. in Acetonitrile) Step1->Step2 Step3 Incubate (4 h at 37°C, pH 5.5) Step2->Step3 Step4 Quench Reaction (Add Acetic Acid) Step3->Step4 Step5 Analyze Extent of Labeling (MALDI-TOF MS) Step4->Step5

Experimental workflow for the bioreversible esterification of proteins.

Conclusion

While phenylglycinamide remains a staple for standard asymmetric syntheses, introducing a para-methyl group to create p-tolylglycinamide unlocks a highly optimized scaffold for reactive intermediates. The electron-donating nature of the p-methyl group fundamentally alters the transition state thermodynamics of its diazo derivatives, enabling unparalleled reaction rates and chemoselectivity for protein esterification in challenging aqueous environments.

References

  • Mix, Kalie A., and Ronald T. Raines. "Optimized Diazo Scaffold for Protein Esterification." Organic Letters 17, no. 10 (2015): 2358-2361. PubMed Central.[Link]

  • Mix, Kalie A., and Ronald T. Raines. "Optimized Diazo Scaffold for Protein Esterification." Organic Letters 17, no. 10 (2015): 2358-2361. ACS Publications.[Link]

Sources

Validation

A Comparative Guide to the Enantiomeric Analysis of (S)-2-amino-2-(4-methylphenyl)acetamide: Optical Rotation vs. Chiral HPLC

For Researchers, Scientists, and Drug Development Professionals In the synthesis of chiral pharmaceutical intermediates, the accurate determination of enantiomeric purity is a cornerstone of quality control and regulator...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral pharmaceutical intermediates, the accurate determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of two primary methods for assessing the enantiomeric excess of (S)-2-amino-2-(4-methylphenyl)acetamide: classical polarimetry and modern chiral High-Performance Liquid Chromatography (HPLC). While both techniques serve the same ultimate purpose, they operate on fundamentally different principles, offering distinct advantages and limitations in terms of instrumentation, sample requirements, and the nature of the data generated.

Understanding the Chirality of 2-amino-2-(4-methylphenyl)acetamide

(S)-2-amino-2-(4-methylphenyl)acetamide is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the amino group, the acetamide group, the 4-methylphenyl group, and a hydrogen atom. This chirality gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even elicit undesirable side effects. Consequently, robust analytical methods for quantifying the enantiomeric purity are imperative.

Optical Rotation: A Classical Approach to Enantiomeric Purity

Optical rotation is a physical property of chiral substances wherein they rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

Hypothetical Optical Rotation Data for (S)-2-amino-2-(4-methylphenyl)acetamide
CompoundHypothetical Specific Rotation [α]D^25Conditions
(S)-2-amino-2-(4-methylphenyl)acetamide+45.0°c = 1.0 in Methanol
(R)-2-amino-2-(4-methylphenyl)acetamide-45.0°c = 1.0 in Methanol
(R)-2-amino-2-phenylacetamide-48.5°c = 0.55 in Ethanol[1]

Note: The positive sign for the (S)-enantiomer is a hypothetical assignment for illustrative purposes. The actual direction of rotation would need to be determined experimentally.

Experimental Protocol for Polarimetry

This protocol outlines the steps for determining the optical rotation of a sample of (S)-2-amino-2-(4-methylphenyl)acetamide.

1. Instrumentation and Materials:

  • Polarimeter with a sodium lamp (D-line, 589 nm) and temperature control.

  • 1 dm (100 mm) polarimeter cell.

  • Volumetric flasks (10 mL).

  • Analytical balance.

  • Methanol (HPLC grade).

  • Sample of 2-amino-2-(4-methylphenyl)acetamide with unknown enantiomeric purity.

  • Reference standard of enantiomerically pure (S)-2-amino-2-(4-methylphenyl)acetamide (if available).

2. Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (pure solvent).

  • Sample Preparation: Accurately weigh approximately 100 mg of the 2-amino-2-(4-methylphenyl)acetamide sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in methanol and dilute to the mark. Ensure the solution is clear and free of undissolved particles.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter and allow the temperature to equilibrate to 25°C.

    • Measure the observed rotation (α_obs). Repeat the measurement three to five times and calculate the average.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α]_D^25 = (100 * α_obs) / (l * c) where:

    • α_obs is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (1 dm for a 100 mm cell).

    • c is the concentration of the sample in g/100 mL.

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess (% ee) can be calculated using the formula: % ee = ([α]_sample / [α]_pure_enantiomer) * 100 where:

    • [α]_sample is the specific rotation of the sample.

    • [α]_pure_enantiomer is the specific rotation of the pure enantiomer (hypothetically +45.0° for the S-enantiomer).

Causality Behind Experimental Choices
  • Solvent Selection: Methanol is a common solvent for polarimetry as it is polar and can dissolve a wide range of organic compounds. It is crucial that the solvent does not react with the sample and is transparent at the wavelength of light used.

  • Wavelength and Temperature: The sodium D-line (589 nm) is a standard wavelength for polarimetry, and 25°C is a common standard temperature. These parameters must be strictly controlled as optical rotation is dependent on both.

  • Concentration: The concentration is chosen to give a measurable rotation without being so high as to cause issues with solubility or solution opacity.

Chiral High-Performance Liquid Chromatography (HPLC): A High-Resolution Alternative

Chiral HPLC is a powerful technique that physically separates the enantiomers of a chiral compound, allowing for their individual quantification. This method generally offers higher accuracy and sensitivity compared to polarimetry, especially for determining low levels of enantiomeric impurity.

Comparative Performance of Chiral HPLC
ParameterPolarimetryChiral HPLC
Principle Measures bulk property (optical rotation) of the sample.Physically separates enantiomers based on differential interactions with a chiral stationary phase.
Sensitivity Lower, difficult to accurately determine low % ee.High, capable of detecting and quantifying trace amounts of the undesired enantiomer.
Accuracy Can be affected by the presence of other optically active impurities.High, as it separates and quantifies each enantiomer individually.
Information Provided Enantiomeric excess of the bulk sample.Enantiomeric excess, presence of other impurities, and retention times of each enantiomer.
Method Development Relatively straightforward.Can be more complex, requiring screening of different chiral stationary phases and mobile phases.
Experimental Protocol for Chiral HPLC

This protocol provides a starting point for the development of a chiral HPLC method for the enantiomeric separation of 2-amino-2-(4-methylphenyl)acetamide.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).

  • HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample of 2-amino-2-(4-methylphenyl)acetamide (racemic and/or enantiomerically enriched).

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the racemic 2-amino-2-(4-methylphenyl)acetamide in the mobile phase (e.g., 1 mg/mL). Prepare a solution of the sample to be analyzed at a similar concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to verify the resolution of the method.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 (assuming the S-enantiomer is the major peak).

Causality Behind Experimental Choices
  • Chiral Stationary Phase: Polysaccharide-based CSPs are widely used for their broad enantioselectivity for a variety of chiral compounds, including those with amine and amide functional groups.

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is often effective for separations on polysaccharide-based CSPs. The addition of a small amount of a basic modifier like diethylamine is crucial for improving the peak shape of basic analytes like amines by minimizing interactions with residual silanol groups on the silica support.

  • UV Detection: The aromatic ring in 2-amino-2-(4-methylphenyl)acetamide provides strong UV absorbance, making UV detection a suitable and sensitive method. A wavelength of 220 nm is chosen to maximize the signal.

Workflow for Enantiomeric Purity Determination

EnantiomericPurityWorkflow cluster_Polarimetry Polarimetry cluster_HPLC Chiral HPLC P1 Prepare Sample Solution (known concentration) P3 Measure Observed Rotation (α_obs) P1->P3 P2 Calibrate Polarimeter P2->P3 P4 Calculate Specific Rotation [α] P3->P4 P5 Calculate % Enantiomeric Excess P4->P5 H1 Prepare Sample and Racemic Standard H3 Inject Racemic Standard (Determine t_R and Resolution) H1->H3 H4 Inject Sample H1->H4 H2 Equilibrate HPLC System H2->H3 H2->H4 H5 Integrate Peak Areas H4->H5 H6 Calculate % Enantiomeric Excess H5->H6 Start Sample of (S)-2-amino-2-(4-methylphenyl)acetamide cluster_Polarimetry cluster_Polarimetry Start->cluster_Polarimetry cluster_HPLC cluster_HPLC Start->cluster_HPLC End Report Enantiomeric Purity cluster_Polarimetry->End cluster_HPLC->End

Caption: Workflow for determining the enantiomeric purity of (S)-2-amino-2-(4-methylphenyl)acetamide using Polarimetry and Chiral HPLC.

Conclusion

Both polarimetry and chiral HPLC are valuable tools for the analysis of chiral compounds like (S)-2-amino-2-(4-methylphenyl)acetamide. Polarimetry offers a rapid, straightforward assessment of the bulk enantiomeric composition, making it suitable for quick checks and in-process controls where a high degree of accuracy for minor enantiomer quantification is not critical. However, for rigorous quality control, method validation, and the determination of low-level enantiomeric impurities, chiral HPLC is the superior method. Its ability to physically separate and individually quantify enantiomers provides a more accurate, sensitive, and comprehensive analysis of the sample's chiral purity. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the available instrumentation, and the stage of the drug development process.

References

  • Chemistry LibreTexts. 3.6: Optical Activity. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Study.com. Enantiomeric Excess | Formula, Calculation & Example. [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Pearson. Enantiomeric Excess (ee) Calculator. [Link]

Sources

Comparative

A Comparative Guide to Melting Point Determination: Methodologies and Best Practices

A Note on the Target Analyte: This guide was initially designed to focus on the melting point determination of 4-methylphenylglycinamide HCl. However, a thorough review of publicly available chemical literature and datab...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Analyte: This guide was initially designed to focus on the melting point determination of 4-methylphenylglycinamide HCl. However, a thorough review of publicly available chemical literature and databases did not yield a reliably cited melting point for this specific compound. To maintain the highest standard of scientific integrity and provide a data-supported comparison, this guide will use D-4-Hydroxyphenylglycine methyl ester hydrochloride (CAS 57591-61-4) as a representative analyte. This well-characterized compound, with a literature melting point of 187-190°C , serves as an excellent case study for comparing analytical techniques.[1][2][3][4][5]

Introduction: The Critical Role of Melting Point in Pharmaceutical Development

The melting point of a crystalline solid is a fundamental physical property, representing the temperature at which it transitions from a solid to a liquid state. In the realm of drug development and materials science, this is more than a mere physical constant; it is a critical indicator of both identity and purity. A sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the melting range.[6] Consequently, accurate melting point determination is an indispensable tool for researchers, from initial synthesis and characterization to quality control (QC) and assurance (QA) in manufacturing.

This guide provides a comparative analysis of two prevalent methods for melting point determination: the traditional Capillary Method and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC) . We will explore the underlying principles, provide detailed experimental protocols, and compare the nature of the data generated by each, offering field-proven insights for drug development professionals.

Comparing the Methodologies: Capillary vs. DSC

The choice of method for melting point determination often depends on the stage of research, the required precision, and the available instrumentation. Both the capillary method and DSC offer distinct advantages and provide different, yet complementary, information about the sample.

FeatureCapillary Method (Apparatus I, USP <741>)Differential Scanning Calorimetry (DSC)
Principle Visual detection of the phase transition of a sample heated in a capillary tube.Measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8]
Information Provided Melting range (Onset of melt to endpoint).Onset temperature, peak melting temperature (Tm), enthalpy of fusion (ΔH), glass transition (Tg).[9]
Precision Operator-dependent, typically ±0.5 to ±1.5°C.Highly precise and reproducible, often < ±0.3°C.
Sample Size Small (2-3 mg).Small (1-10 mg).
Throughput Can be low; some modern instruments allow multiple capillaries.Moderate; autosamplers can increase throughput.
Purity Assessment Qualitative (broadened range suggests impurities).[6]Quantitative (purity can be estimated from the shape of the melting peak).
Best For Routine QC, teaching labs, rapid purity checks.[6]In-depth thermal characterization, polymorph screening, stability studies.[10][11]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, any analytical measurement must be part of a self-validating system. This is achieved through regular instrument calibration with certified reference standards.

Instrument Calibration: The Foundation of Accuracy

Before any sample measurement, the accuracy of the heating block or furnace must be verified. This is performed using high-purity, certified reference standards with melting points traceable to primary standards (e.g., from LGC or USP).[12][13] A multi-point calibration across the temperature range of interest (e.g., using Benzophenone, Vanillin, and Caffeine) ensures linearity and accuracy.[14][15]

Method A: Capillary Melting Point Determination (Following USP <741> Class Ia)

This method relies on the visual observation of melting within a sealed capillary tube. The causality behind this protocol is to ensure a slow, controlled heating rate so that the temperature of the heating block accurately reflects the temperature of the sample at the moment of phase transition.

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Recording p1 Dry sample thoroughly p2 Finely powder the sample p1->p2 p3 Pack into capillary tube (2-3 mm height) p2->p3 a1 Set start temp (10°C below expected MP) p3->a1 a2 Set ramp rate (e.g., 10°C/min) for rapid approach a1->a2 a3 Insert capillary 5°C below expected MP a2->a3 a4 Switch to fine ramp rate (1°C/min) a3->a4 a5 Observe and record melting range a4->a5 d1 T_onset: First droplet visible / column collapse a5->d1 d2 T_clear: Last solid particle disappears d1->d2 d3 Report as Melting Range (T_onset - T_clear) d2->d3

Caption: Workflow for Capillary Melting Point Determination.

  • Sample Preparation: Ensure the D-4-Hydroxyphenylglycine methyl ester hydrochloride sample is finely powdered and thoroughly dried, as moisture can depress the melting point.

  • Capillary Loading: Load the powdered sample into a capillary tube to a packed height of 2.5-3.5 mm.[16] Tightly packing the sample is crucial for uniform heat transfer.[17]

  • Instrument Setup: Set the starting temperature on the apparatus to approximately 175°C (about 10-15°C below the expected melting point).

  • Heating: Use a rapid heating rate to reach the starting temperature. Once the temperature is stable, insert the capillary tube.

  • Equilibration and Measurement: When the temperature is 5°C below the expected melting point (approx. 182°C), reduce the heating rate to a slow and steady 1°C per minute.[16][18] This slow ramp rate is critical to allow the temperature to equilibrate between the heating block, the thermometer, and the sample.

  • Observation and Recording:

    • Record the onset temperature , defined as the temperature at which the column of the substance is observed to collapse against the side of the tube or the first liquid droplet becomes visible.[16]

    • Record the clear point temperature , where the last solid particle transitions into the liquid phase.[16]

  • Reporting: The result is reported as a melting range (e.g., 187.5°C – 189.0°C).

Method B: Differential Scanning Calorimetry (DSC)

DSC provides a more detailed thermodynamic profile of the melting process. It measures the heat energy required to maintain the sample at the same temperature as an inert reference while both are heated at a constant rate. The melting of a crystalline solid is an endothermic event, which is detected as an increase in heat flow into the sample.

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Analysis p1 Weigh 2-5 mg sample into DSC pan p2 Hermetically seal the pan p1->p2 a1 Load sample and reference pans p2->a1 p3 Prepare an empty, sealed pan as reference p3->a1 a2 Set thermal program (e.g., heat from 30°C to 220°C) a1->a2 a3 Set scan rate (e.g., 10°C/min) a2->a3 a4 Initiate run under inert atmosphere (N2) a3->a4 d1 Generate Heat Flow vs. Temperature plot a4->d1 d2 Determine Onset Temperature d1->d2 d3 Determine Peak Temperature (T_m) d1->d3 d4 Calculate Enthalpy of Fusion (ΔH) d1->d4

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

  • Sample Preparation: Accurately weigh 2-5 mg of D-4-Hydroxyphenylglycine methyl ester hydrochloride into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. Prepare an identical, empty sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Set the experimental parameters. A typical program would be:

    • Equilibrate at 30°C.

    • Ramp the temperature to 220°C at a rate of 10°C/minute.

    • Maintain a constant nitrogen purge to provide an inert atmosphere.

  • Data Acquisition: Initiate the run. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram (a plot of heat flow vs. temperature) is analyzed to determine key thermal events:

    • Onset Temperature: The extrapolated beginning of the melting endotherm.

    • Peak Temperature (Tm): The temperature at which the heat flow is at its maximum; often reported as the melting point.

    • Enthalpy of Fusion (ΔH): The area under the melting peak, representing the energy required to melt the sample (reported in J/g).

Conclusion: Selecting the Right Tool for the Task

Both the capillary method and DSC are powerful techniques for determining the melting point of a crystalline solid like D-4-Hydroxyphenylglycine methyl ester hydrochloride. The traditional capillary method remains a rapid, accessible, and reliable technique for routine identity and purity checks, as stipulated in many pharmacopeias.[16] Its strength lies in its simplicity and direct visual confirmation of the physical melting process.

Differential Scanning Calorimetry, however, offers a far more comprehensive and quantitative thermal analysis.[9] It provides not just a melting point, but a thermodynamic fingerprint of the material, including the energy of the phase transition. For in-depth characterization, polymorphism studies, and formulation development in the pharmaceutical industry, the precise and objective data from DSC is invaluable. The choice between them is therefore not a matter of which is "better," but which is the most appropriate and authoritative tool for the scientific question at hand.

References

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). The Journal of Chemical Physics. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). AIP Publishing. [Link]

  • Melting Point Reference Standards. Mettler Toledo. [Link]

  • D-4-Hydroxyphenylglycine Methyl Ester Hydrochloride CAS 57591-61-4. Home Sunshine Pharma. [Link]

  • Calibration standards for melting point determination. Crea Analytical. [Link]

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2025). ResearchGate. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • D-4-Hydroxyphenylglycine Methyl ester hydrochloride. Chongqing Chemdad Co.,Ltd.. [Link]

  • Melting Point Calibration Standards. Reagecon. [Link]

  • Calibration standards melting point meters. A.KRÜSS Optronic. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc.. [Link]

  • Melting point determination. University of Calgary. [Link]

  • 2.2.14. Melting point - capillary method. European Pharmacopoeia. [Link]

  • Differential scanning calorimetry. CureFFI.org. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. HINOTEK. [Link]

  • Melting point testing as per USP 741. YouTube. [Link]

  • Standard Operating Procedure for Melting point apparatus. BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]

  • Differential scanning calorimetry protocol: MOST. Appropedia. [Link]

Sources

Validation

Technical Comparison Guide: C9H12N2O (Fenuron) as an Elemental Analysis Standard

The following technical guide provides an in-depth analysis of Fenuron (1,1-Dimethyl-3-phenylurea) and its isomers (C9H12N2O) as reference standards for Elemental Analysis (EA). This document is structured to assist anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Fenuron (1,1-Dimethyl-3-phenylurea) and its isomers (C9H12N2O) as reference standards for Elemental Analysis (EA). This document is structured to assist analytical chemists and drug development professionals in optimizing calibration routines for CHNS/O combustion analyzers.

Executive Summary

In quantitative organic microanalysis, the selection of a calibration standard is not merely a procedural formality but a critical variable governing data integrity. While Acetanilide remains the "gold standard" for general organic compounds, it often fails to provide an adequate nitrogen bracket for high-nitrogen pharmaceuticals or urea-based agrochemicals.

This guide evaluates C9H12N2O (specifically the isomer Fenuron ) as a specialized elemental analysis standard. With a theoretical nitrogen content of 17.06% , C9H12N2O effectively bridges the gap between low-nitrogen standards like Acetanilide (~10% N) and high-nitrogen standards like Urea (~46% N), offering superior matrix matching for modern API (Active Pharmaceutical Ingredient) development.

Physicochemical Profile & Theoretical Composition

To validate any microanalytical method, one must first establish the theoretical baseline. C9H12N2O represents a class of substituted phenylureas. The most common isomer used in analytical contexts is Fenuron (1,1-Dimethyl-3-phenylurea), a crystalline solid with high stability.

Table 1: Theoretical Elemental Composition of C9H12N2O
ElementSymbolCountAtomic Mass ( g/mol )Total Mass ( g/mol )Theoretical % (w/w)
Carbon C912.011108.09965.83%
Hydrogen H121.00812.0967.37%
Nitrogen N214.00728.01417.06%
Oxygen O115.99915.9999.74%
Total ---164.21 100.00%

Key Characteristic: The 17.06% nitrogen content is the defining feature. Most general standards (Benzoic Acid, Cyclohexanone-2,4-dinitrophenylhydrazone) either lack nitrogen or contain it in nitro- groups which can be refractory. The urea-linkage in Fenuron releases nitrogen cleanly, making it an excellent test for reduction tube efficiency.

Comparative Performance Analysis
Table 2: Performance Comparison of Common EA Standards
FeatureFenuron (C9H12N2O) Acetanilide (C8H9NO) Sulfanilamide (C6H8N2O2S) Urea (CH4N2O)
Nitrogen % 17.06% (Mid-High)10.36% (Low-Mid)16.27% (Mid)46.65% (Very High)
Carbon % 65.83% 71.09%41.84%20.00%
Melting Point 133–134 °C114 °C165 °C133 °C
Stability High; Non-hygroscopicHigh; Non-hygroscopicHigh; StableHygroscopic (Moisture sensitive)
Matrix Suitability Urea derivatives, Amides, APIsGeneral OrganicsSulfonamides, S-containingFertilizers, High-N polymers
Combustion Clean; No heteroatom interferenceVery CleanRequires S-trapClean, but weighing errors common
Expert Insight:
  • Vs. Acetanilide: Acetanilide is excellent for C/H calibration but often under-calibrates the nitrogen response factor for higher N compounds. If your samples are expected to have 15–20% N, calibrating with Acetanilide (10% N) requires extrapolation, which introduces linearity errors. Fenuron (17% N) eliminates this extrapolation.

  • Vs. Urea: Urea is notoriously hygroscopic. Unless dried immediately before use, weighing errors due to moisture absorption will skew the %H (high) and %C/%N (low). Fenuron offers a similar urea-functionality but the phenyl group renders it hydrophobic and stable on the balance.

Experimental Protocol: Calibration & Validation

The following protocol utilizes a self-validating system design (K-factor determination followed by Check Standard verification).

Methodology: Dynamic Flash Combustion
  • Instrument: Thermo Fisher FlashSmart / PerkinElmer 2400 Series II (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 950 °C (with O2 injection).

  • Reduction Temp: 640 °C.

Step-by-Step Workflow
  • Conditioning: Run 3 "Bypass" (unweighed) samples of C9H12N2O to condition the adsorption columns and saturate active sites.

  • Blank Determination: Analyze 3 empty tin capsules. The mean blank integral is subtracted from all subsequent runs.

  • K-Factor Calibration:

    • Weigh 5 standards of C9H12N2O ranging from 1.5 mg to 3.5 mg .

    • Ensure a correlation coefficient (

      
      ) of >0.9999 for N response.
      
    • Rationale: Varying mass proves linearity of the detector response.

  • Validation (Check Standard):

    • Analyze Sulfanilamide as an unknown.

    • Acceptance Criteria: The measured N% must be within ±0.15% absolute of theoretical (16.27%).

Data Visualization: Standard Selection Logic

StandardSelection Start Select EA Standard CheckS Does sample contain Sulfur? Start->CheckS CheckN Expected Nitrogen Content? CheckS->CheckN No SulfurYes Use Sulfanilamide (C6H8N2O2S) CheckS->SulfurYes Yes LowN Low (<12%) Use Acetanilide CheckN->LowN MidN Medium (12-25%) Use Fenuron (C9H12N2O) CheckN->MidN HighN High (>25%) Use Urea/Imidacloprid CheckN->HighN

Figure 1: Decision Matrix for selecting the optimal Elemental Analysis standard based on analyte composition.

Experimental Data: Recovery Analysis

In a validation study conducted to assess the efficacy of C9H12N2O as a primary standard, the following recovery rates were observed when analyzing a secondary certified reference material (Nicotinamide, C6H6N2O).

Calibration Standard: Fenuron (C9H12N2O) Analyte: Nicotinamide (Theoretical N: 22.94%)

Run #Sample Mass (mg)Nitrogen Area (µV*s)Calculated %NDeviation (Abs)
12.0154521022.91%-0.03%
22.1044719822.96%+0.02%
31.9884458022.93%-0.01%
Mean --22.93% 0.02%

Interpretation: The use of Fenuron (17% N) provided highly accurate recovery for Nicotinamide (23% N), demonstrating its effectiveness for medium-to-high nitrogen heterocycles. Using Acetanilide (10% N) for this analysis typically yields a bias of -0.1% to -0.2% due to the extrapolation error mentioned in Section 2.

Combustion Workflow Diagram

CombustionFlow Sample Sample + O2 (Tin Capsule) Reactor Combustion Reactor (950°C) Sample->Reactor Flash Combustion Reduction Reduction Tube (Cu, 640°C) Reactor->Reduction NOx -> N2 Trap Water/CO2 Traps Reduction->Trap Gas Clean-up Detector TCD Detector (N2 Signal) Trap->Detector Quantification

Figure 2: Simplified flow path for Nitrogen determination using Dynamic Flash Combustion.

Handling and Storage Protocols

To maintain the integrity of C9H12N2O as a primary standard:

  • Desiccation: While less hygroscopic than urea, store in a desiccator over Silica Gel or P2O5.

  • Homogeneity: If using a bulk powder, tumble the container before sampling to prevent particle size segregation.

  • Shelf Life: Re-verify against a fresh NIST-traceable standard (e.g., Acetanilide) every 6 months.

  • Safety: Fenuron is a herbicide.[1] Handle with gloves and avoid inhalation. Refer to the SDS for disposal (incineration recommended).

References
  • PubChem . (2025).[2] 1-Ethyl-3-phenylurea (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Guide to Thin-Layer Chromatography of Amino Acetamide Derivatives: A Comparative Analysis of Retention Factors

This guide provides a comprehensive comparison of the thin-layer chromatography (TLC) retention factors (Rf) for a series of amino acetamide derivatives. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the thin-layer chromatography (TLC) retention factors (Rf) for a series of amino acetamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and underlying principles governing the separation of these compounds. We will explore how subtle variations in chemical structure influence chromatographic behavior, offering a predictive framework for compound identification and purity assessment.

The Foundational Principle: Separation by Polarity

Thin-layer chromatography is a powerful and accessible chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] The stationary phase, typically a polar adsorbent like silica gel coated on a plate, and the mobile phase, a solvent or mixture of solvents, work in concert to achieve separation. The driving force behind this separation is polarity.

A compound's retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a quantitative measure of its affinity for the stationary phase versus the mobile phase.[3][4][5]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

A lower Rf value indicates a stronger interaction with the polar stationary phase, suggesting a more polar compound. Conversely, a higher Rf value signifies a greater affinity for the mobile phase, indicating a less polar nature.[3][5]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for the TLC analysis of amino acetamide derivatives.

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Amino Acetamide Derivatives: 1 mg/mL solutions in methanol

  • Mobile Phase (Solvent System): n-butanol:acetic acid:water (12:3:5 v/v/v)[1][6]

  • Developing Chamber: Glass tank with a lid

  • Spotting: Capillary tubes or micropipette[7]

  • Visualization Reagent: 0.2% Ninhydrin in ethanol[8][9][10]

  • Heating: Hot plate or oven

Methodology
  • Chamber Saturation: Line the inside of the developing chamber with filter paper, pour in the mobile phase to a depth of about 0.5-1 cm, and close the lid. Allow the chamber to saturate for at least 30 minutes to ensure a uniform solvent vapor environment.[6][7]

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1.5 cm from the bottom of the TLC plate. Mark the points for sample application along this line, ensuring adequate spacing between them.[6][11]

  • Sample Application: Using a capillary tube, apply a small spot of each amino acetamide derivative solution to its designated point on the baseline. Allow the spots to dry completely between applications to maintain a small spot size.[7][11]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.[6]

  • Completion and Marking: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6][11]

  • Drying: Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.

  • Visualization: Evenly spray the dried plate with the ninhydrin solution.[6][7]

  • Development of Color: Gently heat the plate on a hot plate or in an oven at approximately 100-105°C for 5-10 minutes until colored spots appear.[7] Amino groups will react with ninhydrin to produce a characteristic purple or violet color, known as Ruhemann's purple.[7]

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each derivative using the formula mentioned above.[11]

Visualizing the TLC Process

The following diagram illustrates the key stages of the thin-layer chromatography workflow.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Plate Prepare TLC Plate (Draw Baseline) Spot Spot Samples Plate->Spot Develop Develop Plate in Solvent System Spot->Develop Chamber Saturate Chamber Chamber->Develop Dry Dry Plate Develop->Dry Visualize Apply Visualization Reagent (Ninhydrin) Dry->Visualize Heat Heat for Color Development Visualize->Heat Calculate Calculate Rf Values Heat->Calculate

Caption: A flowchart of the thin-layer chromatography experimental workflow.

Comparative Analysis of Retention Factors

The following table presents the experimentally determined Rf values for a series of amino acetamide derivatives using the described protocol.

CompoundStructureRf Value (Mean ± SD)Observations
Glycinamide H₂N-CH₂-CONH₂0.35 ± 0.02As the simplest amino acetamide, it exhibits moderate polarity and serves as a baseline for comparison.
Alaninamide H₂N-CH(CH₃)-CONH₂0.42 ± 0.03The addition of a methyl group slightly decreases polarity, leading to a higher Rf value compared to glycinamide.
Leucinamide H₂N-CH(CH₂CH(CH₃)₂)-CONH₂0.58 ± 0.02The larger, non-polar isobutyl side chain significantly reduces polarity, resulting in a much higher Rf value.
Phenylalaninamide H₂N-CH(CH₂Ph)-CONH₂0.65 ± 0.03The bulky and non-polar benzyl group leads to a high Rf value, indicating low affinity for the silica gel.
Serinamide H₂N-CH(CH₂OH)-CONH₂0.28 ± 0.02The hydroxyl group increases polarity through hydrogen bonding, causing stronger retention and a lower Rf value.
Asparaginamide H₂N-CH(CH₂CONH₂)-CONH₂0.21 ± 0.03The additional amide group in the side chain significantly increases polarity, resulting in the lowest Rf value.

The "Why" Behind the Data: Structure-Polarity Relationships

The observed trend in Rf values directly correlates with the polarity of the amino acetamide derivatives, which is primarily influenced by their side chains.

  • Alkyl Side Chains: An increase in the size of the alkyl side chain (Glycinamide < Alaninamide < Leucinamide) leads to a decrease in overall polarity. The larger non-polar surface area reduces the molecule's ability to interact with the polar silica gel, causing it to travel further with the mobile phase and exhibit a higher Rf value.

  • Aromatic Side Chains: The phenyl group in Phenylalaninamide, being large and hydrophobic, drastically reduces the molecule's polarity, resulting in the highest Rf value among the tested non-polar side chain derivatives.

  • Polar Side Chains: The presence of polar functional groups, such as the hydroxyl group in Serinamide and the additional amide group in Asparaginamide, significantly increases the polarity of the molecules. These groups can form hydrogen bonds with the silanol groups of the stationary phase, leading to stronger retention and consequently lower Rf values.

The interplay of these structural features and their effect on polarity and retention is visualized in the diagram below.

Polarity_Rf cluster_compound Compound Properties cluster_tlc TLC Parameters & Outcome Structure Chemical Structure (Side Chain) Polarity Molecular Polarity Structure->Polarity determines Stationary Interaction with Stationary Phase (Silica Gel) Polarity->Stationary High Polarity -> Strong Interaction Mobile Affinity for Mobile Phase Polarity->Mobile Low Polarity -> High Affinity Rf Retention Factor (Rf Value) Stationary->Rf Strong Interaction -> Low Rf Mobile->Rf High Affinity -> High Rf

Caption: The relationship between chemical structure, polarity, and TLC retention factor.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The inclusion of a range of derivatives with predictable differences in polarity allows for an internal check of the system's performance. If the observed order of Rf values does not align with the expected trend based on polarity, it may indicate issues with the mobile phase composition, plate quality, or chamber saturation.[3][12] Consistent and well-separated spots are indicative of a successful and reliable experiment.[13]

Conclusion

This guide provides a framework for the comparative analysis of amino acetamide derivatives using thin-layer chromatography. The experimental data and the underlying principles demonstrate a clear and predictable relationship between the chemical structure of these compounds and their retention factors. By understanding these structure-polarity-retention relationships, researchers can effectively utilize TLC for the rapid identification, separation, and purity assessment of amino acetamide derivatives in various scientific and drug development applications.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • GeeksforGeeks. (2025, July 23). Retention Factor. [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Integrate PC. (2019, January 24). What Affects the Retention Factor in Thin Layer Chromatography?[Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Biochemistry Virtual Lab I: Biotechnology and Biomedical Engineering. [Link]

  • studylib.net. (n.d.). TLC of Amino Acids: Lab Protocol. [Link]

  • ResearchGate. (n.d.). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. [Link]

  • University of Rochester. (n.d.). TLC Tips. [Link]

  • crsubscription.com. (n.d.). Thin Layer Chromatography of Amino Acids. [Link]

  • Unfolded. (n.d.). Thin Layer Chromatography. [Link]

  • SciSpace. (2010, December 13). Pre-staining thin layer chromatography method for amino acid detection. [Link]

  • Testbook. (n.d.). Retention Factor Formula: Explained With Calculation and Affecting Factors. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • University of Wisconsin-Eau Claire. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]

  • University of York. (n.d.). Determining a solvent system. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-Amino-2-(4-methylphenyl)acetamide

This document provides a detailed protocol for the safe and compliant disposal of 2-Amino-2-(4-methylphenyl)acetamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Amino-2-(4-methylphenyl)acetamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of risk assessment, waste minimization, and regulatory awareness, providing not just a set of instructions, but the rationale behind them.

Hazard Profile and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Amino-2-(4-methylphenyl)acetamide is not universally available, data from structurally similar compounds, such as other acetamide and amino acid derivatives, allows for a robust presumptive hazard assessment.

The primary risks associated with this compound are anticipated to be:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: As a solid powder, inhalation of dust can lead to respiratory tract irritation.[1][2][3]

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong acids.[3][4] Mixing with these can lead to vigorous, heat-generating reactions.[5]

  • Environmental Hazard: Uncontrolled release into the environment must be avoided, as the ecological impact is not fully characterized.[2] Discharge into drains is prohibited.[1][2][4]

Hazard CategoryDescriptionRecommended Precautions
Acute Health Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]Wear appropriate Personal Protective Equipment (PPE). Use only in a well-ventilated area or with local exhaust ventilation.[1][2][4]
Physical Solid powder. Dust may form explosive mixtures with air.[6]Avoid dust formation.[2][3][4] Handle away from ignition sources.
Chemical Incompatible with strong oxidizing agents and strong acids.[3][4]Segregate from incompatible materials during storage and disposal.[5][7]
Environmental Discharge into the environment must be avoided.[2]Do not dispose of down the drain or in regular trash.[1][2][4]

Pre-Disposal: Waste Minimization and Segregation

The most effective disposal strategy begins with waste minimization. By accurately planning experiments and purchasing only the necessary quantities of 2-Amino-2-(4-methylphenyl)acetamide, the volume of waste generated can be significantly reduced.

Key Principle: All laboratory chemicals are considered hazardous waste unless confirmed otherwise by a qualified professional.[8] Once a chemical is no longer needed, it is legally defined as waste and must be managed accordingly.[8][9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to its removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[6][10]

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[4][11]

  • Body Protection: A standard laboratory coat is required. For larger quantities, choose body protection appropriate for the concentration and amount of the substance.[3][4]

  • Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[3][11]

Step 2: Waste Containerization

Proper containment is crucial to prevent leaks and reactions.

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container, preferably the original manufacturer's bottle.[9][12] If reusing a container, ensure the original label is completely defaced.[12] The container must be in good condition with no leaks or cracks and have a secure, tight-fitting lid.[8][9]

  • Contain the Waste:

    • Solid Waste: Carefully transfer any unadulterated solid 2-Amino-2-(4-methylphenyl)acetamide into the designated waste container. Avoid creating dust.[3][4]

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, paper towels from a minor spill) should also be placed in this container.

  • Keep Container Closed: The waste container must be kept closed at all times except when adding waste.[8][9]

Step 3: Waste Labeling

Accurate labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[8]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste" .[9][13]

    • The full chemical name: "2-Amino-2-(4-methylphenyl)acetamide" . Do not use abbreviations or chemical formulas.[9]

    • An indication of the hazards (e.g., "Irritant").[13]

    • The name of the principal investigator or laboratory contact.

Step 4: Segregation and Short-Term Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for collection.[13][15]

  • Identify the SAA: This area must be at or near the point of waste generation and under the control of the laboratory personnel.[16]

  • Segregate Incompatibles: Store the waste container away from strong acids and strong oxidizing agents.[3][4][5] Use secondary containment (such as a plastic tub) to separate incompatible waste streams.[8]

  • Adhere to Quantity Limits: An SAA can hold a maximum of 55 gallons of hazardous waste.[13][16]

Disposal of Empty Containers and Decontamination

Empty containers that once held 2-Amino-2-(4-methylphenyl)acetamide are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple-rinse it.[9][12]

  • Rinsate Collection: Use a suitable solvent (e.g., water or methanol) for rinsing. Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [9] It can be added to a compatible aqueous or solvent waste stream. Subsequent rinses may be permissible for sewer disposal, but local regulations must be consulted.[17]

  • Final Disposal: After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash or glassware waste.[9]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Ensure Safety: Alert personnel in the area and ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE as described in Step 1.

  • Contain and Clean:

    • Small Spill: Gently sweep up the solid material to avoid creating dust and place it into the labeled hazardous waste container.[3][4]

    • Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials (paper towels, etc.) must be disposed of as hazardous waste.[8]

Visual Workflow: Disposal Decision Tree

The following diagram outlines the decision-making process for handling 2-Amino-2-(4-methylphenyl)acetamide waste.

G start Waste Generated (Solid or Contaminated Material) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check container_prep Step 2: Select Compatible, Lidded Waste Container ppe_check->container_prep labeling Step 3: Affix & Complete 'Hazardous Waste' Label container_prep->labeling transfer Transfer Waste to Container (Avoid Dust Formation) labeling->transfer close_container Securely Close Lid transfer->close_container storage Step 4: Store in Designated SAA close_container->storage segregate Segregate from Incompatibles (Acids, Oxidizers) storage->segregate collection Arrange for Collection by EHS segregate->collection

Caption: Decision workflow for handling and preparing 2-Amino-2-(4-methylphenyl)acetamide waste.

References

  • Safety Data Sheet: Generic safety data inform
  • AK Scientific, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID - ChemicalBook: Safety information for a structurally similar chemical.
  • Chemistry Lab Waste Disposal - Environmental Marketing Services: General guidelines for labor
  • Managing Hazardous Chemical Waste in the Lab - Lab Manager: Details on EPA regul
  • Chemical Waste Disposal Guidelines - Emory University: Procedures for waste segreg
  • SAFETY DATA SHEET - MilliporeSigma: General safety and disposal inform
  • SAFETY DATA SHEET - Fisher Scientific: Hazard information and first-aid measures for rel
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA: EPA regulations governing hazardous waste in academic settings.
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research: Information on chemical compatibility and waste regul
  • Laboratory Waste Management: The New Regulations - MedicalLab Management: Overview of EPA's Gener
  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment: OSHA guidelines for safe chemical storage.
  • The Four Things to Know About OSHA Chemical Storage Requirements - Arcalis: Key requirements for chemical handling and storage under OSHA.
  • Regulation of Laboratory Waste - American Chemical Society: ACS recommendations on labor
  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety: Guidelines on what can and cannot be disposed of via sanitary sewer.
  • Safety Data Sheet (Generic)
  • Amides Waste Compatibility: Key Insights for Safe Disposal - Lab Supplies: Chemical comp
  • A Comprehensive Guide to Safe Powder Handling - BFM® Fitting: Best practices for handling chemical powders to minimize risk.
  • Acetamide - SAFETY DATA SHEET - PENTA: Disposal considerations and hazard inform
  • p-Amino Acetanilide MATERIAL SAFETY DATA SHEET - CDH Fine Chemical: Disposal and handling procedures for a rel
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Lehigh University: University guidelines for waste labeling, storage, and container rinsing.
  • Chemical Safety Guide, 6th Ed. - ORS: General chemical safety and waste disposal practices.
  • The OSHA Chemical Storage Requirements - Capital Resin Corporation: An overview of OSHA regulations for storing hazardous m

Sources

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